molecular formula C37H73NO3 B1164733 N-Nonadecanoyl-D-erythro-sphingosine

N-Nonadecanoyl-D-erythro-sphingosine

Cat. No.: B1164733
M. Wt: 580
Attention: For research use only. Not for human or veterinary use.
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Description

N-Nonadecanoyl-D-erythro-sphingosine is a defined, synthetic ceramide, an essential lipid messenger central to cellular signaling and fate. As a key metabolite in the sphingolipid pathway, it sits at a critical juncture between pro-survival and pro-apoptotic signals. This compound serves as a direct precursor to sphingosine, which can be phosphorylated to form the potent signaling molecule sphingosine-1-phosphate (S1P) . The balance between ceramide/sphingosine and S1P, known as the "sphingolipid rheostat," is a crucial regulatory mechanism determining whether a cell undergoes proliferation or apoptosis . The precisely defined C19:0 (nonadecanoic) fatty acyl chain of this ceramide makes it an invaluable internal standard for the absolute quantification of diverse ceramide species in complex biological samples using mass spectrometry-based lipidomics . Researchers utilize this high-purity compound to investigate ceramide-driven processes in areas such as cancer biology, where its pro-apoptotic role is of particular interest, and in metabolic studies to understand its impact on cellular stress responses. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C37H73NO3

Molecular Weight

580

Appearance

Unit:10 mgSolvent:nonePurity:98+%Physical solid

Synonyms

N-C19:0-D-erythro-Ceramide

Origin of Product

United States

Foundational & Exploratory

Structural Elucidation and Analytical Utility of N-Nonadecanoyl-D-erythro-sphingosine (C19 Ceramide)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

N-Nonadecanoyl-D-erythro-sphingosine, universally recognized in lipidomics as C19 Ceramide or Cer(d18:1/19:0) , is a highly specialized sphingolipid. Structurally, it consists of a D-erythro-sphingosine backbone linked via an amide bond to an odd-chain nonadecanoic acid (19:0). Because mammalian fatty acid synthases predominantly generate even-chain lipids via iterative two-carbon additions, odd-chain ceramides like C19 are virtually absent in endogenous mammalian tissues. This biological scarcity, combined with its structural homology to endogenous signaling ceramides, makes C19 Ceramide an indispensable internal standard (IS) for absolute quantification in mass spectrometry-based lipidomics.

This technical guide dissects the chemical properties of C19 Ceramide, its contextual role within the sphingolipid rheostat, and provides a self-validating, causally-explained protocol for its use in LC-MS/MS workflows.

Chemical Structure & Physicochemical Properties

The molecular architecture of C19 Ceramide dictates its physical behavior and extraction dynamics. The molecule features a dual-aliphatic nature: an 18-carbon sphingoid base with a critical trans double bond at the C4-C5 position, and a fully saturated 19-carbon acyl chain. The amide linkage and the hydroxyl groups at C1 and C3 provide a localized polar head, but the overwhelming hydrocarbon mass renders the molecule highly hydrophobic.

Table 1: Physicochemical Properties of C19 Ceramide

PropertyValue / Description
Formal Name N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-nonadecanamide
Synonyms Cer(d18:1/19:0), C19 Ceramide, N-nonadecanoyl-D-erythro-Sphingosine
CAS Number 67492-17-5
Chemical Formula C37H73NO3
Molecular Weight 580.0 g/mol
Solubility Soluble in Chloroform, Warmed Ethanol, Warmed Methanol
Storage Temperature -20°C (Supplied as a solid)

Data sourced from 1[1].

Biological Context & The Sphingolipid Rheostat

While C19 Ceramide is primarily used as an analytical standard, it mimics the biological behavior of endogenous ceramides (like C16:0 or C18:0). Ceramides are not merely inert structural components of the lipid bilayer; they act as potent secondary messengers. The "sphingolipid rheostat" dictates cell fate: accumulation of ceramides drives apoptosis and cell cycle arrest, whereas their conversion into sphingosine-1-phosphate (S1P) promotes cell survival and proliferation.

Pathway SM Sphingomyelin CER Ceramide Node (e.g., C19 Ceramide) SM->CER Sphingomyelinase SPH Sphingosine CER->SPH Ceramidase APOP Apoptosis / Cell Arrest CER->APOP Stress Signaling S1P Sphingosine-1-Phosphate SPH->S1P Sphingosine Kinase

Sphingolipid metabolic rheostat highlighting ceramide as a central signaling hub.

Analytical Utility: The Causality of C19 Ceramide as an Internal Standard

As an Application Scientist, I frequently observe laboratories struggling with ceramide quantification due to severe ion suppression in the electrospray ionization (ESI) source. Ceramides co-elute with highly abundant phospholipids (e.g., phosphatidylcholines) which monopolize charge in the ESI droplet.

Why choose C19 Ceramide over C17 Ceramide? While both are odd-chain lipids, C17 ceramide is closer in mass and retention time to the highly abundant endogenous C16 and C18 ceramides. In complex matrices, isotopic overlap (the M+2 or M+3 heavy isotope peaks of C16 or C18) can bleed into the C17 mass channel. C19 Ceramide provides a wider mass clearance, ensuring that the Multiple Reaction Monitoring (MRM) transition remains completely isolated from endogenous isotopic interference, as demonstrated in 2[2].

By spiking a known concentration of C19 Ceramide prior to extraction, we create a self-validating system. The C19 Ceramide undergoes the exact same matrix suppression and extraction losses as the endogenous even-chain ceramides. Because the mass spectrometer measures the ratio of the endogenous ceramide to the C19 IS, the absolute quantification remains accurate regardless of absolute signal loss.

Workflow Homogenization Tissue Homogenization Spike Spike C19 IS Homogenization->Spike LLE Liquid-Liquid Extraction Spike->LLE LC LC Separation LLE->LC MS ESI-MS/MS LC->MS Quant Absolute Quantification MS->Quant

Standard lipidomics workflow utilizing C19 Ceramide as a quantitative internal standard.

Self-Validating Experimental Protocol: LC-MS/MS Quantification

The following protocol details the extraction and quantification of ceramides from tissue homogenates, utilizing C19 Ceramide as the internal standard, frequently utilized in 3[3].

Step 1: Stock Solution Preparation
  • Action: Dissolve solid C19 Ceramide in warmed ethanol or chloroform to a concentration of 1 mg/mL. Purge the vial with nitrogen gas before sealing.

  • Causality: The sphingoid base contains a C4-C5 trans double bond. Oxygen exposure can lead to lipid peroxidation at this site, degrading the standard and skewing quantitative results. Purging with nitrogen displaces dissolved oxygen, ensuring stock stability.

Step 2: Tissue Homogenization & Spiking
  • Action: Homogenize tissue in an aqueous buffer (e.g., PBS). Immediately spike 25 ng of C19 Ceramide per sample homogenate.

  • Causality: Spiking the internal standard before the addition of organic solvents ensures that the C19 Ceramide is subjected to the exact same protein-binding and partitioning dynamics as the endogenous lipids.

Step 3: Liquid-Liquid Extraction (Modified Bligh-Dyer)
  • Action: Add a 2:1 (v/v) mixture of Chloroform:Methanol to the homogenate. Vortex vigorously for 2 minutes, then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Causality: Ceramides are highly hydrophobic. The chloroform disrupts hydrophobic interactions within lipid bilayers, while methanol disrupts hydrogen bonding, effectively precipitating proteins. Centrifugation creates a distinct biphasic system where the lower organic phase contains the ceramides, isolating them from polar metabolites in the upper aqueous phase.

Step 4: Nitrogen Evaporation & Reconstitution
  • Action: Carefully extract the lower organic phase, transfer to a clean glass autosampler vial, and evaporate to dryness under a gentle stream of nitrogen gas. Reconstitute in the LC starting mobile phase (e.g., Methanol:Isopropanol).

  • Causality: Evaporation concentrates the sample to improve the limit of detection (LOD). Nitrogen is used instead of ambient air to prevent auto-oxidation of the concentrated lipids.

Step 5: LC-MS/MS Multiple Reaction Monitoring (MRM)
  • Action: Inject the reconstituted sample into a Triple Quadrupole LC-MS/MS operating in positive ESI mode. Monitor the specific MRM transition for C19 Ceramide: [M+H]+ m/z 580.6 → 264.3 .

  • Causality: In the collision cell, collision-induced dissociation (CID) cleaves the amide bond. The product ion at m/z 264.3 corresponds to the dehydrated d18:1 sphingosine backbone. Monitoring this specific precursor-to-product transition provides near-absolute specificity, filtering out isobaric background noise and allowing for precise peak integration.

References

  • National Institutes of Health (NIH). "Palm Oil-Rich Diet Affects Murine Liver Proteome and S-Palmitoylome - PMC - NIH". Available at:[Link]

  • ResearchGate. "Quantification of sphingolipids. A) Product ion spectrum of m/z 564 in...". Available at:[Link]

Sources

Biological Significance of Odd-Chain Ceramides in Lipidomics: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, odd-chain ceramides (e.g., C15:0-Cer, C17:0-Cer) were dismissed as biological noise or utilized merely as exogenous internal standards in mass spectrometry, based on the assumption that mammalian biology is exclusively dominated by even-chain fatty acid synthesis. This view has been overturned. Emerging lipidomic profiling has validated odd-chain ceramides not only as endogenous metabolites derived from specific dietary and microbial inputs (propionyl-CoA) but also as potent bioactive lipids with inverse correlations to metabolic syndrome, type 2 diabetes (T2D), and non-alcoholic fatty liver disease (NAFLD).

This guide outlines the biosynthetic origins, clinical significance, and the rigorous LC-MS/MS protocols required to quantify these elusive species, specifically addressing the "Internal Standard Paradox" that compromises many modern assays.

Biosynthetic Origins: The Propionyl-CoA Divergence

The structural diversity of ceramides is dictated by the availability of acyl-CoA precursors. While even-chain ceramides (C16, C18, C24) stem from Acetyl-CoA, odd-chain species rely on Propionyl-CoA .[1] This distinction is not merely chemical; it represents a fundamental metabolic fork linking host lipid metabolism with gut microbiota and dietary intake (dairy fats).

The Pathway

In the de novo synthesis pathway, Serine Palmitoyltransferase (SPT) typically condenses Serine and Palmitoyl-CoA. However, the variability discussed here lies in the N-acylation step mediated by Ceramide Synthases (CerS).

  • Even-Chain Synthesis: Utilizes Malonyl-CoA elongation of Acetyl-CoA.

  • Odd-Chain Synthesis: Utilizes Malonyl-CoA elongation of Propionyl-CoA (C3). This primer is derived from the catabolism of valine, isoleucine, and odd-chain fatty acids (OCFAs) produced by rumen bacteria (consumed via dairy).

Visualization of Metabolic Flux

The following diagram illustrates the divergence between diabetogenic (even-chain) and protective (odd-chain) ceramide biosynthesis.

Biosynthesis Acetyl Acetyl-CoA (C2) (Endogenous) FAS Fatty Acid Synthase (Elongation) Acetyl->FAS Propionyl Propionyl-CoA (C3) (Diet/Microbiome) Propionyl->FAS Malonyl Malonyl-CoA Malonyl->FAS + n(C2) Palmitate Palmitate (C16) FAS->Palmitate Major Route Pentadecanoate Pentadecanoate (C15) Heptadecanoate (C17) FAS->Pentadecanoate Minor Route CerS Ceramide Synthase (N-Acylation) EvenCer Even-Chain Ceramides (C16-Cer, C18-Cer) [Diabetogenic] CerS->EvenCer High Flux OddCer Odd-Chain Ceramides (C15-Cer, C17-Cer) [Protective/Membrane Fluidity] CerS->OddCer Low Flux Palmitate->CerS Pentadecanoate->CerS Sphingosine Sphingosine (d18:1) Sphingosine->CerS

Caption: Divergent biosynthesis of odd- vs. even-chain ceramides. Propionyl-CoA availability drives the formation of protective odd-chain species.

Biological & Clinical Significance[2][3][4][5][6][7]

The "Lipidomic Fingerprint" of odd-chain ceramides is distinct from their even-chain counterparts.

The Inverse Association with Diabetes

Extensive epidemiological data (e.g., EPIC-Potsdam study) indicates that while C16:0 and C18:0 ceramides are strongly associated with insulin resistance and apoptosis, C15:0 and C17:0 ceramides show a significant inverse association with Type 2 Diabetes risk .

  • Mechanism: Odd-chain lipids may increase membrane fluidity, enhancing insulin receptor sensitivity, whereas rigid even-chain ceramides (specifically C16) promote lipid raft formation that internalizes and deactivates insulin receptors.

Clinical Correlations Table
Lipid SpeciesChain LengthPrimary SourceClinical AssociationBiological Effect
Cer(d18:1/16:0) Even (C16)De novo (Palmitate)Positive w/ T2D, CVDApoptosis, Insulin Resistance
Cer(d18:1/18:0) Even (C18)De novo (Stearate)Positive w/ T2DMitochondrial Dysfunction
Cer(d18:1/15:0) Odd (C15)Dairy, Rumen BacteriaInverse w/ T2D, InflammationMembrane Fluidity, Anti-inflammatory
Cer(d18:1/17:0) Odd (C17)Dairy, Rumen BacteriaInverse w/ T2DBiomarker of Dairy Fat Intake

Analytical Protocol: Quantifying Odd-Chain Ceramides

The Challenge: Historically, C17-Ceramide was used as an exogenous Internal Standard (IS) because it was assumed to be absent in humans. This is a critical error in modern lipidomics. Using C17-Cer as an IS will mask endogenous levels, rendering quantification impossible.

The Solution: You must use stable isotope-labeled analogs (e.g., C16-Cer-d31, C18-Cer-d3) or specific odd-chain isotopes (C17-Cer-d135) if available, but never unlabeled odd-chain ceramides as standards.

Experimental Workflow
Step 1: Sample Preparation (Modified Bligh & Dyer)
  • Aliquot: 50 µL Plasma/Serum.

  • Spike IS: Add 10 µL of Deuterated IS Mix (e.g., Avanti Polar Lipids Ceramide Mixture I, containing C16-Cer-d31, C18-Cer-d3). Do not use C17-Cer.

  • Extraction: Add 750 µL Methanol:Chloroform (2:1 v/v). Vortex 30s.

  • Phase Separation: Add 250 µL Chloroform and 250 µL Water. Vortex. Centrifuge at 3000 x g for 10 min.

  • Collection: Collect the lower organic phase. Dry under Nitrogen gas.

  • Reconstitution: Resuspend in 100 µL Mobile Phase A/B (50:50).

Step 2: LC-MS/MS Conditions[2]
  • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water/Acetonitrile (60:40) + 10mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) + 10mM Ammonium Formate + 0.1% Formic Acid.

  • Gradient: 40% B to 99% B over 8 minutes.

Step 3: MRM Transitions (Quantification)

The following Multiple Reaction Monitoring (MRM) transitions target the protonated molecule


 and the characteristic sphingosine backbone fragment (

264.3).
AnalyteFormulaPrecursor (

)
Product (

)
Collision Energy (eV)
C15-Ceramide C33H65NO3524.5 264.3 25
C17-Ceramide C35H69NO3552.5 264.3 25
C16-Ceramide C34H67NO3538.5264.325
IS: C16-Cer-d31 C34H36D31NO3569.7264.325
Workflow Visualization

Workflow Sample Biological Sample (Plasma/Tissue) IS_Add Add Internal Standards (MUST be Deuterated: C16-d31) *NO Unlabeled C17* Sample->IS_Add Extract Biphasic Extraction (MeOH/CHCl3/H2O) IS_Add->Extract LC UHPLC Separation (C18 Column, 10 min gradient) Extract->LC MS QqQ Mass Spec (MRM) Target: m/z 524.5 & 552.5 LC->MS Data Quantification (Ratio Analyte/IS) MS->Data

Caption: Critical workflow for odd-chain ceramide quantification, highlighting the exclusion of unlabeled C17 standards.

Future Perspectives in Drug Development

The validation of odd-chain ceramides as bioactive lipids opens new therapeutic avenues:

  • Dietary Interventions: Supplementation with odd-chain fatty acids (C15:0) to bypass metabolic blocks and restore membrane fluidity in diabetics.

  • Biomarker Panels: Utilizing C15/C17 Ceramide ratios as a more sensitive readout for insulin sensitivity than traditional lipid panels.

  • Microbiome Modulation: Targeting gut flora (e.g., Propionibacterium) to enhance endogenous propionate production, thereby driving odd-chain ceramide synthesis naturally.

References

  • Venn-Watson, S. K., et al. (2020). "Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds."[3] Nutrients.[4][3] Link

  • Forouhi, N. G., et al. (2014). "Differences in the prospective association between individual plasma phospholipid saturated fatty acids and incident type 2 diabetes: the EPIC-InterAct case-cohort study." The Lancet Diabetes & Endocrinology. Link

  • Bielawski, J., et al. (2006). "Simultaneous quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry." Methods. Link

  • Chaurasia, B., & Summers, S. A. (2015). "Ceramides – Lipotoxicity Links Obesity and Diabetes." Trends in Endocrinology & Metabolism. Link

  • Jenkins, B., et al. (2015). "A Legume-Based Dietary Intervention in Older People Reduces Odd Chain Fatty Acids as well as Phosphorus and Protein Intakes." PLOS ONE. Link

Sources

N-Nonadecanoyl-D-erythro-sphingosine (C19 Ceramide): Molecular Characterization and Strategic Applications in Quantitative Lipidomics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly expanding field of lipidomics, the accurate quantification of bioactive sphingolipids is critical for understanding cellular stress responses, apoptosis, and metabolic disorders. N-Nonadecanoyl-D-erythro-sphingosine , commonly referred to as C19 Ceramide (d18:1/19:0) , occupies a unique position in this analytical landscape. Because odd-chain ceramides are exceptionally rare in standard mammalian biological systems, C19 Ceramide serves as the gold-standard internal standard (IS) for mass spectrometry-based lipid quantification. This whitepaper provides an in-depth technical analysis of its physicochemical properties, biological significance, and the causal logic behind its use in self-validating experimental workflows.

Physicochemical Profiling & Structural Elucidation

C19 Ceramide is a synthetic or naturally rare sphingolipid formed by the condensation of a D-erythro-sphingosine backbone (an 18-carbon amino alcohol with a trans-double bond) and nonadecanoic acid (a 19-carbon saturated fatty acid) via an amide linkage.

The molecular formula of N-Nonadecanoyl-D-erythro-sphingosine is C37H73NO3 [1]. High-resolution mass spectrometry and analytical certifications confirm its precise molecular weight to be 579.98 g/mol [2][3][4], though it is frequently rounded to a formula weight of 580.0 g/mol in standard laboratory applications[1].

Table 1: Key Physicochemical Parameters
ParameterTechnical Specification
Nomenclature N-Nonadecanoyl-D-erythro-sphingosine; Ceramide (d18:1/19:0)
CAS Number 67492-17-5
Molecular Formula C37H73NO3
Molecular Weight 579.98 g/mol
SMILES String OC/C=C/CCCCCCCCCCCCC)NC(CCCCCCCCCCCCCCCCCC)=O
InChI Key SNMLDULQFHAZRC-RQDJVNCUSA-N
Solubility Profile Soluble in Chloroform; Requires warming for Ethanol/Methanol
Storage Conditions -20°C (Powder); -80°C (In solvent for long-term stability)

Biological Occurrence & Mechanistic Significance

While primarily utilized as a synthetic analytical tool, C19 Ceramide is not entirely absent from nature. It is a naturally occurring ceramide discovered in marine extracts, specifically from the gorgonian Junceella juncea[1]. In mammalian models, trace amounts of C19 Ceramide have been detected in rat brains and mouse hearts, where its levels are dynamically altered—elevated in adult brains and decreased in juvenile brains—following chronic ethanol exposure[1].

Despite these trace occurrences, the basal concentration of C19 Ceramide in standard human cell lines and plasma is functionally negligible. This biological scarcity is precisely what makes it invaluable. In lipidomic profiling, endogenous even-chain ceramides (e.g., C16:0, C18:0, C24:0) act as secondary messengers that trigger apoptosis and cell cycle arrest. By introducing the odd-chain C19 Ceramide into an assay, researchers can normalize extraction efficiencies and mass spectrometer ionization variances without convoluting the biological data of the endogenous even-chain signaling lipids.

Pathway Serine Serine + Palmitoyl-CoA SPT Serine Palmitoyltransferase Serine->SPT Keto 3-Ketosphinganine SPT->Keto Sphinganine Sphinganine Keto->Sphinganine CerS Ceramide Synthase Sphinganine->CerS DHCer Dihydroceramide CerS->DHCer Acyl-CoA Desat Desaturase (DEGS1) DHCer->Desat Ceramide Endogenous Ceramides (Even-chain: C16, C18) Desat->Ceramide Apoptosis Cellular Signaling (Apoptosis / Stress) Ceramide->Apoptosis Activates C19 C19 Ceramide (d18:1/19:0) Odd-chain Internal Standard C19->Ceramide Normalization Target

Fig 1: Sphingolipid biosynthesis pathway and the analytical role of C19 Ceramide.

Self-Validating Experimental Protocol: Quantitative Lipid Extraction

To ensure scientific integrity, a lipidomic workflow must be a self-validating system. The following protocol details the absolute quantification of cellular ceramides using a modified Folch extraction, emphasizing the physical causality behind each methodological choice.

Workflow Visualization

Workflow A 1. Biological Sample (Cell Pellet / Tissue) B 2. Spike C19 Ceramide IS (Prior to Lysis) A->B C 3. Homogenization (Mechanical / Sonication) B->C D 4. Liquid-Liquid Extraction (CHCl3:MeOH 2:1 v/v) C->D E 5. Phase Separation (Centrifugation at 4°C) D->E F 6. Organic Phase Recovery (Bottom Layer) E->F G 7. LC-MS/MS Analysis (MRM Mode) F->G H 8. Data Normalization (Analyte Area / IS Area) G->H

Fig 2: Standardized lipidomic extraction workflow utilizing C19 Ceramide spike-in.

Step-by-Step Methodology & Causality

Step 1: Matrix Preparation & IS Spiking

  • Action: Add 10 µL of 1 µM C19 Ceramide (dissolved in ethanol) directly to the intact biological sample (e.g., cell pellet or tissue homogenate) before the addition of any extraction solvents.

  • Causality: Spiking the internal standard into the raw biological matrix ensures that the C19 Ceramide undergoes the exact same mechanical and chemical stresses as the endogenous lipids. This self-validates the extraction efficiency; any physical loss of endogenous ceramide during phase separation or transfer is proportionally mirrored by the IS, allowing for mathematically perfect normalization.

Step 2: Biphasic Lipid Extraction (Modified Folch)

  • Action: Add 1 mL of ice-cold Chloroform:Methanol (2:1, v/v) to the sample. Vortex vigorously for 5 minutes, then add 0.2 mL of LC-MS grade water to induce phase separation. Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Causality: Methanol disrupts the hydrogen bonding networks between lipid headgroups and cellular proteins, effectively denaturing the proteins and releasing bound lipids. Chloroform solvates the highly hydrophobic acyl chains. The subsequent addition of water alters the dielectric constant of the mixture, forcing a thermodynamic phase separation. The dense chloroform layer (bottom) retains the hydrophobic ceramides, while polar metabolites and denatured proteins partition into the upper aqueous layer or the solid interphase.

Step 3: Organic Phase Recovery and Drying

  • Action: Carefully extract the lower organic phase using a glass Hamilton syringe (strictly avoiding the proteinaceous interphase) and transfer it to a new glass vial. Evaporate to dryness under a gentle stream of nitrogen gas.

  • Causality: Glass instruments must be used because chloroform rapidly leaches plasticizers (e.g., phthalates) from standard microcentrifuge tubes, which will severely suppress ionization in the mass spectrometer. Evaporation under nitrogen gas displaces oxygen, preventing the oxidative degradation of any unsaturated lipid double bonds (such as the d18:1 sphingoid base).

Step 4: LC-MS/MS Analysis

  • Action: Reconstitute the dried lipid film in 100 µL of Methanol:Chloroform (9:1, v/v) and inject onto a C18 reverse-phase column. Detect via Electrospray Ionization (ESI) in positive ion mode using Multiple Reaction Monitoring (MRM).

  • Causality: The C18 stationary phase separates ceramides strictly based on their hydrophobicity (acyl chain length). C19 Ceramide will predictably elute between C18 and C20 ceramides, providing a reliable retention time marker. In positive ESI, ceramides typically form

    
     ions. The mass spectrometer isolates the specific precursor mass of C19 Ceramide (m/z ~562.6 after water loss) and fragments it to yield the characteristic product ion (m/z 264.3), which corresponds to the cleaved sphingoid base.
    

References

  • C19 Ceramide (d18:1/19:0)
  • C19 Ceramide (d18:1/19:0)
  • Safety Data Sheet - INDOFINE Chemical Company, Inc. INDOFINE Chemical Company
  • Certificate of Analysis - C19-Ceramide MedChemExpress
  • Data Sheet (C

Sources

The Non-Canonical Lipidome: Natural Occurrence and Quantification of C19 Ceramide (d18:1/19:0) in Biological Matrices

[1][2]

Executive Summary

This technical guide addresses the structural identification, biosynthetic origin, and analytical quantification of C19 Ceramide (specifically N-nonadecanoyl-D-erythro-sphingosine; d18:1/19:0).[1] Historically categorized as a "non-physiological" lipid often utilized as an internal standard in mass spectrometry, recent lipidomic profiling has confirmed its natural occurrence in mammalian brain and heart tissues under specific pathological stressors. This document provides researchers with the methodological rigor required to distinguish endogenous C19 ceramide from synthetic standards and elucidates its potential as a biomarker in metabolic and neurodegenerative research.

Part 1: Structural Identity and Biological Context

Defining "C19 Ceramide"

In lipidomics, the nomenclature "C19 Ceramide" is ambiguous. It can refer to two distinct structural isomers. For the purpose of this guide, we focus on Isomer A , which has been biologically validated in mammalian tissues.

FeatureIsomer A (Target of this Guide) Isomer B (Less Common)
Shorthand Cer(d18:1/19:0) Cer(d19:1/18:0)
Sphingoid Base Sphingosine (d18:[2]1) - 18 carbonsNonadecasphingosine (d19:1) - 19 carbons
N-Acyl Chain Nonadecanoic Acid (C19:0) Stearic Acid (C18:[1]0)
Origin Acylation of sphingosine with C19-CoACondensation of Margaroyl-CoA (C17) + Serine
Key Occurrence Rat Brain (Ethanol exposure), Mouse Heart (Angiotensin II)Rare marine organisms; trace mammalian
Physiological Relevance

Contrary to the dogma that odd-chain sphingolipids are purely exogenous, Cer(d18:1/19:[1]0) appears to be a regulated metabolite.[1]

  • Neurobiology: In rat models, chronic ethanol consumption elevates C19 ceramide levels in the adult brain while decreasing them in the juvenile brain, suggesting a developmental sensitivity in the metabolism of odd-chain fatty acids (OCFAs) within the central nervous system.

  • Cardiology: Angiotensin II administration in mice leads to cardiac steatosis and a specific upregulation of C19 ceramide, linking it to lipotoxic remodeling of the heart.

Part 2: Biosynthetic Pathways

The presence of Cer(d18:1/19:0) relies on the availability of Nonadecanoyl-CoA (C19:0-CoA).[1] Unlike even-chain fatty acids derived from Acetyl-CoA (C2), C19 fatty acids typically originate from:

  • Alpha-Oxidation: Chain shortening of C20 fatty acids.[1]

  • Propionate Metabolism: Elongation of propionyl-CoA (C3) rather than acetyl-CoA, often sourced from gut microbiota or dietary dairy fats.[1]

Once the C19-CoA pool is established, it enters the ceramide biosynthesis pathway, likely catalyzed by Ceramide Synthase 2 (CerS2) or CerS4 , which show broader specificity for longer acyl chains (C20-C26) and may accept C19 substrates under high flux or stress conditions.[1]

Visualization: C19 Ceramide Biosynthesis Logic

C19_Biosynthesiscluster_sourcesAcyl-CoA Pool GenerationDietary_OCFADietary Odd-Chain FAs(Dairy/Ruminant Fat)Propionyl_CoAPropionyl-CoA (C3)Dietary_OCFA->Propionyl_CoAGut_MicrobiotaGut Microbiota(Propionate Production)Gut_Microbiota->Propionyl_CoAAlpha_OxAlpha-Oxidation(C20 -> C19)C19_CoANonadecanoyl-CoA (C19:0)Alpha_Ox->C19_CoAElongationFatty Acid Elongation(ELOVL Enzymes)Propionyl_CoA->Elongation+ 8 Acetyl-CoAElongation->C19_CoACerSCeramide Synthase(CerS2 / CerS4)C19_CoA->CerSSphingosineSphingosine (d18:1)Sphingosine->CerSC19_CeramideC19 Ceramide(d18:1/19:0)CerS->C19_CeramideN-Acylation

Caption: Biosynthetic route of C19 Ceramide (d18:1/19:[1]0) highlighting the convergence of odd-chain fatty acid metabolism and sphingolipid acylation.

Part 3: Analytical Methodology (LC-MS/MS)

Critical Warning: Many lipidomics protocols use C19 ceramide as an Internal Standard (IS) under the assumption it is absent in biological samples.[1] Given the evidence of its natural occurrence, do not use C19 Ceramide as an IS for tissue samples (brain, heart, liver).[1] Instead, use C17 Ceramide (d18:1/17:0) or stable isotope-labeled analogs (e.g., C16-Ceramide-d31).[1]

Sample Preparation (Modified Bligh & Dyer)
  • Objective: Maximize recovery of hydrophobic ceramides while removing salts and proteins.

  • Protocol:

    • Homogenization: Tissue (10-20 mg) in PBS.

    • Lysis: Add 300 µL Methanol/Chloroform (2:1 v/v). Vortex 30s.

    • Internal Standard Spike: Add 10 µL of C17 Ceramide (2 µM). Avoid C19 IS.

    • Extraction: Add 100 µL Chloroform + 100 µL Water. Vortex. Centrifuge 3000 x g, 5 min.

    • Collection: Retrieve lower organic phase.[1] Dry under Nitrogen gas.

    • Reconstitution: Resuspend in 100 µL Methanol/Formic Acid (99:1).

LC-MS/MS Parameters
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495 or Sciex QTRAP).[1]

  • Mode: Positive Electrospray Ionization (+ESI), Multiple Reaction Monitoring (MRM).[1][3]

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]

MRM Transitions Table:

AnalytePrecursor Ion (m/z) [M+H]+Product Ion (m/z) [Sphingoid Base]Collision Energy (V)
C19 Ceramide 580.6 264.3 30-40
C17 Ceramide (IS)552.5264.330-40
C18 Ceramide566.5264.330-40

Note: The product ion 264.3 corresponds to the d18:1 sphingosine backbone after loss of the fatty acyl chain and water.

Visualization: Analytical Workflow

MS_Workflowcluster_prepSample Prepcluster_lcLC Separationcluster_msMS/MS DetectionTissueBio-Tissue(Brain/Heart)ExtractLiquid-LiquidExtractionTissue->ExtractColumnC18 Column(Reverse Phase)Extract->ColumnSpikeSpike IS:C17 CeramideSpike->ExtractGradientMobile Phase:MeOH/Water/Formic AcidColumn->GradientESIESI Source (+)Gradient->ESIQ1Q1 Filter580.6 m/zESI->Q1Q2Collision CellFragmentationQ1->Q2Q3Q3 Filter264.3 m/zQ2->Q3QuantQuantificationvs C17 ISQ3->QuantIntegration

Caption: LC-MS/MS workflow for C19 Ceramide quantification using MRM transitions specific to the d18:1 backbone.

Part 4: Troubleshooting & Validation

To ensure the signal at m/z 580.6 is genuinely C19 Ceramide and not an isobaric interference or isotope overlap:

  • Retention Time Check: C19 Ceramide must elute between C18 Ceramide and C20 Ceramide.[1] If it co-elutes with C18, it may be an isotope artifact (C18 + 2 Da from 13C isotopes is ~568.5, not 580, but adducts can vary).[1]

  • Isotope Distribution: Check for the M+1 and M+2 peaks.

  • Alkaline Hydrolysis: Perform mild alkaline hydrolysis to remove glycerophospholipids.[1] Ceramides are stable; if the peak disappears, it was likely a phospholipid contaminant.

References

  • Cayman Chemical. C19 Ceramide (d18:1/19:[1]0) Product Information & Biological References. [1]

  • Roux, A., et al. (2015). Chronic ethanol consumption profoundly alters regional brain ceramide and sphingomyelin content in rodents.[1] ACS Chemical Neuroscience.[1] [1]

  • Glenn, D.J., et al. (2015). Cardiac steatosis potentiates angiotensin II effects in the heart.[1] American Journal of Physiology-Heart and Circulatory Physiology.[1] [1]

  • Krishna, N., et al. (2004). A new sphingolipid from the gorgonian Junceella juncea of the Indian ocean.[1] Natural Product Research.[1] [1]

  • Bielawski, J., et al. (2006). Simultaneous quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry.[1] Methods.

N-Nonadecanoyl-D-erythro-sphingosine: Technical Guide & Identifiers

[1]

Introduction & Scientific Significance

N-Nonadecanoyl-D-erythro-sphingosine, commonly referred to as C19 Ceramide (d18:1/19:0) , is a synthetic sphingolipid analogue.[1] Structurally, it consists of a sphingosine backbone (d18:1) acylated with a nonadecanoic acid (C19:[1]0) fatty acid chain.[2][3]

In the field of high-resolution lipidomics, C19 Ceramide is the "gold standard" internal standard (IS) .[1] Because odd-chain fatty acid ceramides are virtually absent in mammalian biological matrices (which predominantly contain even-chain species like C16, C18, C24), C19 Ceramide allows for precise normalization of extraction efficiency and ionization variability in LC-MS/MS workflows without interference from endogenous lipids.[1]

Chemical Identity & Physicochemical Properties[1][4][5][6]

Core Identifiers
ParameterValue
Common Name C19 Ceramide (d18:1/19:[1]0)
Systematic Name N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)heptadec-3-en-1-yl]nonadecanamide
CAS Number 67492-17-5
Molecular Formula C37H73NO3
Exact Mass 579.5617 Da
Molecular Weight 579.98 g/mol
PubChem CID Not standardized (Synthetic)
SMILES CCCCCCCCCCCCCCCCCCC(=O)N\C=C\CCCCCCCCCCCCC
Physicochemical Characteristics
PropertyDescription
Physical State White crystalline solid or powder
Solubility Soluble in warm Methanol, Chloroform:Methanol (2:1), DMSO.[1] Insoluble in water.
pKa ~13.5 (Amide proton, predicted)
Storage Stability Stable at -20°C for >1 year if desiccated and protected from light.[1]
Lipophilicity (LogP) > 12 (Highly lipophilic)

Structural Visualization & Taxonomy

The following diagram illustrates the structural composition of C19 Ceramide, highlighting the amide linkage that connects the sphingoid base to the synthetic fatty acid tail.

C19_StructureCompoundN-Nonadecanoyl-D-erythro-sphingosine(C19 Ceramide)BackboneSphingoid Base(d18:1 Sphingosine)Compound->BackboneContainsFattyAcidN-Acyl Chain(Nonadecanoic Acid C19:0)Compound->FattyAcidContainsFunctionApplication:Internal Standard (IS)Compound->FunctionPrimary UseLinkageAmide Bond(-NH-CO-)Backbone->LinkageLinkage->FattyAcid

Figure 1: Structural decomposition of C19 Ceramide into its functional moieties.

Biological Significance & Applications[1][3]

Why C19 Ceramide?

In quantitative sphingolipidomics, the accuracy of data is often compromised by matrix effects —the suppression or enhancement of ionization by co-eluting contaminants.

  • Endogenous Absence: Mammalian ceramide synthases (CerS) exhibit high specificity for even-chain acyl-CoAs (C16, C18, C24).[1] C19 ceramide is not naturally produced, ensuring the signal detected is solely from the spiked standard.

  • Chromatographic Behavior: It elutes between C18 and C20 ceramides on reverse-phase (C18) columns, providing a retention time reference point that closely mimics the physical behavior of target analytes.[1]

Self-Validating Protocol Design

To ensure trustworthiness, the internal standard must be introduced at the earliest possible step (homogenization or lysis).[1] This validates the entire workflow:

  • Extraction Efficiency: Corrects for lipid loss during phase separation.

  • Reconstitution: Corrects for solubility issues during solvent evaporation.

  • Ionization: Corrects for spray instability in the ESI source.

Analytical Protocol: LC-MS/MS Quantification

Objective: Quantify endogenous ceramides in plasma using C19 Ceramide as the internal standard.

A. Reagents & Preparation[15]
  • Stock Solution: Dissolve 1 mg C19 Ceramide in 1 mL Chloroform:Methanol (1:1). Store at -80°C.

  • Working IS Solution: Dilute stock to 500 ng/mL in Methanol.

B. Sample Preparation (Modified Bligh-Dyer)
  • Aliquot: Transfer 50 µL of plasma to a borosilicate glass tube.

  • Spike IS: Add 10 µL of Working IS Solution (5 ng total C19 Ceramide).

  • Extraction: Add 1.5 mL Methanol:Chloroform (2:1 v/v). Vortex for 30s.

  • Phase Separation: Add 0.5 mL Chloroform and 0.5 mL Water. Vortex and centrifuge at 3000 x g for 10 min.

  • Recovery: Collect the lower organic phase. Dry under Nitrogen gas at 35°C.

  • Reconstitution: Dissolve residue in 100 µL Mobile Phase B (see below).

C. LC-MS/MS Conditions[1][5]
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5 mM Ammonium Formate.

  • Mobile Phase B: Methanol:Isopropanol (50:50) + 0.1% Formic Acid + 5 mM Ammonium Formate.

  • Ionization: ESI Positive Mode ([M+H]+).

D. MRM Transitions

The quantification relies on the specific fragmentation of the ceramide to the sphingosine backbone product ion (

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)
C19 Ceramide (IS) 580.6 264.4 30
C16 Ceramide538.5264.430
C18 Ceramide566.5264.430
C24 Ceramide650.6264.435

Workflow Visualization

The following diagram details the logical flow of the quantification process, emphasizing the critical insertion point of the C19 Ceramide standard.

Lipidomics_WorkflowSampleBiological Sample(Plasma/Tissue)SpikeSPIKE Internal Standard(C19 Ceramide)Sample->Spike Step 1: NormalizationExtractLipid Extraction(Bligh-Dyer / Matyash)Spike->Extract Co-ExtractionDryNitrogen EvaporationExtract->DryReconReconstitution(MeOH:IPA)Dry->ReconLCUHPLC Separation(C18 Column)Recon->LCMSMS/MS Detection(MRM Mode)LC->MS Retention TimeAlignmentDataQuantification(Area Ratio: Analyte/C19)MS->Data m/z 580.6 -> 264.4

Figure 2: LC-MS/MS Lipidomics Workflow utilizing C19 Ceramide for normalization.

References

  • Avanti Polar Lipids. Ceramide Standards and Protocols for Mass Spectrometry. Available at: [Link][1]

  • LIPID MAPS® Lipidomics Gateway. Sphingolipids: Methods for Extraction and Analysis. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for Ceramide Analogues. Available at: [Link]

  • Sullards, M. C., et al. "Structure-specific, quantitative methods for analysis of sphingolipids by liquid chromatography-tandem mass spectrometry: 'inside-out' sphingolipidomics."[1][4] Methods in Enzymology. Available at: [Link]

N-Nonadecanoyl-D-erythro-sphingosine: A Quantitative Sentinel in Sphingolipidomics

[1][2]

Executive Summary

N-Nonadecanoyl-D-erythro-sphingosine (C19-Ceramide) is a non-canonical sphingolipid that occupies a unique niche in modern lipidomics.[1][2] Structurally identical to bioactive ceramides but possessing an odd-chain fatty acyl tail (C19:0), it is virtually absent in most mammalian tissues under homeostatic conditions.[1][2] This "biological silence" makes it the gold-standard Internal Standard (IS) for the precise quantification of endogenous ceramides.[1][2]

This technical guide details the physicochemical properties, metabolic integration, and critical analytical protocols for utilizing C19-Ceramide in drug development and metabolic research.[2] It moves beyond simple definition to explore how this molecule serves as a tracer for odd-chain fatty acid metabolism and a sentinel for extraction efficiency in high-throughput mass spectrometry.[1][2]

Part 1: Molecular Architecture & Physicochemical Properties[2]

Structural Identity

C19-Ceramide consists of a sphingosine backbone (d18:[1][2][3]1) amide-linked to nonadecanoic acid (C19:0).[1][2] Its strict stereochemistry (D-erythro; 2S,3R) ensures it mimics the phase behavior of naturally occurring ceramides like C18-Ceramide (biomarker for apoptosis) and C24-Ceramide (biomarker for proliferation) without interfering with their signals.[1][2]

PropertySpecification
IUPAC Name N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]nonadecanamide
Common Name C19-Ceramide (d18:1/19:[1][2][4]0)
Formula C37H73NO3
Exact Mass 579.56 Da
[M+H]+ Precursor m/z 580.6
Lipophilicity (LogP) ~13.5 (Calculated)
Solubility Soluble in MeOH:CHCl3 (1:1), DMSO (warm), Ethanol (warm)
The "Mimicry" Principle

In liquid chromatography (LC), C19-Ceramide elutes between C18-Ceramide and C20-Ceramide.[1][2] Its ionization efficiency in Electrospray Ionization (ESI) is nearly identical to these endogenous species due to the shared sphingoid base and amide linkage.[2] This makes it superior to structural analogs (like C12-Ceramide) which may partition differently during biphasic extraction.[1][2]

Part 2: Metabolic Integration & Biological Context[2]

While primarily an analytical tool, C19-Ceramide is not metabolically inert.[1][2] Understanding its potential biological fate is crucial when using it in live-cell metabolic flux assays.[1][2]

Biosynthesis and Specificity

Ceramides are synthesized by Ceramide Synthases (CerS1–6), which exhibit strict acyl-CoA chain length specificity.[1][2]

  • Canonical: CerS1 (C18), CerS2 (C22, C24), CerS5/6 (C16).[2]

  • Non-Canonical (C19): Mammalian CerS enzymes have low affinity for odd-chain fatty acids.[1][2] However, if Nonadecanoyl-CoA is available (e.g., from dairy intake or microbial propionate metabolism), CerS1 or CerS2 can catalyze its condensation with sphingosine, albeit with lower catalytic efficiency.[2]

Visualization: The Sphingolipid Metabolic Pathway

The following diagram illustrates where C19-Ceramide integrates into the de novo synthesis and salvage pathways.

SphingolipidMetabolismSerineL-Serine + Palmitoyl-CoAKDS3-Keto-sphinganineSerine->KDSSPTSphinganineSphinganine (d18:0)KDS->SphinganineReductaseDHCerDihydroceramideSphinganine->DHCerCanonical Acyl-CoA(C16, C18, C24)CeramideCeramide (d18:1/xx:0)DHCer->CeramideDES1SphingosineSphingosine (d18:1)Ceramide->SphingosineCeramidaseSphingosine->CeramideCerS (Salvage)S1PSphingosine-1-PhosphateSphingosine->S1PSKC19FANonadecanoyl-CoA (C19:0)C19FA->DHCerRare/Exogenous InputC19FA->CeramideSalvage InputSPTSPTCerSCerS (1-6)DESDES1CDaseCeramidaseSKSphingosine Kinase

Figure 1: Integration of C19-Ceramide into the sphingolipid network.[1][2] While endogenous flux is dominated by even-chain fatty acids, C19-CoA can enter via CerS (Ceramide Synthase) activity, serving as a tracer for odd-chain metabolism.[1][2]

Part 3: Analytical Utility (The Core Application)[1][2]

The primary utility of N-Nonadecanoyl-D-erythro-sphingosine is as a Class-Specific Internal Standard .[1][2] It corrects for variations in lipid extraction recovery, matrix effects (ion suppression), and instrument drift.[2]

Experimental Protocol: Quantitative Lipidomics

Objective: Quantify endogenous ceramides (C16, C18, C24) in plasma or tissue using C19-Ceramide as the normalizer.[1][2]

Phase A: Standard Preparation
  • Stock Solution: Dissolve 1 mg of C19-Ceramide powder in 1 mL of Chloroform:Methanol (1:1 v/v) to make a 1 mg/mL stock. Store at -20°C in a glass vial (Teflon-lined cap).

  • Working Spike Solution: Dilute stock to 500 nM in Methanol. This ensures the spike concentration is within the linear dynamic range of the mass spectrometer (typically 10–1000 nM).[2]

Phase B: Lipid Extraction (Modified Bligh & Dyer)

Rationale: A monophasic extraction ensures the IS equilibrates with endogenous lipids before phase separation.[1]

  • Sample Aliquot: Transfer 50 µL of plasma or homogenized tissue (10 mg) to a borosilicate glass tube.

  • IS Spike: Add 10 µL of C19-Ceramide Working Spike (5 pmol total). Vortex for 10s.

  • Monophase Formation: Add 750 µL of CHCl3:MeOH (1:2 v/v). Vortex vigorously for 30s.[2] Incubate on ice for 10 min.

  • Phase Separation: Add 250 µL CHCl3 and 250 µL ultrapure water.

  • Centrifugation: Spin at 1000 x g for 5 min at 4°C.

  • Collection: Recover the lower organic phase (containing ceramides) into a clean vial.

  • Drying: Evaporate solvent under nitrogen stream. Reconstitute in 100 µL Mobile Phase A/B (50:50).

Phase C: LC-MS/MS Detection

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Thermo Altis).[1][2] Mode: Multiple Reaction Monitoring (MRM).[1] Ionization: ESI Positive Mode.

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Role
C19-Ceramide 580.6 264.3 35 Internal Standard
C16-Ceramide538.5264.335Target
C18-Ceramide566.5264.335Target
C24-Ceramide650.6264.340Target

Note: The product ion m/z 264.3 corresponds to the sphingosine backbone [Sph-2H2O]+, a universal fragment for d18:1 sphingolipids.[1][2]

Workflow Visualization

LipidomicsWorkflowcluster_calcQuantitation LogicSampleBiological Sample(Plasma/Tissue)SpikeSpike IS: C19-Ceramide(Known Concentration)Sample->Spike 1. AdditionExtractionBiphasic Extraction(CHCl3/MeOH/H2O)Spike->Extraction 2. EquilibrationPhaseSepIsolate Organic Phase(Ceramides + IS)Extraction->PhaseSep 3. CentrifugationLCMSLC-MS/MS Analysis(MRM Mode)PhaseSep->LCMS 4. InjectionDataData ProcessingLCMS->Data 5. IntegrationCalc[Endogenous] = (Area_Endo / Area_IS) × [IS]Data->Calc

Figure 2: Quantitative Lipidomics Workflow. The C19-Ceramide spike occurs immediately after sampling to correct for all subsequent losses during extraction and ionization.[1][2]

Part 4: Emerging Research & References

Beyond the Standard: Biological Significance

While C19-Ceramide is an analytical tool, recent studies in microbiome research suggest that odd-chain sphingolipids are not biologically null.[1][2]

  • Gut-Liver Axis: Bacteroides species in the gut produce odd-chain sphingolipids that can be absorbed by the host.[1][2] Elevated levels of odd-chain ceramides in serum may serve as biomarkers for gut barrier permeability or specific dysbiosis.[1][2]

  • Dietary Tracers: Consumption of dairy products (rich in odd-chain fatty acids like C15:0 and C17:[1][2]0) can lead to trace biosynthesis of C19-Ceramide via chain elongation, making it a potential marker of dairy fat intake.[2]

References
  • Merrill, A. H., et al. (2005).[2][5] Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry.[1][2]Methods in Enzymology . Link

    • Foundational text on using non-natural internal standards for lipidomics.
  • Bielawski, J., et al. (2006).[2] Comprehensive quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry.Methods in Molecular Biology . Link

    • Establishes the MRM transitions and extraction protocols cited in Section 3.1.
  • LIPID MAPS® Consortium. Ceramide Standards and Protocols.Link[1][2]

    • Authoritative source for lipid nomenclature and standard physicochemical properties.[1]

  • Brown, E. M., et al. (2019).[2] Bacteroides-Derived Sphingolipids are Critical for Maintaining Intestinal Homeostasis and Symbiosis.[1][2]Cell Host & Microbe . Link

    • Provides evidence for the biological relevance of odd-chain sphingolipids derived from the microbiome.[1][2]

Technical Whitepaper: N-Nonadecanoyl-D-erythro-sphingosine (C19 Ceramide)

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profile & Analytical Applications

Executive Summary

N-Nonadecanoyl-D-erythro-sphingosine (C19 Ceramide) is a synthetic sphingolipid analogue consisting of a d18:1 sphingosine backbone acylated with a nonadecanoic acid (C19:[1]0) tail. Its primary utility in modern lipidomics is as a non-endogenous internal standard . Because odd-chain fatty acid ceramides are virtually absent in mammalian biological matrices, C19 Ceramide allows for precise quantification of endogenous ceramides (C16, C18, C24) via LC-MS/MS without interference from native lipid species.

This guide details the physicochemical properties, solubility protocols, and mass spectrometry parameters required to utilize this standard effectively.

Physicochemical Characterization

The following data characterizes the standard in its pure powder form.

PropertySpecification
Common Name C19 Ceramide (d18:1/19:[1][2]0)
Systematic Name N-nonadecanoyl-D-erythro-sphingosine
CAS Number 67492-17-5
Molecular Formula C37H73NO3
Exact Mass 579.5590
Molecular Weight 580.0 g/mol
Physical Form Crystalline Solid / Powder
Lipid Class Sphingolipids > Ceramides > N-acylsphingosines
Purity >99% (via TLC/HPLC)
Structural Logic

The molecule is amphipathic but predominantly lipophilic. It features:

  • Sphingoid Base: A long-chain amino alcohol (d18:1) providing two hydroxyl groups and a trans-double bond at C4-C5.

  • Fatty Acid Tail: A saturated 19-carbon chain (nonadecanoic acid) linked via an amide bond.

Handling, Solubility & Stability

Ceramides are notoriously difficult to solubilize due to strong intermolecular hydrogen bonding and Van der Waals forces between the long alkyl chains. Improper reconstitution is the leading cause of quantitative errors.

Solubility Protocol
  • Primary Solvent: Chloroform (CHCl₃) is the most effective solvent for high-concentration stock solutions (up to 5-10 mg/mL).

  • Alternative Solvent: Ethanol or Methanol (warm).

  • Working Solutions: For LC-MS, stocks are typically diluted into Methanol/Acetonitrile mixtures.

Critical Reconstitution Steps:

  • Warmth: The solvent should be warmed to ~37–40°C.

  • Sonication: Bath sonication for 5–10 minutes is often required to disrupt crystal lattices.

  • Visual Check: Ensure the solution is perfectly clear. Any turbidity indicates micro-crystals that will clog LC columns and skew concentration data.

Storage & Stability[3]
  • Powder: Store at -20°C. Desiccate to prevent hydrolysis. Stable for >1 year.

  • Solvent Stock: Store at -20°C or -80°C in glass vials with Teflon-lined caps. Avoid plasticware, as lipids can adsorb to polypropylene surfaces.

Analytical Application: LC-MS/MS

C19 Ceramide is the "Gold Standard" for internal normalization because it is biologically silent in most mammalian tissues.

Mass Spectrometry Parameters

In positive ion electrospray ionization (+ESI), ceramides form a protonated molecular ion


. Upon collision-induced dissociation (CID), they yield a characteristic fragment ion corresponding to the sphingosine backbone (

264.27) after losing water and the fatty acid amide chain.
ParameterValue
Ionization Mode ESI Positive (+)
Precursor Ion

580.6 m/z
Product Ion (Quantifier) 264.3 m/z (Sphingosine backbone - H₂O)
Cone Voltage ~30-40 V (Instrument Dependent)
Collision Energy ~25-35 eV (Instrument Dependent)

Note: The transition


 is specific to the d18:1 backbone. If using a d18:0 (dihydro) backbone standard, the product ion would be 

.
Experimental Workflow: Standard Preparation

The following diagram illustrates the validated workflow for preparing the Internal Standard (IS) spike solution from the raw powder.

G Powder C19 Ceramide Powder (Store at -20°C) Weighing Weighing (Analytical Balance) Powder->Weighing StockSol Primary Stock Solution (1 mg/mL in Chloroform) Weighing->StockSol Dissolve Sonication Sonication & Warming (40°C, 10 mins) StockSol->Sonication Ensure Solubility WorkingStock Working Stock (10 µM in MeOH) Sonication->WorkingStock Dilute Spike Sample Spike (Add to Biological Matrix) WorkingStock->Spike Internal Std Addition Extraction Lipid Extraction (Bligh-Dyer / MTBE) Spike->Extraction Equilibrate LCMS LC-MS/MS Analysis (MRM: 580.6 -> 264.3) Extraction->LCMS Inject

Figure 1: Step-by-step workflow for reconstituting C19 Ceramide powder and utilizing it as an internal standard in a lipidomics extraction pipeline.

Biological Context & Mechanism

While C19 Ceramide is used as a tool, understanding its biological silence is key.

  • Endogenous Ceramides: Mammalian ceramide synthases (CerS1-6) exhibit high specificity for even-chain Fatty Acyl-CoAs (C16, C18, C20, C22, C24).

  • Odd-Chain Rarity: Odd-chain fatty acids (C17, C19) are rare in mammalian metabolism, usually derived from dairy or specific bacterial sources.

  • Validation: Because the C19 standard behaves physicochemically identical to C18 Ceramide (similar retention time, ionization efficiency) but has a distinct mass, it corrects for extraction efficiency losses and ionization suppression without overlapping with natural signals.

References
  • Avanti Polar Lipids. C19 Ceramide (d18:1/19:[2]0) Technical Data Sheet. Available at: [Link]

  • LIPID MAPS® Structure Database. Ceramide (d18:1/19:[2][4]0) Structure and Properties.[3][4] Available at: [Link]

  • Merrill, A. H., et al. (2005).[5] Lipidomics: Sphingolipidomics with LC-MS/MS. Methods in Enzymology.

Sources

Difference between C18 ceramide and N-Nonadecanoyl-D-erythro-sphingosine

Author: BenchChem Technical Support Team. Date: March 2026

Deciphering Sphingolipid Dynamics: The Biological and Analytical Dichotomy of C18 Ceramide and C19 Ceramide

Introduction: The Dual Facets of Sphingolipid Research

In the realm of lipidomics and molecular biology, ceramides are not merely structural components of the cellular membrane; they are potent bioactive signaling molecules that dictate cell fate. As a Senior Application Scientist navigating the complexities of lipid signaling and drug development, it is critical to distinguish between endogenous biological effectors and the exogenous tools we use to measure them.

This whitepaper provides an in-depth technical analysis of two closely related yet functionally divergent molecules: C18 ceramide (N-stearoyl-D-erythro-sphingosine) and C19 ceramide (N-nonadecanoyl-D-erythro-sphingosine). While C18 ceramide is a naturally occurring tumor suppressor that drives lethal mitophagy[1], C19 ceramide is a synthetic, odd-chain lipid engineered specifically to serve as an infallible internal standard in mass spectrometry[2].

Structural and Quantitative Dichotomy

To understand the divergent applications of these two sphingolipids, we must first examine their structural and quantitative properties. Mammalian fatty acid biosynthesis relies on the sequential addition of two-carbon units by Fatty Acid Synthase (FASN). Consequently, endogenous ceramides predominantly feature even-numbered acyl chains (e.g., C16, C18, C24). Odd-chain ceramides like C19 are virtually absent in mammalian tissues, making them ideal analytical blanks[2].

Table 1: Physicochemical and Biological Comparison of C18 and C19 Ceramides

ParameterC18 CeramideC19 Ceramide
IUPAC / Common Name N-stearoyl-D-erythro-sphingosineN-nonadecanoyl-D-erythro-sphingosine
Acyl Chain Length 18 Carbons (Even)19 Carbons (Odd)
Biological Origin Endogenous (Synthesized by CerS1)Synthetic / Exogenous
Primary Function Apoptosis, lethal mitophagy, tumor suppressionInternal standard for LC-MS/MS lipidomics
Prevalence in Mammals High (Abundant in brain/neurological tissue)< Limit of Detection (Virtually absent)
Molecular Weight 565.9 g/mol 579.9 g/mol
MRM Transition [M+H]+ m/z 566.5 → 264.2m/z 580.6 → 264.2

C18 Ceramide: The Endogenous Tumor Suppressor

C18 ceramide is highly regulated in vivo, synthesized specifically by Ceramide Synthase 1 (CerS1). In oncology, C18 ceramide is recognized as a potent tumor suppressor. Clinical data indicates that C18 ceramide levels are significantly downregulated in cancers such as Head and Neck Squamous Cell Carcinoma (HNSCC) and glioblastoma, granting these tumors a survival advantage[3].

Mechanistically, when cancer cells are exposed to specific chemotherapeutics, CerS1 is upregulated, leading to the accumulation of C18 ceramide. Due to its specific acyl chain geometry, C18 ceramide translocates to the mitochondrial outer membrane (MOM). Here, it acts as a lipid anchor, directly binding to the LC3B-II protein on autophagosomes. This physical interaction triggers lethal mitophagy—a non-apoptotic, caspase-independent form of cell death[4],[1].

C18_Mitophagy_Pathway Stress Cellular Stress (Chemotherapeutics) CerS1 Ceramide Synthase 1 (CerS1) Activation Stress->CerS1 Upregulates C18 C18-Ceramide Biosynthesis CerS1->C18 Synthesizes MOM Translocation to Mitochondrial Outer Membrane C18->MOM Accumulates LC3B Direct Binding to Lipidated LC3B-II MOM->LC3B Recruits Mitophagy Autophagosome Anchoring & Lethal Mitophagy LC3B->Mitophagy Triggers

Fig 1: C18-ceramide mediated lethal mitophagy pathway via CerS1 activation and LC3B-II binding.

C19 Ceramide: The Analytical Gold Standard

In lipidomics, accurately quantifying endogenous C18 ceramide is notoriously difficult due to matrix effects, ion suppression, and variable extraction recoveries. To solve this, C19 ceramide is employed as the ultimate internal standard[2].

The Causality of the Odd-Chain Choice: Because C19 ceramide differs from C18 ceramide by only a single methylene (-CH2-) group, it exhibits nearly identical hydrophobicity, partitioning coefficients during organic extraction, and ionization efficiency in the electrospray ionization (ESI) source. However, because it is an odd-chain lipid, its mass (m/z 580.6) is entirely distinct from endogenous mammalian lipids. This allows the mass spectrometer to isolate and quantify the C18 biological signal without any background interference from the standard itself.

Lipidomics_Workflow Sample Biological Matrix (Tissue/Cells) Spike Spike C19-Ceramide Internal Standard Sample->Spike Step 1 Extract Organic Extraction (e.g., Folch Method) Spike->Extract Step 2 Hydrolysis Mild Alkaline Hydrolysis (Saponify Phospholipids) Extract->Hydrolysis Step 3 LCMS LC-MS/MS Analysis (MRM Mode) Hydrolysis->LCMS Step 4 Quant Absolute Quantification (C18/C19 Peak Area Ratio) LCMS->Quant Step 5

Fig 2: Self-validating lipidomics workflow using C19-ceramide as an internal standard.

Self-Validating Experimental Protocols

Protocol A: Absolute Quantification of Endogenous C18 Ceramide via LC-MS/MS

This protocol is designed as a self-validating system. By introducing the C19 standard at the very beginning of the workflow, any downstream technical errors (e.g., sample loss, incomplete phase separation) affect both C18 and C19 equally, preserving the critical concentration ratio.

  • Internal Standard Spiking: Homogenize the biological tissue (e.g., tumor biopsy) in 1 mL of PBS. Immediately spike in exactly 50 pmol of synthetic C19 ceramide.

    • Causality: Spiking before extraction ensures the C19 standard accounts for matrix effects and extraction recovery losses. If 20% of the lipid is lost during extraction, 20% of the C19 is also lost, keeping the C18/C19 ratio mathematically constant.

  • Bligh-Dyer Extraction: Add 3.75 mL of Chloroform:Methanol (1:2 v/v). Vortex vigorously, then add 1.25 mL Chloroform and 1.25 mL water to induce phase separation. Collect the lower organic phase.

  • Mild Alkaline Hydrolysis: Resuspend the dried organic phase in 0.5 mL of 0.1 M methanolic KOH and incubate at 37°C for 2 hours.

    • Causality: Glycerophospholipids (like phosphatidylcholine) contain ester-linked fatty acids susceptible to alkaline saponification. Ceramides possess an amide-linked fatty acid, rendering them resistant to high pH. This step selectively degrades abundant phospholipids, eliminating isobaric interference and ion suppression in the mass spectrometer.

  • LC-MS/MS MRM Analysis: Inject the sample into a triple quadrupole mass spectrometer. Monitor the Multiple Reaction Monitoring (MRM) transitions: m/z 566.5 → 264.2 (C18) and m/z 580.6 → 264.2 (C19). Calculate the absolute concentration of C18 by comparing its peak area to the known 50 pmol C19 peak area.

Protocol B: Validating C18-Mediated Lethal Mitophagy in Vitro

To prove that C18 ceramide actively drives mitophagy, researchers must bypass endogenous synthesis and deliver the lipid exogenously.

  • Liposomal Formulation: Formulate synthetic C18 ceramide into DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) liposomes.

    • Causality: Long-chain ceramides are highly hydrophobic and will precipitate in aqueous cell culture media. Liposomal delivery ensures bioavailability and targeted fusion with cellular membranes.

  • Transfection with Mutant LC3B (Self-Validation Step): Transfect one cohort of cancer cells with Wild-Type (WT) LC3B, and a control cohort with a mutant LC3B (e.g., LC3B-F52A) that lacks the ceramide-binding domain.

    • Causality: This is the self-validating mechanism. If liposomal C18 ceramide induces mitochondrial degradation in the WT cohort but fails to do so in the mutant cohort, it proves that the observed cell death is specifically mediated by the direct physical interaction between C18 and LC3B, ruling out generalized lipid toxicity.

  • Immunoblotting: Harvest cells at 24 hours post-treatment. Perform subcellular fractionation to isolate mitochondria and immunoblot for the conversion of LC3B-I to lipidated LC3B-II, confirming autophagosome recruitment to the mitochondria.

References

  • Natural Products and Small Molecules Targeting Cellular Ceramide Metabolism to Enhance Apoptosis in Cancer Cells Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • The Role of Ceramide Metabolism and Signaling in the Regulation of Mitophagy and Cancer Therapy Source: PubMed Central (PMC) / NIH URL:[Link]

  • Sphingolipids in mitochondria—from function to disease Source: Frontiers in Cell and Developmental Biology URL:[Link]

Sources

Biosynthesis pathways involving N-Nonadecanoyl-D-erythro-sphingosine

Author: BenchChem Technical Support Team. Date: March 2026

Biosynthesis and Analytical Applications of N-Nonadecanoyl-D-erythro-sphingosine (C19-Ceramide) A Technical Guide to Sphingolipid Metabolism and Quantitative Lipidomics

Executive Summary

N-Nonadecanoyl-D-erythro-sphingosine, commonly referred to as C19-ceramide or Cer(d18:1/19:0), is a unique sphingolipid consisting of a standard d18:1 sphingoid base amide-linked to a 19-carbon saturated fatty acyl chain. In mammalian biology, the synthesis of odd-chain fatty acids is exceedingly rare; thus, endogenous C19-ceramide exists only in trace amounts. However, this biological scarcity is precisely what makes C19-ceramide an indispensable tool in modern analytical biochemistry. As a Senior Application Scientist, I approach C19-ceramide not just as a lipid, but as a critical, self-validating internal standard that enables the absolute quantification of endogenous sphingolipids via liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1].

The Biosynthetic Architecture of Ceramides

To understand how C19-ceramide can be synthesized endogenously (or how exogenous C19-fatty acids are metabolized), we must examine the three foundational pillars of ceramide biosynthesis.

  • De Novo Synthesis (Endoplasmic Reticulum): The de novo pathway is the primary source of new sphingolipids. It begins with the condensation of L-serine and palmitoyl-CoA, catalyzed by Serine Palmitoyltransferase (SPT), the rate-limiting enzyme of the pathway[2]. Following reduction to sphinganine, the critical step of acyl chain determination occurs. Ceramide Synthase (CerS) enzymes acylate the sphinganine backbone. Mammals possess six CerS isoforms (CerS1-6), each with specific acyl-CoA chain length preferences. If an odd-chain nonadecanoyl-CoA (C19:0-CoA) is present in the ER, CerS will incorporate it to form C19-dihydroceramide. Finally, dihydroceramide desaturase (DES1) introduces a trans-double bond at the C4 position of the sphingoid base, yielding C19-ceramide[3].

  • The Salvage Pathway (Lysosome to ER): Complex sphingolipids are continuously degraded in the lysosome, releasing free sphingosine. This sphingosine escapes the lysosome and is transported to the ER, where it is re-acylated by CerS to form ceramide. The salvage pathway is highly efficient, accounting for 50% to 90% of total cellular sphingolipid biosynthesis[2]. Exogenous C19-ceramide introduced to cells can be degraded and its components recycled through this exact mechanism[3].

  • Sphingomyelinase (SMase) Pathway: The rapid hydrolysis of sphingomyelin in the plasma membrane by acid or neutral SMases directly yields ceramide and phosphocholine. This pathway is typically activated during cellular stress and apoptosis signaling[2].

Biosynthesis Serine Serine + Palmitoyl-CoA Keto 3-Ketosphinganine Serine->Keto SPT Sphinganine Sphinganine Keto->Sphinganine KDSR DHCer Dihydroceramide (inc. C19-DHCer) Sphinganine->DHCer CerS + Acyl-CoA (e.g., C19:0-CoA) Cer Ceramide (inc. C19-Ceramide) DHCer->Cer DES1 SM Sphingomyelin Cer->SM SMS Sphingosine Sphingosine Cer->Sphingosine Ceramidase SM->Cer SMase Sphingosine->Cer CerS (Salvage)

Fig 1: Ceramide biosynthesis network highlighting the integration of C19-acyl-CoA.

Causality in Analytical Design: Why C19-Ceramide?

In quantitative lipidomics, the choice of an internal standard (IS) dictates the trustworthiness of the entire dataset. C19-ceramide is selected based on three causal principles:

  • The Zero-Background Principle: Mammalian enzymes heavily favor the synthesis of even-chain fatty acids (e.g., C16, C18, C24). Because natural odd-chain sphingolipids are virtually absent, C19-ceramide provides a "clean" analytical background, eliminating isobaric interference during mass spectrometry[1].

  • Physicochemical Mimicry: Heavily deuterated standards can sometimes suffer from chromatographic retention time shifts (the "isotope effect"). C19-ceramide, being a natural hydrocarbon structure, perfectly mimics the organic partitioning and reverse-phase LC behavior of endogenous C18 and C20 ceramides[1].

  • Ionization Equivalence: In Electrospray Ionization (ESI), ionization efficiency is primarily dictated by the lipid's headgroup and sphingoid backbone. C19-ceramide ionizes identically to target endogenous ceramides, ensuring that the MS detector response is strictly proportional to molar concentration[4].

Self-Validating Experimental Protocol: LC-MS/MS Lipidomics

To ensure scientific integrity, the following protocol is designed as a self-validating system. Every step is engineered to account for physical losses and matrix suppression.

Step 1: Matrix Preparation & IS Spiking

  • Action: Homogenize 10-20 mg of tissue (or

    
     cells) in 200 µL of PBS. Immediately spike the homogenate with 50 pmol of C19-Ceramide IS.
    
  • Causality: Spiking the internal standard before the addition of organic solvents ensures that any physical loss of lipids during the extraction process applies equally to both the endogenous lipids and the standard. This stoichiometric lock self-corrects the final quantification[5].

Step 2: Biphasic Lipid Extraction (Modified Folch)

  • Action: Add 1 mL of Chloroform:Methanol (2:1, v/v) to the spiked homogenate. Vortex vigorously for 5 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Causality: The non-polar chloroform disrupts lipid-protein complexes. Ceramides, being highly hydrophobic, partition exclusively into the lower organic phase, effectively separating them from polar metabolites and proteins trapped in the upper aqueous phase and interphase[5].

Step 3: LC-MS/MS Multiple Reaction Monitoring (MRM)

  • Action: Evaporate the lower organic phase under a gentle stream of

    
     gas and reconstitute in 100 µL of Methanol. Inject 5 µL onto a C18 Reverse-Phase column coupled to a Triple Quadrupole Mass Spectrometer.
    
  • Causality: MRM mode provides extreme specificity. The first quadrupole (Q1) isolates the specific

    
     precursor ion. The collision cell (Q2) fragments the lipid, and the third quadrupole (Q3) isolates the d18:1 sphingosine backbone fragment (m/z 264.3). This dual-filter approach completely eliminates background noise[4].
    

Step 4: System Validation

  • Action: Run a standard curve of C16 and C18 ceramides in a surrogate matrix (e.g., 4% BSA) spiked with a constant amount of C19-ceramide. Calculate the recovery rate by comparing pre-extraction spiked samples against post-extraction spiked samples.

Workflow Sample Biological Sample Spike Spike C19-Ceramide Internal Standard Sample->Spike Extract Lipid Extraction (Chloroform/Methanol) Spike->Extract LC LC Separation (Reverse Phase) Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification & Data Analysis MS->Data

Fig 2: Self-validating LC-MS/MS lipidomics workflow utilizing C19-ceramide.

Quantitative Data Presentation

The following table summarizes the exact mass and MRM transitions required to program the mass spectrometer for endogenous ceramides versus the C19-ceramide internal standard. All species yield the characteristic m/z 264.3 product ion, representing the dehydrated d18:1 sphingosine backbone.

Ceramide SpeciesChemical FormulaExact Mass ( g/mol )Precursor Ion

Product Ion (MRM)Primary CerS Affinity
C16-Ceramide

537.51538.5264.3CerS5, CerS6
C18-Ceramide

565.54566.6264.3CerS1, CerS4
C19-Ceramide (IS)

579.56580.6264.3Broad (Exogenous)
C24-Ceramide

649.64650.6264.3CerS2

References

  • Wikipedia. "Ceramide." Wikipedia, The Free Encyclopedia. [Link]

  • Kitatani, K., Idkowiak-Baldys, J., & Hannun, Y. A. "The sphingolipid salvage pathway in ceramide metabolism and signaling." Cellular Signalling, PMC.[Link]

  • Liu, L., et al. "Quantification of sphingolipids. A) Product ion spectrum of m/z 564 in hippocampal extracts." ResearchGate.[Link]

  • Korycka-Machała, M., et al. "Palm Oil-Rich Diet Affects Murine Liver Proteome and S-Palmitoylome." International Journal of Molecular Sciences, PMC.[Link]

Sources

Whitepaper: First-Principles Calculation of the Molar Mass of N-Nonadecanoyl-D-erythro-sphingosine (C₃₇H₇₃NO₃)

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Scientists

Abstract

In quantitative life sciences, from fundamental cell biology to advanced drug development, precision is paramount. The molar mass of a compound is a cornerstone physical property, serving as the indispensable bridge between a substance's mass and the number of moles, a requirement for any experiment involving precise concentration.[1][2][3] This guide provides a detailed, first-principles calculation of the molar mass for N-Nonadecanoyl-D-erythro-sphingosine, a C19:0 ceramide. We will deconstruct the molecular formula, utilize standard atomic weights, and present a transparent, step-by-step methodology. Furthermore, we will contextualize this calculation within a practical laboratory workflow—the preparation of a stock solution—to underscore its critical importance in ensuring experimental reproducibility and validity.

Foundational Principles: The Imperative of Molar Mass in Scientific Research

The molar mass (M) of a chemical compound is defined as the mass of one mole (6.022 x 10²³ molecules) of that substance, expressed in grams per mole ( g/mol ).[1][3] In a research environment, its importance cannot be overstated. Whether performing stoichiometric calculations for a synthesis reaction, preparing a solution of a specific molarity for a cell-based assay, or conducting quantitative analysis via mass spectrometry, the molar mass is a non-negotiable parameter.[4][5] An inaccurate molar mass value will introduce systemic error at the very foundation of an experimental setup, compromising data integrity and leading to irreproducible results.

N-Nonadecanoyl-D-erythro-sphingosine belongs to the ceramide family, a class of sphingolipids that are integral components of the cell membrane and act as critical signaling molecules in processes such as apoptosis, cell proliferation, and stress responses.[] As research into the "sphingolipidome" deepens, the ability to work with these molecules in a quantitatively accurate manner is essential for elucidating their complex biological roles.

Protocol I: Molar Mass Determination from First Principles

This protocol outlines the systematic process for calculating the molar mass of a molecule from its chemical formula and the standard atomic weights of its constituent elements.

Step 1: Verification of the Molecular Formula

N-Nonadecanoyl-D-erythro-sphingosine is a ceramide composed of a D-erythro-sphingosine backbone (an 18-carbon amino alcohol with one double bond, d18:1) and a saturated 19-carbon fatty acid (nonadecanoic acid) linked via an amide bond.

  • Sphingosine (d18:1) Base: C₁₈H₃₇NO₂

  • Nonadecanoyl Group (from Nonadecanoic Acid): C₁₉H₃₇O (acyl group)

Combining these components and accounting for the loss of one water molecule (H₂O) during the formation of the amide bond yields the final molecular formula: C₃₇H₇₃NO₃ . This formula aligns with the established pattern for related ceramides where the number of carbons and hydrogens increases predictably with the length of the acyl chain.[7][8][9][10]

Step 2: Collation of Standard Atomic Weights

The standard atomic weight of an element is the weighted average mass of its naturally occurring isotopes.[11][12] For high-precision work, it is crucial to use the values recommended by the International Union of Pure and Applied Chemistry (IUPAC).

  • Carbon (C): 12.011 g/mol [13][14]

  • Hydrogen (H): 1.008 g/mol [15][16]

  • Nitrogen (N): 14.007 g/mol [17][18]

  • Oxygen (O): 15.999 g/mol [19][20]

Step 3: The Calculation Workflow

The molar mass is the sum of the masses of all atoms in the molecule. The workflow is visualized in the diagram below.

G A Identify Molecular Formula (C₃₇H₇₃NO₃) B Determine Atom Count (C: 37, H: 73, N: 1, O: 3) A->B D Calculate Subtotal Mass for Each Element (Atom Count × Atomic Weight) B->D C Obtain Standard Atomic Weights (IUPAC) C->D E Sum Subtotals for Final Molar Mass D->E

Figure 1: Workflow for molar mass calculation from first principles.

Following this workflow:

  • Mass from Carbon: 37 atoms × 12.011 g/mol = 444.407 g/mol

  • Mass from Hydrogen: 73 atoms × 1.008 g/mol = 73.584 g/mol

  • Mass from Nitrogen: 1 atom × 14.007 g/mol = 14.007 g/mol

  • Mass from Oxygen: 3 atoms × 15.999 g/mol = 47.997 g/mol

Total Molar Mass = 444.407 + 73.584 + 14.007 + 47.997 = 579.995 g/mol

Data Summary and Verification

For clarity and ease of reference, the calculation is summarized in the table below. This structured presentation is a self-validating system that ensures all components have been accounted for correctly.

ElementSymbolAtom CountStandard Atomic Weight ( g/mol )Subtotal Mass ( g/mol )
CarbonC3712.011[13][14]444.407
HydrogenH731.008[15][16]73.584
NitrogenN114.007[17][18]14.007
OxygenO315.999[19][20]47.997
Total 579.995
Table 1: Summary of Molar Mass Calculation for N-Nonadecanoyl-D-erythro-sphingosine (C₃₇H₇₃NO₃).

Protocol II: Application in an Experimental Workflow

The calculated molar mass is not merely a theoretical value; it is a practical tool essential for daily laboratory operations. Here, we detail its use in the preparation of a standard stock solution.

Objective

To prepare 2 mL of a 5 mM stock solution of N-Nonadecanoyl-D-erythro-sphingosine.

Required Parameters
  • Calculated Molar Mass (M): 579.995 g/mol

  • Desired Concentration (C): 5 mM = 0.005 mol/L

  • Desired Final Volume (V): 2 mL = 0.002 L

Calculation and Procedure

The fundamental relationship mass = concentration × volume × molar mass is used.[2]

  • Calculate Moles Required:

    • Moles = C × V = 0.005 mol/L × 0.002 L = 0.00001 mol (or 10 µmol)

  • Calculate Mass Required:

    • Mass = Moles × M = 0.00001 mol × 579.995 g/mol = 0.0058 g

    • Mass = 5.80 mg

  • Step-by-Step Laboratory Protocol:

    • Tare a calibrated analytical balance with a suitable weigh boat or microcentrifuge tube.

    • Carefully weigh out 5.80 mg of N-Nonadecanoyl-D-erythro-sphingosine powder.

    • Transfer the powder to a 2 mL volumetric flask or a suitable vial.

    • Add approximately 1.5 mL of an appropriate solvent (e.g., ethanol or a chloroform:methanol mixture) and vortex thoroughly to dissolve the lipid. Gentle warming may be required.

    • Once fully dissolved, add solvent to bring the final volume to precisely 2.0 mL.

    • Cap the vial, label clearly with the compound name, concentration (5 mM), solvent, and date.

    • Store under appropriate conditions (typically at -20°C under an inert atmosphere like nitrogen or argon to prevent oxidation).

G A Define Target: 5 mM in 2 mL C Calculate Required Mass m = C × V × M (5.80 mg) A->C B Retrieve Molar Mass (579.995 g/mol) B->C D Accurately Weigh Compound C->D E Dissolve in Solvent D->E F Adjust to Final Volume (2 mL) E->F G Label and Store Appropriately F->G

Figure 2: Standard workflow for preparing a stock solution.

Conclusion

The molar mass of N-Nonadecanoyl-D-erythro-sphingosine (C₃₇H₇₃NO₃) has been rigorously calculated from first principles to be 579.995 g/mol . This value is fundamental for any researcher or drug development professional working with this bioactive lipid. As demonstrated, this is not a trivial academic exercise but a foundational requirement for the preparation of accurate solutions, ensuring the validity and reproducibility of experimental outcomes. Adherence to this level of precision is a hallmark of scientific integrity and a prerequisite for generating high-quality, reliable data in the study of sphingolipid biochemistry and beyond.

References

  • Teachy. (n.d.). Summary of Molar Mass and Its Importance in Everyday Life.
  • Sciencing. (2022, August 30). Why Is Molar Mass Important?.
  • RevisionDojo. (2025, November 21). Molar Mass Explained.
  • Unacademy. (n.d.). Why Molar Mass is Important in Chemistry.
  • Sigma-Aldrich. (n.d.). N-nervonoyl-d-erythro-sphingosine.
  • PrepMate. (n.d.). What is the atomic mass of nitrogen in grams per mole?.
  • Lumen Learning. (n.d.). Molar Mass – Introductory Chemistry.
  • BOC Sciences. (n.d.). CAS 67492-16-4 (N-Heptadecanoyl-D-erythro-sphingosine).
  • Sigma-Aldrich. (n.d.). N-Decanoyl- D -sphingosine = 98.0 TLC 111122-57-7.
  • Wikipedia. (n.d.). Oxygen.
  • Wikipedia. (n.d.). Nitrogen.
  • CK-12 Foundation. (n.d.). Flexi answers - What is the atomic mass of hydrogen?.
  • Inxight Drugs. (n.d.). N-Decanoyl-D-erythro-sphingosine.
  • CK-12 Foundation. (n.d.). Flexi answers - What is carbon's atomic mass?.
  • PubChem. (n.d.). Nitrogen | N (Element).
  • Quora. (2017, January 25). What is the atomic mass of carbon?.
  • ECHEMI.com. (2023, June 5). What is the Atomic Mass of Oxygen | Properties and Chemical Features.
  • Commission on Isotopic Abundances and Atomic Weights. (n.d.). Atomic Weight of Nitrogen.
  • Open MedScience. (2024, October 12). Atomic Mass Unit: Unlocking the Secrets of Matter.
  • Quora. (2016, October 3). What is the atomic mass of hydrogen?.
  • Larodan. (n.d.). N-Hexadecanoyl-D-erythro-dihydrosphingosine | CAS 5966-29-0.
  • Wikipedia. (n.d.). Hydrogen.
  • Santa Cruz Biotechnology. (n.d.). N-Stearoyldihydro-D-erythro-Sphingosine | CAS 2304-80-5.
  • Royal Society of Chemistry. (n.d.). Hydrogen - Element information, properties and uses.
  • askIITians. (2025, August 26). What is the atomic mass of nitrogen?.
  • PubChem. (n.d.). N-Lauroyl-D-erythro-sphingosine | C30H59NO3 | CID 5283562.
  • precisionFDA. (n.d.). N-STEAROYL-D-ERYTHRO-SPHINGOSINE.
  • Wikipedia. (n.d.). Carbon.
  • PubChem. (n.d.). C18-Ceramide | C36H71NO3 | CID 5283565.
  • Testbook. (2026, January 19). [Solved] What is the mass of one atom of Oxygen?.
  • Chemistry LibreTexts. (2026, January 27). 2.4: Atomic Mass.
  • PubChem. (n.d.). Oxygen | O (Element).
  • MilliporeSigma. (n.d.). D- erythro -Sphingosine, N-Hexanoyl-.
  • LabXchange. (2022, June 8). 4. Atomic Mass, Atomic Number, and Carbon-12 4/12.
  • Reddit. (2015, August 27). Oxygen's average atomic mass is 15.999 AMU but all of its stable isotopes are 16 and higher. Why is the average lower than 16?.
  • PubMed. (2008, January 15). N, N-dimethyl-D-erythro-sphingosine increases intracellular Ca2+ concentration via Na+-Ca2+-exchanger in HCT116 human colon cancer cells.
  • PubMed. (2001, June 15). The Total Syntheses of D-erythro-sphingosine, N-palmitoylsphingosine (Ceramide), and Glucosylceramide (Cerebroside) via an Azidosphingosine Analog.

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Methodological & Application

Application Note: A Validated Protocol for the Use of N-Nonadecanoyl-D-erythro-sphingosine (C19 Ceramide) as an Internal Standard in Quantitative Lipidomics

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Accurate quantification of endogenous lipids by mass spectrometry is a cornerstone of lipidomics research, essential for understanding disease mechanisms and for drug development. However, the analytical process, from sample extraction to instrumental analysis, is fraught with potential variability.[1] This application note provides a comprehensive, field-proven protocol for the use of N-Nonadecanoyl-D-erythro-sphingosine (C19 Ceramide), an odd-chain structural analog, as an internal standard (IS) for the precise quantification of ceramides in biological matrices. We detail the rationale for its selection, preparation of standards, sample spiking, lipid extraction, and a robust LC-MS/MS methodology, grounded in the principles of analytical chemistry to ensure data integrity and reproducibility.

The Imperative for Internal Standardization in Lipidomics

Quantitative analysis using mass spectrometry hinges on the precise correlation between an instrument's signal and an analyte's concentration.[1] This relationship is easily compromised by variations in sample preparation, injection volume, instrumental drift, and, most significantly, matrix effects.[2] Matrix effects, caused by co-eluting compounds from the biological sample that suppress or enhance analyte ionization, are a primary source of inaccuracy in lipidomics.[1][2]

An internal standard is a compound of known concentration added uniformly to all samples, calibrators, and quality controls at the beginning of the workflow.[3][4] By mimicking the chemical and physical behavior of the target analyte, the IS co-experiences and thus corrects for analyte loss during extraction and inconsistencies during analysis.[4] Quantification is therefore based not on the absolute analyte signal, but on the ratio of the analyte's signal to the IS's signal, a value that remains stable despite procedural fluctuations.[1][5]

While stable isotope-labeled (SIL) standards are considered the gold standard, their synthesis can be complex, and they may not be available for every lipid species.[4][6] In such cases, carefully selected structural analogs, particularly those with odd-numbered acyl chains, serve as a highly effective alternative.[6] N-Nonadecanoyl-D-erythro-sphingosine (C19 Ceramide) is an ideal IS for endogenous ceramides (e.g., C16, C18, C24 ceramides) because its odd-chain length makes it biologically rare in most mammalian systems, preventing interference with endogenous analytes while ensuring its physicochemical behavior closely mirrors that of its even-chain counterparts.[6][7]

Physicochemical Profile: N-Nonadecanoyl-D-erythro-sphingosine

A thorough understanding of the internal standard's properties is critical for its effective use.

PropertyValueSource(s)
Systematic Name N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-nonadecanamide[8]
Common Synonyms C19 Ceramide, Cer(d18:1/19:0)[8]
CAS Number 67492-17-5[8][9]
Molecular Formula C₃₇H₇₃NO₃[8][9]
Molecular Weight ~579.98 - 580.0 g/mol [8][9]
Physical State Solid[9]
Solubility Soluble in chloroform. Soluble in warmed ethanol and methanol.[8]
Storage Store as a solid or in solution at -20°C under an inert atmosphere.[9]

Ceramides as a class are extremely hydrophobic and require organic solvents for solubilization.[10]

Experimental Design and Protocol

This protocol is designed as a self-validating system. The consistent response of the IS across all samples is a key indicator of procedural success.

Workflow Overview

The following diagram outlines the complete workflow, from sample preparation to final data analysis.

G cluster_prep 1. Preparation cluster_sample 2. Sample Processing cluster_analysis 3. Analysis & Quantification stock Prepare IS Stock Solution (e.g., 1 mg/mL in CHCl₃) work Prepare IS Working Solution (e.g., 500 ng/mL in IPA) stock->work Dilute sample Biological Sample (Plasma, Tissue Homogenate) spike Spike with Fixed Volume of IS Working Solution sample->spike extract Perform Lipid Extraction (Bligh-Dyer) spike->extract dry Dry Down Organic Phase extract->dry reconstitute Reconstitute in LC-MS Injection Solvent dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject Transfer to Vial lc Chromatographic Separation (C18 Column) inject->lc ms MS/MS Detection (ESI+, MRM Mode) lc->ms integrate Integrate Peak Areas (Analyte & IS) ms->integrate ratio Calculate Peak Area Ratio (Analyte / IS) integrate->ratio quant Quantify using Calibration Curve ratio->quant

Caption: Workflow for ceramide quantification using a C19 internal standard.

Part A: Preparation of Internal Standard Solutions

Causality: Preparing a concentrated stock solution in a non-volatile solvent like chloroform ensures long-term stability. Subsequent dilution into a solvent compatible with both the extraction method and the biological matrix (e.g., isopropanol, ethanol) is critical for accurate dispensing.

  • Stock Solution (1 mg/mL):

    • Allow the vial of solid C19 Ceramide to equilibrate to room temperature before opening to prevent condensation.

    • Weigh out a precise amount (e.g., 5 mg) of the solid.

    • Dissolve in a high-purity solvent such as chloroform to a final concentration of 1 mg/mL in an amber glass vial.

    • Purge the vial headspace with an inert gas (e.g., argon or nitrogen), seal tightly with a PTFE-lined cap, and store at -20°C.[11]

  • Working Solution (e.g., 500 ng/mL):

    • Prepare this solution fresh or in small, single-use aliquots.

    • Dilute the 1 mg/mL stock solution in a solvent compatible with your LC-MS mobile phase, such as isopropanol or methanol. For example, to make 1 mL of a 500 ng/mL working solution, add 0.5 µL of the 1 mg/mL stock solution to 999.5 µL of isopropanol.

    • Vortex thoroughly. Store in sealed vials at -20°C.

Part B: Sample Spiking and Lipid Extraction (Bligh-Dyer Method)

Causality: The IS must be added before extraction. This is the single most critical step, as it ensures the IS is subjected to the exact same extraction inefficiencies and matrix effects as the endogenous analytes.[5]

  • Homogenization (for tissue): Homogenize tissue samples in a suitable buffer on ice.

  • Spiking:

    • To 100 µL of sample (e.g., plasma, serum, or tissue homogenate) in a glass tube, add a precise, fixed volume (e.g., 10 µL) of the C19 Ceramide working solution (e.g., 500 ng/mL). This adds a fixed amount (5 ng) of IS to every sample.

    • Vortex briefly.

  • Extraction:

    • Add 375 µL of ice-cold chloroform:methanol (1:2, v/v). Vortex for 1 minute at 4°C.[7]

    • Add 125 µL of ice-cold chloroform. Vortex for 30 seconds.

    • Add 125 µL of ice-cold water. Vortex for 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation.

  • Collection & Drying:

    • Carefully collect the lower organic phase (chloroform layer) using a glass Pasteur pipette, taking care not to disturb the protein interface. Transfer to a new glass tube.

    • Dry the organic solvent under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried lipid film in a known volume (e.g., 100 µL) of a solvent suitable for your LC system, such as methanol/isopropanol (1:1, v/v).

    • Vortex thoroughly and transfer to an autosampler vial for analysis.

Part C: LC-MS/MS Analysis

Causality: A C18 reversed-phase column provides excellent separation of ceramide species based on their hydrophobicity. Positive mode ESI is highly effective for ionizing ceramides. Multiple Reaction Monitoring (MRM) provides the specificity and sensitivity required for accurate quantification by monitoring a specific precursor-to-product ion transition.

ParameterRecommended Setting
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Formate
Mobile Phase B Methanol/Isopropanol (90:10, v/v) with 0.1% Formic Acid & 5 mM Ammonium Formate
Flow Rate 0.3 mL/min
Gradient 0-2 min: 60% B; 2-12 min: linear ramp to 100% B; 12-18 min: hold at 100% B; 18.1-20 min: return to 60% B
Ionization Mode Electrospray Ionization, Positive (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition C19 Ceramide (IS): m/z 580.6 → 264.3
Example Analytes:
C16:0 Ceramide: m/z 538.5 → 264.3
C18:0 Ceramide: m/z 566.5 → 264.3
C24:0 Ceramide: m/z 650.6 → 264.3
C24:1 Ceramide: m/z 648.6 → 264.3

Note: The precursor ion ([M+H]⁺) mass will vary based on the specific ceramide. The characteristic product ion at m/z 264.3 corresponds to the d18:1 sphingosine backbone after loss of the N-acyl chain and water. These transitions should be optimized on your specific mass spectrometer.

Part D: Data Analysis and Quantification
  • Peak Integration: Integrate the chromatographic peak areas for all target ceramide analytes and the C19 Ceramide (IS).

  • Ratio Calculation: For each sample, calculate the Peak Area Ratio = (Analyte Peak Area) / (IS Peak Area).[1]

  • Calibration Curve: Prepare a set of calibration standards by spiking known amounts of analytical-grade ceramide standards (e.g., C16, C18, C24) into a surrogate matrix (e.g., stripped serum or PBS with 4% BSA). Spike each calibrator with the same fixed amount of C19 Ceramide IS.

  • Regression: Plot the Peak Area Ratio against the known concentration of each calibrator. Apply a linear regression (often with 1/x or 1/x² weighting) to generate a calibration curve.[1]

  • Quantification: Use the regression equation from the calibration curve to determine the concentration of the endogenous ceramides in the unknown biological samples based on their calculated Peak Area Ratios.

Conclusion and Best Practices

The protocol described provides a robust framework for the accurate quantification of ceramides in complex biological samples. N-Nonadecanoyl-D-erythro-sphingosine serves as an excellent internal standard, effectively normalizing for variability throughout the analytical workflow. For the highest quality data, researchers should always validate the method in their specific matrix, assessing linearity, precision, accuracy, and extraction recovery.[12] Consistent monitoring of the internal standard's absolute response across an analytical batch is a powerful diagnostic tool; significant drift or suppression can indicate systemic issues with the extraction or LC-MS/MS system.

References

  • Benchchem. (n.d.). Foundational Principles of Using Internal Standards in Mass Spectrometry: An In-depth Technical Guide.
  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?
  • WuXi AppTec DMPK. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
  • Han, X., & Gross, R. W. (2012).
  • SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry.
  • Cayman Chemical. (n.d.). Deuterated Odd Chain Fluorescent Standards for Sphingolipidomics.
  • Kasumov, T., et al. (2010). QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY. PMC.
  • Thermo Fisher Scientific. (n.d.). Robust Lipidomic Profiling to Routinely Quantitate Ceramides and Confidently Identify Unknown Lipids.
  • StressMarq Biosciences Inc. (n.d.). Sphingosine-1-Phosphate | Signaling Molecule. Retrieved from StressMarq Biosciences Inc. website.
  • bioRxiv. (2020, February 25). Quantitative LCMS for ceramides/dihydroceramides: pregnancy baseline biomarkers and potential metabolic messengers.
  • Larodan. (n.d.). C19-Ceramide | CAS 67492-17-5. Retrieved from Larodan Research Grade Lipids website.
  • PubChem. (n.d.). N-Lauroyl-D-erythro-sphingosine.
  • Goñi, F. M., & Alonso, A. (2018). The Physical Properties of Ceramides in Membranes. PubMed.
  • Cayman Chemical. (n.d.). C19 Ceramide (d18:1/19:0).
  • Abcam. (n.d.). D-erythro Sphingosine-1-phosphate, agonist of S1P receptors.
  • THE K BEAUTY SCIENCE. (2021, March 17). Skin Barrier and Ceramide.
  • Cayman Chemical. (n.d.). PRODUCT INFORMATION - Sphinganine (d18:0).
  • Sigma-Aldrich. (n.d.). LIPIDOMIX® Quantitative Mass Spec Standards.
  • gerli. (n.d.). Ceramides.
  • Frontiers. (2019, September 30). Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry.
  • LIPID MAPS. (2011, November 15). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro.
  • Benchchem. (n.d.). Application Notes and Protocols: N-Boc-erythro-Sphingosine in Cell Culture Experiments.
  • Merrill, A. H. Jr., & Sullards, M. C. (2006). Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS). PMC.
  • MilliporeSigma. (n.d.). N-Oleoyl-D-sphingosine.
  • Sigma-Aldrich. (n.d.). D-erythro-Sphingosine, Free Base, High Purity.

Sources

Application Note: Preparation and Validation of N-Nonadecanoyl-D-erythro-sphingosine (C19 Ceramide) Stock Solutions in Methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

N-Nonadecanoyl-D-erythro-sphingosine, universally designated as C19 Ceramide (d18:1/19:0), is a synthetic, odd-chain sphingolipid[1]. Because odd-chain ceramides are virtually absent in mammalian biological systems, C19 Ceramide serves as a gold-standard internal standard (IS) for the absolute quantification of endogenous sphingolipids via liquid chromatography-tandem mass spectrometry (LC-MS/MS)[2].

Spiking biological matrices with C19 Ceramide prior to lipid extraction allows researchers to normalize extraction efficiencies, account for matrix-induced ion suppression, and ensure high-fidelity quantitative profiling of complex lipidomes[3]. However, due to its extreme hydrophobicity, the preparation of stable stock solutions requires strict adherence to thermodynamic and mechanical dissolution principles.

Physicochemical Properties & Analytical Targets

Understanding the physical properties of C19 Ceramide is critical for predicting its behavior in solution and optimizing MS parameters. The quantitative data and MS transitions are summarized below.

Table 1: Physicochemical Properties & MS Parameters

ParameterValue
Nomenclature N-Nonadecanoyl-D-erythro-sphingosine
Synonyms C19 Ceramide, Cer(d18:1/19:0)
CAS Registry Number 67492-17-5
Molecular Formula C37H73NO3[1]
Molecular Weight 580.0 g/mol [1]
Purity Target ≥98%[1]
ESI(+) Precursor Ion m/z 562.6 [M+H-H2O]⁺[4]
ESI(+) Product Ion m/z 264.3 (Sphingosine d18:1 backbone)

Solubility Dynamics: The Causality of Heating and Sonication

Ceramides are highly hydrophobic molecules characterized by long aliphatic chains that pack tightly into a crystalline lattice[1]. While they are readily soluble in highly non-polar solvents like chloroform, modern lipidomics workflows preferentially utilize methanol to avoid halogenated solvent damage to UHPLC PEEK tubing and to ensure seamless compatibility with reverse-phase mobile phases[5].

Dissolving C19 Ceramide in 100% methanol is thermodynamically unfavorable at standard room temperature. The protocol strictly requires thermal energy (warming to 40–50°C) to break the strong intermolecular hydrogen bonds between the ceramide amide and hydroxyl groups[1]. This must be coupled with mechanical cavitation (sonication) to physically disrupt van der Waals interactions between the tightly packed acyl chains. Omitting either step will result in micro-precipitates, leading to artificially low internal standard concentrations and severe quantitative variance in downstream LC-MS/MS data.

Experimental Workflow

G Start Lyophilized C19 Ceramide Equilibrate to RT (30 min) Solvent Add HPLC-Grade Methanol Target Concentration: 1 mg/mL Start->Solvent Heat Heat to 40-50°C & Sonicate (10-15 min cycles) Solvent->Heat Disrupts crystalline lattice Visual Visual Inspection Is the solution completely clear? Heat->Visual Visual->Heat Turbid/Particulates Aliquots Prepare Working Aliquots (Amber Glass Vials) Visual->Aliquots Clear Solution Purge Purge Headspace (Argon or Nitrogen Gas) Aliquots->Purge Prevents oxidation Store Store at -20°C to -80°C (Stable for ≥ 1 Year) Purge->Store

Workflow for the preparation and storage of C19 Ceramide stock solutions in methanol.

Step-by-Step Preparation Protocol

Table 2: Critical Protocol Parameters & Causality

ParameterOptimal ConditionCausality / Rationale
Primary Solvent 100% HPLC-Grade MethanolCompatible with reverse-phase LC-MS/MS; prevents system fouling[5].
Dissolution Temp 40°C – 50°CBreaks intermolecular hydrogen bonds between amide/hydroxyl groups[1].
Mechanical Force Bath Sonication (10-15 min)Cavitation disrupts van der Waals forces in the hydrophobic acyl chains.
Vial Material Amber Glass with PTFE CapsPrevents UV degradation and MS ion suppression from plasticizers.
Headspace Gas Argon or NitrogenDisplaces oxygen to prevent oxidation of the d18:1 double bond[1].
Methodological Steps:
  • Thermal Equilibration: Remove the lyophilized C19 Ceramide vial from -20°C storage. Place it in a desiccator at room temperature for 30 minutes prior to opening.

    • Causality: Opening a cold vial causes ambient moisture condensation on the hydrophobic lipid, altering its mass and inducing irreversible precipitation.

  • Solvent Addition: In a fume hood, add the calculated volume of HPLC-grade methanol directly to the vial to achieve a primary master stock concentration (typically 1 mg/mL or 1 mM).

  • Thermo-Mechanical Disruption: Cap the vial tightly. Submerge the lower half of the vial in a heated sonicating water bath set to 40–50°C. Sonicate for 10 to 15 minutes.

    • Causality: Heat increases the kinetic energy of the solvent, while ultrasonic waves induce cavitation, physically breaking apart lipid aggregates.

  • Visual Validation: Remove the vial and inspect it against a direct light source. The solution must be perfectly clear. If Schlieren lines (optical distortions) or micro-particulates are visible, repeat Step 3.

  • Aliquoting: Transfer the master stock into pre-cleaned, amber glass vials equipped with PTFE-lined screw caps.

    • Causality: Amber glass prevents UV-induced photo-oxidation. PTFE prevents the leaching of plasticizers (e.g., phthalates or PEG), which cause severe ion suppression in the mass spectrometer.

  • Inert Gas Purging: Gently blow a steady stream of Argon or Nitrogen gas over the liquid surface for 3–5 seconds before immediately capping the vial[1].

    • Causality: Displacing atmospheric oxygen prevents the oxidation of the delicate d18:1 sphingosine double bond during long-term storage.

  • Cryo-Storage: Store the aliquots upright at -20°C or -80°C[1].

Self-Validating System: Quality Control & Troubleshooting

A robust protocol must be self-validating. To ensure the integrity of your C19 Ceramide stock, implement the following checks:

  • Pre-Analytical Re-Equilibration (Critical): Methanol-based ceramide stocks will precipitate out of solution at -20°C. Before using a frozen aliquot, it must be re-warmed to room temperature and briefly sonicated (2–3 minutes) to redissolve micro-crystals. Failure to do so will result in artificially low IS spiking and skewed quantification.

  • LC-MS/MS System Suitability Test: Prior to processing precious biological samples, run a solvent blank spiked with the newly prepared IS. Monitor the m/z 562.6 → 264.3 transition[4]. A sharp, symmetrical peak at the expected retention time with a consistent area count confirms successful preparation. Peak splitting, severe tailing, or an unexpected drop in peak area indicates incomplete dissolution, column overloading, or lipid degradation.

References

1. 2.1 3.2 4.3 5.5 6.4

Sources

Lipid extraction methods using C19 ceramide as a spike-in standard

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: Advanced Sphingolipid Extraction Methods Utilizing C19 Ceramide as a Spike-In Internal Standard

Executive Summary

Accurate quantification of sphingolipids—critical mediators of cellular signaling, apoptosis, and metabolic disorders—requires rigorous analytical workflows. This application note establishes a highly reproducible lipid extraction protocol utilizing C19 Ceramide (Cer d18:1/19:0) as a spike-in internal standard. By comparing classical biphasic extractions (Folch, Bligh-Dyer) with the modern Matyash (MTBE) method, we provide a mechanistic rationale for solvent selection and outline a self-validating system to ensure quantitative integrity in high-throughput lipidomics.

Mechanistic Rationale: The Role of C19 Ceramide (d18:1/19:0)

Expertise & Experience: Why C19? In quantitative LC-MS/MS lipidomics, correcting for matrix effects, ionization suppression, and physical solvent losses during extraction is paramount. Endogenous mammalian ceramides predominantly feature even-chain fatty acids (e.g., C16:0, C18:0, C24:0) linked to a d18:1 sphingoid base[1]. Odd-chain sphingolipids, such as C19 Ceramide (N-nonadecanoyl-D-erythro-sphingosine), are virtually absent in natural mammalian samples[1].

Spiking samples with C19 Ceramide prior to the addition of extraction solvents establishes a self-validating analytical system. Because C19 Ceramide shares the exact physicochemical properties (hydrophobicity, pKa, and ionization efficiency) of target endogenous ceramides, its recovery rate directly mirrors the extraction efficiency of the target analytes. This allows for absolute quantification by normalizing the target lipid peak area to the C19 Ceramide peak area, effectively canceling out mechanical and matrix-induced variances.

Causality in Solvent Selection: Folch vs. MTBE

The choice of solvent system dictates the partitioning thermodynamics of lipid classes.

  • The Folch Method (Chloroform/Methanol/Water): Traditionally considered the gold standard for broad lipidomics, the Folch method utilizes a 2:1 ratio of chloroform to methanol[2]. Because chloroform has a high density (1.49 g/cm³), the lipid-rich organic phase settles at the bottom of the tube[2]. Extracting this layer requires pipetting through the upper aqueous phase and the precipitated protein disk, which frequently leads to cross-contamination and variable recovery.

  • The Matyash Method (MTBE/Methanol/Water): The Methyl tert-butyl ether (MTBE) method replaces chloroform with MTBE at a 10:3:2.5 (v/v/v) ratio[3]. MTBE has a low density (0.74 g/cm³), forcing the lipid-rich organic phase to the top[3]. This phase inversion allows for clean, automated liquid handling without disturbing the protein pellet. Furthermore, the MTBE method demonstrates superior extraction efficiency specifically for sphingolipids, including ceramides, lactosylceramides, and sphingomyelins[2][4].

Quantitative Comparison of Extraction Methods

The following table summarizes the operational mechanics and ceramide recovery profiles of the primary extraction methodologies[2][3][4].

Extraction MethodSolvent SystemRatio (v/v/v)Organic Phase PositionCeramide & Sphingolipid Recovery Profile
Folch CHCl₃ : MeOH : H₂O8 : 4 : 3BottomHigh general lipid yield; moderate for complex sphingolipids. Prone to handling losses.
Bligh-Dyer CHCl₃ : MeOH : H₂O1 : 2 : 0.8BottomOptimal for polar lipids; lower recovery for highly hydrophobic long-chain ceramides.
Matyash (MTBE) MTBE : MeOH : H₂O10 : 3 : 2.5TopOptimal. Highest recovery for ceramides and sphingomyelins. Enables clean top-layer collection.

Experimental Protocol: MTBE Extraction with C19 Ceramide Spike-In

Trustworthiness: A Self-Validating Workflow This protocol is optimized for 50 µL of biological fluid (e.g., plasma) or 10-20 mg of homogenized tissue.

Reagents Required:

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Methanol (MeOH), LC-MS grade

  • Water (H₂O), LC-MS grade

  • C19 Ceramide (d18:1/19:0) Internal Standard Stock (1 µM in MeOH)

Step-by-Step Methodology:

  • Sample Aliquoting & Spiking (Critical Step): Transfer 50 µL of plasma into a 2 mL solvent-resistant microcentrifuge tube. Immediately spike with 10 µL of the C19 Ceramide internal standard. Causality Note: Spiking before solvent addition ensures the standard undergoes the exact same degradation and partitioning as endogenous lipids.

  • Protein Precipitation: Add 225 µL of ice-cold Methanol. Vortex vigorously for 30 seconds to precipitate proteins and disrupt lipid-protein complexes.

  • Lipid Solubilization: Add 750 µL of MTBE. Incubate the mixture on a shaker at room temperature for 1 hour (or sonicate in a water bath for 15 minutes) to ensure complete partitioning of hydrophobic ceramides into the organic solvent[3].

  • Phase Separation: Add 188 µL of LC-MS grade water to induce phase separation (achieving the final 10:3:2.5 MTBE:MeOH:H₂O ratio)[3]. Vortex for 20 seconds, then centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Collection: Carefully transfer 600 µL of the upper MTBE organic phase to a new glass auto-sampler vial.

  • Drying & Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen gas. Reconstitute the lipid pellet in 100 µL of Isopropanol/Methanol (1:1, v/v) for LC-MS/MS injection.

ExtractionWorkflow Sample Biological Sample (Plasma/Tissue) Spike Spike-in C19 Ceramide (d18:1/19:0) ISTD Sample->Spike Solvent Add MTBE/MeOH/H2O (10:3:2.5 v/v/v) Spike->Solvent Vortex Vortex & Sonicate (Homogenization) Solvent->Vortex Centrifuge Centrifugation (Phase Separation) Vortex->Centrifuge Upper Upper Organic Phase (MTBE: Lipids + C19 Cer) Centrifuge->Upper Top Layer Lower Lower Aqueous Phase (Polar Metabolites) Centrifuge->Lower Bottom Layer Pellet Protein Pellet (Interface/Bottom) Centrifuge->Pellet Interface LCMS Dry, Reconstitute & LC-MS/MS Analysis Upper->LCMS

Caption: Biphasic MTBE lipid extraction workflow highlighting the top-layer collection of C19 Ceramide.

Data Processing & Quality Control (QC)

To ensure the trustworthiness of the data, the extraction protocol must be validated per batch using the C19 Ceramide spike-in.

Recovery Calculation: Absolute recovery of the internal standard is calculated by comparing the peak area of C19 Ceramide in the extracted sample against a "neat" standard (C19 Ceramide spiked directly into the reconstitution solvent without undergoing extraction). Recovery (%) = (Area_Extracted / Area_Neat) × 100

Acceptance Criteria: A robust MTBE extraction should yield a C19 Ceramide recovery of 80% - 120%. If recovery falls below 70%, it indicates incomplete phase separation, severe ion suppression from matrix effects, or lipid degradation, and the sample batch must be re-extracted.

DataProcessing RawData Raw LC-MS/MS Data PeakInt Peak Integration (Target & C19 Cer) RawData->PeakInt Norm Normalization (Target Area / C19 Area) PeakInt->Norm RecCalc Recovery Calculation (Observed / Expected) PeakInt->RecCalc Quant Absolute Quantitation (pmol/mg protein) Norm->Quant QC QC Check (80-120% Recovery?) RecCalc->QC QC->Quant Pass

Caption: Logical workflow for LC-MS/MS data normalization and QC validation using C19 Ceramide.

References

  • Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome Source: MDPI URL:[Link]

  • Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Human Plasma-Based Lipidomics Studies Source: PMC / NIH URL:[Link]

  • Advances in Lipid Extraction Methods—A Review Source: PMC / NIH URL:[Link]

Sources

Application Note: HPLC Retention Time & LC-MS/MS Profiling of N-Nonadecanoyl-D-erythro-sphingosine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers utilizing N-Nonadecanoyl-D-erythro-sphingosine (C19 Ceramide) as an internal standard for sphingolipid profiling.[1][2]

Analyte: N-Nonadecanoyl-D-erythro-sphingosine (d18:1/19:0 Ceramide) Primary Application: Internal Standard (IS) for Sphingolipidomics Detection Mode: ESI Positive (MRM)[1][2]

Executive Summary & Scientific Rationale

N-Nonadecanoyl-D-erythro-sphingosine (C19 Ceramide) is a synthetic sphingolipid comprised of a d18:1 sphingosine backbone acylated with a nonadecanoic acid (C19:[1][2]0) tail.

Why use C19 Ceramide? In biological matrices (plasma, tissue, cell culture), endogenous ceramides typically possess even-numbered fatty acyl chains (C16, C18, C20, C22, C24). C19 Ceramide is virtually absent in mammalian biology, making it an ideal exogenous internal standard . Unlike the commonly used C12-Ceramide (which elutes much earlier and may not mimic the ionization suppression effects of long-chain ceramides), C19 Ceramide co-elutes closely with the biologically relevant C18 and C20 species, providing a more accurate correction for matrix effects and retention time shifts.

Chemical Properties & Mass Spectrometry Settings

Before establishing retention times, the mass spectrometer must be tuned to the specific transitions of the analyte.

Physicochemical Profile[1][3][4][5][6][7][8][9][10]
  • IUPAC Name: N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)heptadec-3-en-1-yl]nonadecanamide[1][2]

  • Common Nomenclature: C19 Ceramide (d18:1/19:0)[2]

  • Molecular Formula: C37H73NO3[1][2]

  • Monoisotopic Mass: 579.5590 Da[1][2]

  • Lipophilicity (LogP): ~11.5 (High hydrophobicity requires high organic mobile phase)[1][2]

MS/MS Acquisition Parameters (ESI+)

The quantification relies on the specific cleavage of the amide bond, yielding the characteristic sphingoid base fragment (m/z 264.3).

AnalytePrecursor Ion [M+H]+Product Ion (Quant)Product Ion (Qual)Cone Voltage (V)Collision Energy (eV)
C19 Ceramide (IS) 580.6 264.3 282.3 4025
C16 Ceramide538.5264.3282.34025
C18 Ceramide566.5264.3282.34025
C24 Ceramide650.6264.3282.34530

Critical Note: The transition 580.6


 264.3 corresponds to the loss of the fatty acid moiety and water [M+H - H2O - FA]+.[1][2] The 282.3 ion is the sphingosine backbone minus one water molecule.[2]

HPLC/UHPLC Protocol

Due to the high lipophilicity of C19 Ceramide, isocratic elution is rarely sufficient. A binary gradient with a strong organic modifier (Isopropanol) is required to elute the compound with sharp peak shape.[2]

Chromatographic Conditions
  • Column: Waters ACQUITY UPLC CSH C18 (2.1 x 100 mm, 1.7 µm) or Agilent Eclipse Plus C8 (for lower backpressure).[2]

    • Rationale: The CSH (Charged Surface Hybrid) particle provides superior peak shape for basic analytes (sphingolipids) compared to standard silica C18.[2]

  • Column Temperature: 55°C (Higher temperature reduces backpressure and improves mass transfer for lipids).[2]

  • Flow Rate: 0.4 mL/min.[2][3]

  • Injection Volume: 2–5 µL.

Mobile Phase Composition
  • Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid.[2]

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid.[2][4]

    • Note: Ammonium formate is essential to promote [M+H]+ ionization and suppress sodium adducts [M+Na]+.[2]

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.006040Initial Conditions
2.005050Ramp
12.00199Elution of Very Long Chains
14.00199Column Wash
14.106040Re-equilibration
16.006040End of Run

Expected Retention Time & Elution Order

Retention time (RT) is system-dependent (dwell volume, tubing length), but the Relative Retention Time (RRT) is constant. C19 Ceramide elutes strictly according to carbon chain length (hydrophobicity).[2]

Elution Logic

In Reverse Phase (RP) chromatography, retention increases with carbon number. Predicted Elution Order:

  • C16 Ceramide (d18:1/16:0)[2][5]

  • C18 Ceramide (d18:1/18:0)[2][6][5]

  • C19 Ceramide (d18:1/19:0) [Internal Standard]

  • C20 Ceramide (d18:1/20:0)[2][5]

  • C24 Ceramide (d18:1/24:0)[2][5]

Visualizing the Separation

The following diagram illustrates the chromatographic separation logic and the workflow for lipid extraction.

LipidomicsWorkflow cluster_chromatogram Elution Order (Retention Time) Sample Biological Sample (Plasma/Tissue) IS_Add Add Internal Standard (C19 Ceramide) Sample->IS_Add Extract Extraction (Bligh-Dyer / MTBE) IS_Add->Extract LC UPLC Separation (C18 Column, 55°C) Extract->LC MS MS/MS Detection (MRM Mode) LC->MS C16 C16-Cer (~4.5 min) LC->C16 Elutes C19 C19-Cer (IS) (~6.4 min) LC->C19 C24 C24-Cer (~9.2 min) LC->C24 C18 C18-Cer (~5.8 min) C20 C20-Cer (~7.1 min)

Caption: Workflow for Ceramide Profiling showing the critical insertion point of the C19 IS and its expected elution position between endogenous C18 and C20 species.

Detailed Experimental Protocol

Step 1: Preparation of Internal Standard
  • Stock Solution: Dissolve 1 mg of N-Nonadecanoyl-D-erythro-sphingosine (Avanti Polar Lipids or equivalent) in 1 mL of Chloroform:Methanol (1:1) to create a 1 mg/mL stock.

    • Why: Ceramides are difficult to dissolve in pure methanol.[2] The chloroform aids solubility.[2]

  • Working Solution: Dilute the stock to 1 µM (approx. 580 ng/mL) in Methanol containing 0.1% Formic Acid.

    • Storage: Store at -20°C in glass vials (avoid plastic to prevent leaching).

Step 2: Sample Extraction (Modified Bligh & Dyer)
  • Aliquot 50 µL of plasma or homogenized tissue into a glass tube.

  • Add 10 µL of C19 Ceramide Working Solution (1 µM).

    • Self-Validation: Spiking before extraction corrects for extraction efficiency losses.[2]

  • Add 750 µL of Methanol:Chloroform (2:1 v/v). Vortex for 30 seconds.[2]

  • Add 250 µL of Chloroform and 250 µL of Water. Vortex.

  • Centrifuge at 3000 x g for 5 minutes to induce phase separation.

  • Collect the lower organic phase (containing ceramides).[2]

  • Dry under nitrogen gas at 35°C.

  • Reconstitute in 100 µL of Mobile Phase B:Mobile Phase A (50:50) .

    • Troubleshooting: Ensure the reconstitution solvent has high organic content; otherwise, long-chain ceramides will precipitate, leading to poor recovery.[1]

Step 3: Data Analysis & Quantification

Calculate the concentration of endogenous ceramides using the Area Ratio method:



  • QC Check: The retention time of C19 Ceramide must remain within ±0.1 min across the batch. A shift indicates mobile phase evaporation or column aging.[2]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.[1][2]Ensure Ammonium Formate (10mM) is fresh. Use a CSH or end-capped column.
Low Signal for C19 Solubility issue in stock or reconstitution.Sonicate stock at 40°C. Use 50% IPA/MeOH for reconstitution.
Carryover "Sticky" lipids adhering to injector.[1][2]Use a needle wash of 50:50 Isopropanol:Acetone.[2]
Double Peaks Isomer separation.[2]C19 Ceramide is synthetic and should be a single peak.[2] If doublets appear in samples, it may be separation of d18:1 vs d18:0 backbones.[2]

References

  • Merrill, A. H., et al. (2005).[7] Lipidomic analysis of signaling pathways. Methods in Enzymology. Link

  • Shaner, R. L., et al. (2009). Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers. Journal of Lipid Research. Link

  • Avanti Polar Lipids. Ceramide Standards & Protocol Guides. Link

  • Bielawski, J., et al. (2006). Comprehensive quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry. Methods in Molecular Biology. Link

Sources

Application Note: Advanced Solubilization and Cellular Delivery of N-Nonadecanoyl-D-erythro-sphingosine (C19 Ceramide)

Author: BenchChem Technical Support Team. Date: March 2026

The Biophysical Challenge of Long-Chain Ceramides

N-Nonadecanoyl-D-erythro-sphingosine (C19 Ceramide) is an unnatural, odd-chain ceramide frequently utilized as a highly specific internal standard in mass spectrometry. However, it is increasingly being applied in in vitro cell culture experiments to trace sphingolipid metabolism and study ceramide-induced apoptosis.

Because of its 19-carbon saturated acyl chain, C19 Ceramide is intensely hydrophobic. When dissolved in standard organic vehicles like dimethyl sulfoxide (DMSO) or ethanol and introduced into aqueous cell culture media, it rapidly aggregates and precipitates[1]. This "crystallization" drastically limits the bioavailability of the monomeric ceramide, leading to false-negative phenotypic readouts and localized solvent toxicity[2]. To achieve reliable cellular uptake, the hydrophobic acyl chain must be thermodynamically shielded from the aqueous environment using specialized delivery vehicles.

Decision Matrix for Solubilization Strategies

Selecting the correct solubilization method depends on your downstream application, the sensitivity of your cell line, and your tolerance for carrier molecules. The quantitative and qualitative parameters of the three most effective strategies are summarized below:

Solubilization MethodBioavailabilityCytotoxicity RiskPreparation ComplexityOptimal Application
CholPC Complexation HighLowHigh (Requires N

drying & sonication)
Long-chain ceramides (≥C16), sensitive primary cells
BSA Conjugation ModerateLowModerate (Requires precise heating)Serum-free conditions, physiological transport studies
EtOH:Dodecane (98:2) Low-ModerateModerate (Solvent dependent)Low (Direct dilution)Robust immortalized cell lines, rapid screening

Mechanistic Delivery Pathways

The following diagram illustrates the biophysical logic and distinct cellular delivery pathways for the three primary solubilization strategies.

CeramideDelivery C19 N-Nonadecanoyl-D-erythro-sphingosine (C19 Ceramide) CholPC CholPC Complexation (1:1 Molar Ratio) C19->CholPC BSA BSA Conjugation (Fatty Acid-Free) C19->BSA Solvent Ethanol:Dodecane (98:2 v/v) C19->Solvent Umbrella Umbrella Effect: Polar head shields hydrophobic acyl chain CholPC->Umbrella Pocket Hydrophobic Pocket: Ceramide binds to albumin transport sites BSA->Pocket Spacer Hydrophobic Spacer: Dodecane prevents rapid crystallization Solvent->Spacer High High Bioavailability Fluid Bilayer Uptake Umbrella->High Med Moderate Bioavailability Receptor-Mediated Uptake Pocket->Med Low Low Bioavailability Risk of Precipitation Spacer->Low

Fig 1. Mechanistic pathways and bioavailability outcomes of C19 Ceramide solubilization strategies.

Validated Solubilization Protocols

Protocol A: CholPC Complexation (The Gold Standard)

Mechanistic Rationale: Ceramide and cholesterol interact unfavorably in the absence of large polar headgroup phospholipids. Cholesteryl phosphocholine (CholPC) provides an "umbrella effect," where its large polar headgroup shields the highly hydrophobic C19 acyl chain from the aqueous environment, allowing the formation of stable, fluid bilayers[2]. This prevents crystallization and enhances monomeric transfer to the cell membrane[1].

Step-by-Step Methodology:

  • Prepare Stocks: Dissolve C19 Ceramide and CholPC separately in a chloroform/methanol (2:1, v/v) mixture to achieve 1 mM concentrations.

  • Aliquot & Mix: Combine the two lipid solutions in a sterile, solvent-resistant glass vial at a strict 1:1 molar ratio[2].

  • Film Formation: Evaporate the solvent under a gentle, steady stream of nitrogen gas. Causality: Nitrogen gas displaces oxygen, preventing the oxidative degradation of the sphingoid base double bond during the drying phase.

  • Desiccation: Place the glass vial in a vacuum desiccator for 1 to 2 hours. This removes trace organic solvents that could otherwise induce localized cytotoxicity in sensitive cell cultures.

  • Hydration & Sonication: Rehydrate the dried lipid film with pre-warmed (37°C) sterile PBS or serum-free cell culture medium. Sonicate the suspension in a bath sonicator for 15–30 minutes until the solution transitions from cloudy to slightly opalescent.

  • Self-Validation Checkpoint: Analyze the resulting suspension via Dynamic Light Scattering (DLS). A successful CholPC:Ceramide formulation will yield unilamellar vesicles typically between 100–200 nm in diameter.

Protocol B: BSA Conjugation

Mechanistic Rationale: Fatty acid-free Bovine Serum Albumin (BSA) acts as a physiological lipid carrier. By utilizing sonication and controlled heating, the hydrophobic C19 chain is forced into the hydrophobic binding pockets of the albumin protein, preventing self-aggregation in the aqueous medium[3].

Step-by-Step Methodology:

  • Ceramide Preparation: Dissolve C19 Ceramide in pure ethanol to a concentration of 5 mg/mL. Heat the solution to 60°C and sonicate briefly to ensure complete dissolution[3].

  • BSA Preparation: Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS. Warm the solution to 37°C[3].

  • Complexation: While vigorously vortexing the BSA solution, inject the warm C19/ethanol solution dropwise. Causality: Rapid, continuous mixing prevents localized high concentrations of ethanol, which would otherwise trigger immediate ceramide precipitation upon contact with the aqueous buffer.

  • Incubation: Incubate the mixture at 37°C for 1 hour with gentle agitation to allow thermodynamic stabilization of the lipid-protein complex[3].

  • Self-Validation Checkpoint: Examine a 10 µL drop of the final solution under a phase-contrast microscope at 40x magnification. The complete absence of needle-like crystals confirms successful complexation. Sterile filter (0.22 µm) before applying to cells, ensuring the final ethanol concentration in the culture well remains < 0.5%.

Protocol C: Ethanol/Dodecane Solvent Dispersion

Mechanistic Rationale: For robust cell lines where carrier proteins or liposomes might interfere with downstream assays, a highly specific solvent mixture can be utilized. Dodecane acts as a hydrophobic spacer, intercalating between ceramide molecules and preventing their immediate self-association when diluted into an aqueous environment[4].

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a fresh solvent mixture of Ethanol and Dodecane at a 98:2 (v/v) ratio[4].

  • Dissolution: Evaporate a predetermined amount of C19 Ceramide under nitrogen gas, then resuspend the lipid film in the Ethanol:Dodecane mixture to create a concentrated stock (e.g., 10 mM)[4].

  • Delivery: Add the stock solution directly to pre-warmed culture medium while agitating continuously.

  • Self-Validation Checkpoint: Always include a vehicle-only control (0.5% Ethanol:Dodecane) in your experimental setup. This allows you to mathematically subtract baseline solvent toxicity from your viability data, ensuring that observed apoptotic effects are strictly ceramide-induced.

References

  • Metabolic Conversion of Ceramides in HeLa Cells - A Cholesteryl Phosphocholine Delivery Approach - PMC. [Link]

Sources

Quantifying sphingolipids using N-Nonadecanoyl-D-erythro-sphingosine calibration curves

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Precision Quantitation of Endogenous Sphingolipids via LC-MS/MS Using N-Nonadecanoyl-D-erythro-sphingosine (C19-Ceramide) Internal Standardization

Executive Summary

Sphingolipids, particularly ceramides, are potent bioactive signaling molecules implicated in apoptosis, insulin resistance, and inflammation.[1] Accurate quantification in biological matrices is complicated by their high structural diversity, isobaric interferences, and significant matrix effects.

This guide details a robust LC-MS/MS protocol utilizing N-Nonadecanoyl-D-erythro-sphingosine (C19-Ceramide) as a non-endogenous internal standard (IS). Unlike naturally occurring even-chain ceramides (C16, C18, C24), C19-Ceramide is absent in most mammalian tissues, making it an ideal surrogate for normalizing extraction efficiency and ionization suppression without interfering with endogenous signals.

The Analytical Challenge & Solution

The Problem: Matrix Effects & Extraction Variability

In electrospray ionization (ESI), co-eluting phospholipids (like phosphatidylcholines) often suppress the ionization of ceramides, leading to underestimation. Furthermore, liquid-liquid extraction (LLE) efficiency varies based on the lipid tail length.

The Solution: C19-Ceramide (d18:1/19:0)[2]
  • Structural Homology: C19-Ceramide possesses the same d18:1 sphingoid backbone as common biomarkers (C16, C24-Ceramide) but contains a unique 19-carbon fatty acyl tail.

  • Chromatographic Proximity: It elutes between C18 and C20 Ceramides, providing a representative retention time for the "middle" of the ceramide lipophilicity range.

  • Mass Distinction: Its precursor ion (

    
     580.6) is distinct from endogenous species, preventing cross-talk.
    

Materials & Reagents

ReagentGrade/Specification
Internal Standard N-Nonadecanoyl-D-erythro-sphingosine (C19-Ceramide) (>99% Purity)
Target Standards C16, C18, C24:1, C24:0 Ceramide Cocktails
LC Solvents Water, Methanol, Acetonitrile (LC-MS Grade)
Additives Ammonium Formate (1M), Formic Acid
Extraction Solvents Chloroform, Methanol (or MTBE for safer protocols)

Experimental Protocol

Step 1: Preparation of Calibration Standards
  • IS Working Solution: Dissolve C19-Ceramide in Methanol:Chloroform (1:1) to 1 mM stock.[2][3] Dilute to 500 nM in Methanol for the "Spiking Solution."

  • Analyte Curve: Prepare a mixture of endogenous ceramides (C16, C18, C24) at concentrations ranging from 1 nM to 5000 nM.

  • Co-Spiking: Add the same volume of IS Working Solution (500 nM) to every calibration level.

Step 2: Sample Extraction (Modified Bligh-Dyer)
  • Rationale: A biphasic extraction is critical to separate lipids (organic phase) from salts/proteins (aqueous phase) which ruin MS sensitivity.

  • Aliquot: Transfer 50 µL of plasma/homogenate to a glass tube.

  • Spike IS: Add 10 µL of C19-Ceramide Spiking Solution (500 nM) to all samples and standards. Vortex 10s.

    • Critical: Spiking before extraction corrects for recovery losses.

  • Lysis: Add 1.5 mL Methanol:Chloroform (2:1 v/v). Vortex vigorously for 30s.

  • Phase Separation: Add 0.5 mL Chloroform and 0.5 mL Water. Vortex.

  • Centrifuge: 3000 x g for 10 mins at 4°C.

  • Collection: Transfer the lower organic phase (chloroform layer) to a fresh vial.

  • Dry: Evaporate under Nitrogen stream at 35°C.

  • Reconstitute: Resuspend in 200 µL Mobile Phase B (MeOH/Formic Acid) for injection.

Step 3: LC-MS/MS Conditions

Liquid Chromatography (UHPLC):

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Flow Rate: 0.4 mL/min.

  • Temp: 40°C.

  • Mobile Phase A: Water + 10 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 10 mM Ammonium Formate + 0.1% Formic Acid.

    • Note: Methanol is preferred over Acetonitrile for Ceramides to enhance ionization of the [M+H]+ adduct.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 60 Initial
1.0 80 Ramp
4.0 100 Elution of Ceramides
6.0 100 Wash

| 6.1 | 60 | Re-equilibration |

Mass Spectrometry (ESI+ MRM):

  • Source: Electrospray Ionization (Positive Mode).[1][4]

  • Transitions: All ceramides fragment to the characteristic sphingoid base ion (

    
     264.3).
    
AnalytePrecursor (

)
Product (

)
Retention Time (approx)
C16-Ceramide 538.5264.32.8 min
C18-Ceramide 566.5264.33.2 min
C19-Ceramide (IS) 580.6 264.3 3.5 min
C24:1-Ceramide 648.6264.34.1 min
C24:0-Ceramide 650.6264.34.3 min

Data Analysis & Quantification

Quantification follows the Internal Standard Method .



Where:

  • 
     = Slope of the calibration curve (Area Ratio vs. Concentration Ratio).
    
  • 
     = Y-intercept.
    
  • 
     = Final concentration of C19-Ceramide in the vial.
    

Validation Criteria:

  • Linearity:

    
     over 1–5000 nM.
    
  • Precision: CV < 15% for QC samples.

  • Recovery: IS Peak Area in matrix should be >50% of IS Peak Area in neat solvent.

Workflow Visualization

The following diagram illustrates the critical path from sample preparation to data output, highlighting the self-correcting role of the C19 Internal Standard.

G cluster_logic Self-Validating Mechanism Sample Biological Sample (Plasma/Tissue) Spike Spike Internal Standard (C19-Ceramide, 500nM) Sample->Spike Normalization Start Extract Biphasic Extraction (MeOH:CHCl3:H2O) Spike->Extract Co-Extraction PhaseSep Phase Separation (Isolate Organic Layer) Extract->PhaseSep Dry Nitrogen Evaporation & Reconstitution PhaseSep->Dry LC UHPLC Separation (C18 Column, 4 min gradient) Dry->LC MS MS/MS Detection (MRM Mode: m/z 580.6 -> 264.3) LC->MS Data Data Processing (Ratio: Analyte Area / C19 Area) MS->Data Quantitation

Caption: Workflow for Sphingolipid Quantitation. The C19-Ceramide Internal Standard is introduced prior to extraction to normalize all subsequent variations in extraction efficiency and ionization.

References

  • Basit, A., et al. (2025). "Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS." ResearchGate.

  • Cayman Chemical. "C19 Ceramide (d18:1/19:0) Product Information & Physical Properties." Cayman Chemical Website.

  • Creative Proteomics. "Sphingolipid Metabolism Analysis Service: LC-MS/MS Platform Specifications." Creative Proteomics.

  • Jiang, H., et al. (2020). "Quantitative LCMS for ceramides/dihydroceramides: pregnancy baseline biomarkers and potential metabolic messengers." bioRxiv.

  • LIPID MAPS. "Structure-Specific, Quantitative Methods for Analysis of Sphingolipids by Liquid Chromatography–Tandem Mass Spectrometry." LIPID MAPS.

Sources

Application Note: Targeted Quantitation of N-Nonadecanoyl-D-erythro-sphingosine (Cer d18:1/19:0) via LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N-Nonadecanoyl-D-erythro-sphingosine MRM settings for triple quadrupole Content Type: Application Note & Protocol

Introduction & Scientific Context

N-Nonadecanoyl-D-erythro-sphingosine , commonly abbreviated as Cer(d18:1/19:0) , is a bioactive sphingolipid consisting of a standard d18:1 sphingosine backbone amide-linked to a nonadecanoic acid (C19:[1]0) fatty acyl chain.[1][2][3]

While most endogenous mammalian ceramides possess even-numbered fatty acyl chains (e.g., C16:0, C24:0, C24:1), odd-chain ceramides like Cer(d18:1/19:0) are naturally present at negligible or trace levels in most biological matrices. Consequently, this compound is the gold-standard Internal Standard (IS) for sphingolipidomics. It mimics the physicochemical properties (retention time, ionization efficiency, extraction recovery) of endogenous ceramides without interfering with native analyte signals.

This protocol details the optimized Multiple Reaction Monitoring (MRM) settings, chromatographic conditions, and extraction workflows necessary to utilize Cer(d18:1/19:0) effectively on a Triple Quadrupole (QqQ) mass spectrometer.

Compound Characterization

Before establishing instrument parameters, the physicochemical properties must be defined to calculate accurate precursor ions.

PropertyDetail
IUPAC Name N-[(1S,2R,3E)-1,3-dihydroxyoctadec-4-en-2-yl]nonadecanamide
Common Name C19 Ceramide; Cer(d18:1/19:0)
Molecular Formula C37H73NO3
Exact Mass (Monoisotopic) 579.5590
Precursor Ion [M+H]+ 580.6
In-Source Fragment [M+H-H2O]+ 562.6 (See Technical Insight 1)
Key Product Ion (Quantifier) 264.3 (Sphingosine d18:1 backbone fragment)
Technical Insight 1: The "Water Loss" Phenomenon

Ceramides are labile in the electrospray ionization (ESI) source. A significant portion of the protonated molecule


 (m/z 580.6) often loses a water molecule before entering the first quadrupole, forming 

(m/z 562.6).
  • Recommendation: During method development, perform a Q1 scan. If the 562.6 peak is more intense than 580.6, set Q1 to 562.6 for higher sensitivity. This guide provides parameters for the standard 580.6 precursor, but the 562.6 alternative is a validated strategy.

Triple Quadrupole MRM Parameters

Ionization Mode: ESI Positive (+) Scan Type: MRM

The following transitions are optimized for a generic Triple Quadrupole (e.g., Sciex QTRAP/Triple Quad, Agilent 6400 series, Waters Xevo).

Optimized Transitions Table
AnalytePrecursor (Q1)Product (Q3)ID RoleDP (V)*CE (eV)**CXP (V)
Cer(d18:1/19:0) 580.6 264.3 Quantifier 1003515
Cer(d18:1/19:0)580.6282.3Qualifier1002515
Cer(d18:1/19:0)580.6562.6Qualifier1002010
Alternative562.6264.3Quantifier803015

*DP (Declustering Potential) / Cone Voltage: High values are needed to prevent clustering, but too high can induce in-source fragmentation. **CE (Collision Energy): The transition to m/z 264.3 requires high energy to break the amide bond and dehydrate the sphingoid base.

Fragmentation Pathway (Graphviz Visualization)

The following diagram illustrates the collision-induced dissociation (CID) pathway utilized for these MRM settings.

CeramideFragmentation Parent Precursor [M+H]+ m/z 580.6 Dehydrated In-Source Water Loss [M+H - H2O]+ m/z 562.6 Parent->Dehydrated - H2O (Source/Q2) SphFrag1 Sphingoid Base [d18:1 - H2O]+ m/z 282.3 Dehydrated->SphFrag1 Amide Bond Cleavage FattyAcid Neutral Loss C19:0 Fatty Acid Dehydrated->FattyAcid Neutral Loss SphFrag2 Quantifier Ion [d18:1 - 2H2O]+ m/z 264.3 SphFrag1->SphFrag2 - H2O (Collision Cell)

Caption: Fragmentation pathway of Cer(d18:1/19:0). The transition from m/z 580.6 to 264.3 involves sequential dehydration and amide bond cleavage.

Chromatographic Conditions (UHPLC)

Ceramides are highly hydrophobic. A C18 reverse-phase column with a strong organic gradient is required.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent (e.g., Agilent ZORBAX RRHD).

  • Column Temperature: 50°C (Critical for peak shape and pressure management).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2–5 µL.

Mobile Phases
  • Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid.

    • Note: Using some organic in Phase A helps solubility and peak shape for lipids.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid.

    • Note: Isopropanol (IPA) is essential for eluting long-chain ceramides.

Gradient Profile
Time (min)% Mobile Phase BCurve
0.0040Initial
2.0043Linear
2.1050Linear
12.0099Linear
13.5099Hold (Wash)
13.6040Return
15.0040Re-equilibrate

Sample Preparation Protocol

Since Cer(d18:1/19:0) is typically used as an Internal Standard, it must be spiked before extraction to account for recovery losses.

Reagents
  • IS Stock Solution: Dissolve Cer(d18:1/19:0) powder in Chloroform:Methanol (1:1) to 1 mM. Store at -20°C.

  • Working IS Solution: Dilute Stock to 1 µM in Methanol.

MTBE Extraction (Matyash Method) - Recommended

This method is superior to Folch/Bligh-Dyer for high-throughput lipidomics as the lipid layer is the upper phase, simplifying collection.

  • Spike: Add 10 µL of Working IS Solution (1 µM Cer d18:1/19:0) to 50 µL of plasma/tissue homogenate in a glass tube.

  • Solvent Addition: Add 1.5 mL Methanol . Vortex 10 sec.

  • Extraction: Add 5.0 mL MTBE (Methyl tert-butyl ether). Incubate on a shaker for 1 hour at room temperature.

  • Phase Separation: Add 1.25 mL MS-grade Water . Vortex 10 sec.

  • Centrifugation: Centrifuge at 1,000 x g for 10 min.

  • Collection: Collect the upper organic phase (contains ceramides) into a clean tube.

  • Re-extraction (Optional): Re-extract the lower phase with MTBE/Methanol/Water (10:3:2.5) to maximize recovery.

  • Drying: Evaporate solvent under a stream of Nitrogen or vacuum concentrator.

  • Reconstitution: Reconstitute in 100 µL Mobile Phase B/A (50:50). Vortex well and transfer to LC vial.

Method Validation & QA/QC

To ensure "Trustworthiness" (Part 2 of requirements), the method must be self-validating.

  • Linearity: Construct a calibration curve of Cer(d18:1/19:0) from 1 nM to 5000 nM. Although it is an IS, checking its linear response ensures the spike amount falls within the detector's dynamic range.

  • Carryover Check: Inject a blank (Mobile Phase B) immediately after the highest standard. Cer(d18:1/19:0) is "sticky." If carryover > 0.5%, increase the Wash step in the LC gradient.

  • IS Response Monitoring: In a study batch, plot the peak area of Cer(d18:1/19:0) for every sample. A drop in area >30% indicates matrix suppression or extraction failure for that specific sample.

References

  • Avanti Polar Lipids. N-nonadecanoyl-D-erythro-sphingosine (C19 Ceramide) Product Details. Avanti Polar Lipids.[4][5][6] Available at: [Link]

  • Bielawski, J., et al. (2006). Comprehensive quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry. Methods in Molecular Biology. Available at: [Link]

  • Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research.[4] Available at: [Link]

  • Sullards, M. C., et al. (2011). Structure-specific, quantitative methods for analysis of sphingolipids by liquid chromatography-tandem mass spectrometry: "inside-out" sphingolipidomics. Methods in Enzymology. Available at: [Link]

  • Lipid Maps. Ceramide Fragmentation Standards and Protocols. Lipid Maps Structure Database. Available at: [Link]

Sources

Application Note: Handling, Storage, and Reconstitution Protocols for C19 Ceramide Standards in Sphingolipidomics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In quantitative lipidomics, the accurate measurement of endogenous ceramides (e.g., C16:0, C24:0, C24:1) requires internal standards that perfectly mimic the physicochemical properties of the target analytes while remaining absent from the biological matrix. C19 Ceramide (d18:1/19:0) is an odd-chain sphingolipid that fulfills these criteria[1]. Because odd-chain ceramides are not synthesized in high abundance in mammalian systems, spiking C19 Ceramide into samples prior to extraction provides a reliable baseline to normalize extraction efficiency, matrix effects, and ionization variance during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2].

However, the extreme hydrophobicity of ceramides and their susceptibility to physical loss, oxidation, or contamination necessitate strict adherence to handling protocols. This guide outlines the causal reasoning and self-validating methodologies for the storage, reconstitution, and application of C19 Ceramide standards.

Physicochemical Properties & Storage Causality

Understanding the physical properties of C19 Ceramide is critical for preventing standard degradation.

Table 1: Physicochemical Properties of C19 Ceramide (d18:1/19:0)

PropertyValue
Formal Name N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-nonadecanamide[1]
Molecular Formula C37H73NO3[1]
Formula Weight 580.0 g/mol [1]
Solubility Soluble in Chloroform; Requires warming for Ethanol/Methanol[1]
Storage Temperature -20°C[1]
The Causality of Storage Parameters
  • Temperature (-20°C): Lipids supplied as powders or organic solutions must be stored at -20°C or lower to prevent thermal degradation and minimize solvent evaporation[1][3].

  • Container Material (Glass vs. Plastic): Organic solutions of lipids must never be stored in polymer or plastic containers (e.g., polystyrene, polyethylene, polypropylene)[3]. Organic solvents like chloroform and methanol rapidly leach plasticizers, slip agents, and polymers from the plastic. In an LC-MS/MS workflow, these leachates co-elute with lipid targets and cause severe ion suppression in the electrospray ionization (ESI) source, destroying the quantitative integrity of the assay. Therefore, glass containers with Teflon-lined closures are mandatory[3].

  • Atmosphere (Inert Gas): Although the C19 acyl chain is saturated, the sphingoid base contains a double bond (d18:1). Displacing atmospheric oxygen with an inert gas prevents oxidative degradation over long-term storage[3].

Causality Solvent Organic Solvents (CHCl3, MeOH) Plastic Plastic Tubes/Tips (Polypropylene) Solvent->Plastic Glass Glass Vials + Teflon-Lined Caps Solvent->Glass Leach Polymer Leaching (Phthalates/PEG) Plastic->Leach MS_Fail ESI Ion Suppression (Poor Data Quality) Leach->MS_Fail MS_Pass Purity Maintained (High S/N Ratio) Glass->MS_Pass

Impact of container material on lipid standard integrity and MS signal.

Handling & Reconstitution Protocol

To ensure a self-validating system where the standard's concentration remains absolute, follow these sequential steps:

Step 1: Thermal Equilibration Remove the C19 Ceramide vial from the -20°C freezer and allow it to sit at room temperature for at least 30 minutes before opening[3]. Causality: Opening a cold vial exposes the interior to ambient air, causing atmospheric moisture to condense on the lipid powder or inside the glass walls. Water introduction can lead to lipid hydrolysis over time and drastically alters the solubility dynamics of highly hydrophobic ceramides in organic solvents.

Step 2: Solvent Selection and Solvation Reconstitute the standard in a highly non-polar organic solvent, such as pure chloroform or a chloroform:methanol (2:1, v/v) mixture[1][4]. Causality: While C19 Ceramide can technically be dissolved in warmed ethanol or methanol[1], chloroform ensures immediate, complete solvation at room temperature without the need for thermal stress, which could degrade the molecule.

Step 3: Aseptic and Chemical Transfer Use exclusively glass syringes, stainless steel needles, or Teflon-coated tools to transfer the reconstituted solution[3]. Causality: Standard plastic pipette tips will instantly leach polymers upon contact with chloroform, contaminating the stock[3]. Create single-use working aliquots (e.g., 1 mg/mL stock) to prevent repeated freeze-thaw cycles.

Step 4: Inert Gas Overlay Before sealing the storage vials, flush the headspace with a gentle stream of Argon or Nitrogen[3].

Application Workflow: LC-MS/MS Lipid Extraction

Once the C19 Ceramide stock is prepared, it must be accurately spiked into biological matrices (e.g., plasma, serum, or tissue homogenates) prior to lipid extraction. The following protocol utilizes a high-throughput protein precipitation method suitable for ceramide profiling[2].

Step-by-Step Extraction Protocol:

  • Prepare Working IS Solution: Dilute the C19 Ceramide stock into an isopropanol:chloroform (9:1, v/v) mixture to achieve a final working concentration (e.g., 10–50 ng/mL)[2][4].

  • Matrix Aliquot: Aliquot 50 µL of the biological sample (plasma/serum) into a chemically resistant 96-well plate or glass extraction tube[2].

  • Spike and Precipitate: Add 400 µL of the C19 Ceramide IS/protein precipitation solution directly to the sample[2].

  • Homogenization: Vortex the mixture vigorously for 3 minutes to ensure complete protein precipitation and to allow the endogenous ceramides to partition into the solvent alongside the C19 standard[2].

  • Phase Separation: Centrifuge the samples at 3000 x g for 10 minutes to pellet the precipitated proteins[2].

  • Collection: Carefully transfer 250 µL of the lipid-rich supernatant to a clean glass HPLC vial for downstream LC-MS/MS analysis[2].

Workflow A 1. C19 Ceramide Stock (Store at -20°C in Glass) B 2. Thermal Equilibration (30 min at RT before opening) A->B C 3. Reconstitution & Transfer (Use CHCl3 & Glass Syringes) B->C D 4. Matrix Spiking (Introduce IS to Plasma/Tissue) C->D E 5. Lipid Extraction (Protein Precipitation) D->E F 6. LC-MS/MS Analysis (Quantification via IS Ratio) E->F

Workflow for C19 Ceramide standard preparation and LC-MS/MS integration.

References

  • Avanti Research - Storage and handling of lipids Source: avantiresearch.com URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Guide for N-Nonadecanoyl-D-erythro-sphingosine (C19 Ceramide)

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: CER-C19-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Lipidomics Division

Executive Summary

N-Nonadecanoyl-D-erythro-sphingosine (C19 Ceramide) is a biologically active, odd-chain ceramide often utilized as an internal standard in mass spectrometry or as a structural probe in membrane biophysics. Like its naturally occurring counterparts (C16, C18, C24), C19 Ceramide exhibits extreme hydrophobicity. It is practically insoluble in water and will precipitate immediately upon direct addition to aqueous buffers, adhering to plasticware and resulting in significant data variability.

This guide provides validated protocols to overcome these thermodynamic barriers, focusing on BSA-complexation as the gold standard for biological delivery and organic solvent systems for analytical applications.

Part 1: Critical Solubility Data

Before attempting solubilization, review the physicochemical limitations of C19 Ceramide.

Solvent SystemSolubility Limit (Approx.)Temperature Req.Application
Water / PBS < 0.02 mg/mL (Insoluble)N/ADO NOT USE directly.
Ethanol (100%) ~2–5 mg/mL37°C - 50°CIntermediate step for BSA complexing.
DMSO ~5–20 mg/mL25°C - 37°CHigh-concentration stock; toxic to some cells >0.1%.
Chloroform:Methanol (2:1) > 10 mg/mLRTStorage and aliquoting only.
BSA Complex (1:1 Molar) Up to 100 µM (in buffer)37°CRecommended for cell culture/aqueous assays.
Dodecane:Ethanol (2:98) DispersibleRTSpecialized cell culture (rare).
Part 2: Validated Protocols (FAQ Format)
Q1: How do I prepare a stable stock solution for long-term storage?

Answer: Never store ceramides in aqueous buffers or plastic tubes for long periods.

  • Solvent: Dissolve the lyophilized powder in Chloroform:Methanol (2:1 v/v) . This azeotropic mixture ensures complete solvation of the sphingoid base and the fatty acid tail.

  • Container: Use glass vials with Teflon-lined caps. Ceramides are lipophilic and will partition into polypropylene (plastic) tubes, reducing the effective concentration.

  • Storage: Store at -20°C or -80°C under argon or nitrogen gas to prevent oxidation.

Q2: How do I deliver C19 Ceramide to cells without it precipitating? (The BSA Method)

Answer: The most biologically relevant method is to "chaperone" the ceramide using Fatty-Acid-Free Bovine Serum Albumin (BSA). This mimics the physiological transport of lipids in blood and prevents the "oiling out" effect.

Protocol: Preparation of BSA-Ceramide Complex (5 mM Stock) Target: A clear, stable aqueous solution suitable for cell treatment.

  • Prepare the Lipid Film:

    • Aliquot the required amount of C19 Ceramide (dissolved in chloroform/methanol) into a sterile glass tube.

    • Dry under a stream of Nitrogen gas until a thin film forms.

    • Critical Step: Place under vacuum for 1 hour to remove trace organic solvents.

  • Resuspend in Ethanol:

    • Add sterile anhydrous Ethanol to the dried film to achieve a concentration of roughly 5-10 mM.

    • Vortex and heat to 50°C until completely dissolved. The solution must be crystal clear.

  • Prepare the BSA Vehicle:

    • Dissolve Fatty-Acid-Free BSA in PBS (or your specific buffer) to a concentration of 0.34 mg/mL (approx 5 µM) or higher, depending on your final target ratio.

    • Note: A 1:1 molar ratio of BSA to Ceramide is standard.

    • Warm the BSA solution to 37°C .

  • Complexation (The Injection Step):

    • While vortexing the warm BSA solution vigorously, inject the hot ethanolic ceramide solution.

    • Rule of Thumb: The final ethanol concentration should not exceed 2% during this mixing step (it will be diluted further in the assay).

    • Sonicate in a water bath for 10–15 minutes at 37°C.

  • Validation: The resulting solution should be clear to slightly opalescent, but free of visible particulate matter .

Q3: Can I just use DMSO?

Answer: You can, but with high risk.

  • The Problem: When you dilute a DMSO stock of long-chain ceramide (C19) into an aqueous buffer, the solubility drops exponentially. The ceramide often forms invisible micro-crystals that precipitate and settle, meaning the cells/enzyme are not exposed to the calculated dose.

  • The Fix: If you must use DMSO, keep the final concentration < 10 µM and use a detergent like 0.1% Triton X-100 or CHAPS in the buffer to maintain a micellar dispersion, provided the detergent does not interfere with your assay.

Part 3: Troubleshooting Workflow

Symptom: The solution became cloudy immediately after adding the ceramide stock.

Potential CauseMechanismCorrective Action
Cold Shock The aqueous buffer was too cold, causing the lipid to "freeze" out of solution upon contact.Pre-warm both the buffer/BSA solution and the lipid stock to 37°C before mixing.
High Solvent Ratio Adding too much ethanol/DMSO stock volume relative to the buffer volume.Ensure the organic solvent stock volume is < 2% of the total aqueous volume during the mixing step.
Plastic Adsorption Lipid stuck to the pipette tip or tube wall.Use glass-coated or low-retention tips. Perform the initial mixing in glass tubes.
Impure BSA Standard BSA contains endogenous lipids that compete for binding sites.Must use Fatty-Acid-Free (FAF) BSA .
Part 4: Process Visualization

The following diagram illustrates the critical path for generating a bio-available BSA-Ceramide complex.

BSAComplexing Stock C19 Ceramide Stock (Chloroform:MeOH) Dry Dry to Lipid Film (N2 Gas + Vacuum) Stock->Dry Evaporation Ethanol Resuspend in Ethanol (Heat to 50°C) Dry->Ethanol Solvation Mixing Vortex Injection (Dropwise Addition) Ethanol->Mixing Inject Hot BSA Fatty-Acid-Free BSA (in PBS, 37°C) BSA->Mixing Receiver Sonicate Bath Sonication (10 mins, 37°C) Mixing->Sonicate Dispersion Final Stable BSA-Ceramide Complex Sonicate->Final Equilibration

Figure 1: Workflow for the preparation of aqueous-stable Ceramide-BSA complexes. Note the requirement for heat and mechanical dispersion (vortex/sonication) to overcome the energy barrier of solubilization.

References
  • Lipid Maps . Structure and Properties of Ceramides. Available at: [Link]

  • Dobrowsky, R.T., et al. (1993).[1] Ceramide activates a cytosolic protein phosphatase. Journal of Biological Chemistry. (Demonstrates the BSA-complexing method for cellular delivery).

  • Avanti Polar Lipids . Lipid Preparation and Handling. Available at: [Link]

Sources

Troubleshooting peak tailing of N-Nonadecanoyl-D-erythro-sphingosine in LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the LC-MS analysis of complex lipids. This guide provides in-depth troubleshooting for common issues encountered during the analysis of N-Nonadecanoyl-D-erythro-sphingosine (Cer(d18:1/19:0)) and other long-chain ceramides.

As a Senior Application Scientist, I understand that achieving optimal peak shape is critical for accurate quantification and reliable results in lipidomics. Peak tailing is a frequent challenge, particularly with amphipathic molecules like ceramides. This guide is structured in a question-and-answer format to directly address the specific problems you may be facing in the laboratory. We will explore the root causes of these issues and provide logical, step-by-step protocols to resolve them.

Frequently Asked Questions (FAQs) - Troubleshooting Peak Tailing

Q1: I'm observing significant peak tailing for N-Nonadecanoyl-D-erythro-sphingosine on my C18 column. What are the likely causes?

Peak tailing for a specific analyte, or a class of analytes like long-chain ceramides, is often indicative of a chemical interaction with the stationary phase rather than a system-wide physical problem.[1][2] For silica-based C18 columns, the most common cause of peak tailing, especially for compounds with polar functional groups, is secondary interactions with residual silanol groups (Si-OH) on the silica surface.[3][4]

N-Nonadecanoyl-D-erythro-sphingosine possesses several polar functional groups (hydroxyl and amide groups) that can engage in these secondary interactions. Here's a breakdown of the primary chemical causes:

  • Silanophilic Interactions: Even with modern end-capping techniques, a small population of acidic silanol groups remains on the silica surface.[3][5][6] The hydroxyl and amide groups in the ceramide's headgroup can form strong hydrogen bonds with these silanols. This secondary retention mechanism has different kinetics than the primary hydrophobic interaction with the C18 chains, leading to a portion of the analyte molecules being retained longer and resulting in a tailing peak.[1][7]

  • Ionic Interactions: At mobile phase pH values above 3-4, some silanol groups can become deprotonated and negatively charged (Si-O⁻).[2][4] Although ceramides are neutral, their polar nature can still lead to undesirable electrostatic interactions, contributing to peak asymmetry.

  • Analyte Overload of Active Sites: The number of these highly active silanol sites is limited. At higher analyte concentrations, these sites can become saturated, leading to a more pronounced tailing effect.[1]

Q2: How can I diagnose if silanol interactions are the primary cause of my peak tailing?

A systematic approach is key to confirming the root cause. Here is a workflow to help you diagnose the issue:

A Observe Peak Tailing for N-Nonadecanoyl-D-erythro-sphingosine B Inject a Low Concentration Standard A->B C Does the Tailing Factor Improve Significantly? B->C D Yes: Likely Overload of Active Sites C->D Yes E No: Proceed to Mobile Phase Modification C->E No F Modify Mobile Phase pH E->F G Add a Competing Base F->G Partial or No Success I Peak Shape Improves F->I Success H Test a Different Column Chemistry G->H Partial or No Success G->I Success H->I Success J Peak Shape Does Not Improve H->J No Success - Consider Other Issues

Caption: Diagnostic workflow for troubleshooting peak tailing.

Q3: What specific steps can I take to mitigate peak tailing caused by silanol interactions?

Here are several field-proven strategies, ranging from simple mobile phase adjustments to changing the column chemistry.

The goal is to minimize the interaction between the ceramide and the stationary phase's active sites.

Step 1: Adjust Mobile Phase pH

  • Rationale: By lowering the mobile phase pH (e.g., to between 2.5 and 3.5), you can ensure that the residual silanol groups are fully protonated (Si-OH). This neutralizes their negative charge and reduces their ability to interact with the polar groups of your analyte.[4]

  • Procedure:

    • Prepare your aqueous mobile phase with a buffer suitable for the desired pH range (e.g., formic acid or trifluoroacetic acid). A common starting point is 0.1% formic acid in water.

    • Ensure the same modifier is present in both your aqueous (A) and organic (B) mobile phases to maintain a consistent pH throughout the gradient.

    • Equilibrate the column thoroughly with the new mobile phase before injecting your sample.

Step 2: Add a Competing Base (for older columns)

  • Rationale: This is a more traditional approach, often less necessary with modern high-purity silica columns. A small amount of a basic compound, like triethylamine (TEA), is added to the mobile phase. The TEA will preferentially interact with the active silanol sites, effectively shielding them from the analyte. Note: TEA is not suitable for mass spectrometry due to its ion-suppressing effects. This approach is more applicable to UV-based detection.

Step 3: Increase Buffer Concentration

  • Rationale: If ion-exchange effects are contributing to peak tailing, increasing the ionic strength of the mobile phase can help suppress these secondary interactions.[1]

  • Procedure:

    • For LC-MS applications, ammonium formate or ammonium acetate are common choices.

    • Prepare mobile phases with a higher concentration of the buffer salt (e.g., increasing from 5 mM to 10 or 20 mM).

    • As with pH adjustments, ensure the buffer is present in both mobile phase components.

Mobile Phase Additive Typical Concentration Mechanism of Action MS Compatibility
Formic Acid 0.1 - 0.2%Suppresses silanol ionizationExcellent
Ammonium Formate 5 - 20 mMBuffers pH and increases ionic strengthExcellent
Ammonium Acetate 5 - 20 mMBuffers pH and increases ionic strengthGood
  • Rationale: Not all C18 columns are created equal. Modern columns use high-purity silica with lower metal content and more effective end-capping, which significantly reduces the number of available silanol groups.[2][3]

  • Procedure:

    • Use a High-Purity, End-Capped Column: If you are using an older "Type A" silica column, switching to a modern "Type B" column with high-purity silica and robust end-capping is the most effective solution.

    • Consider a Different Stationary Phase: For particularly challenging separations, consider columns with alternative surface chemistry, such as those with embedded polar groups or hybrid silica-organic particles. These are designed to provide alternative interactions and shield residual silanols.[2]

    • Use a Guard Column: A guard column can help protect your analytical column from contaminants in the sample that might otherwise bind to active sites and worsen peak shape over time.

Q4: My peak tailing is worse for early-eluting peaks. Could my sample solvent be the problem?

Yes, absolutely. The composition of the solvent used to dissolve your sample can have a dramatic effect on peak shape, particularly for peaks that elute early in a gradient run.[8] This is often referred to as the "solvent effect."

  • The Mechanism: If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than the initial mobile phase conditions, the sample band will not properly focus at the head of the column.[9][10][11] This leads to band broadening and can cause distorted or split peaks.[8] N-Nonadecanoyl-D-erythro-sphingosine is a nonpolar molecule and requires a high percentage of organic solvent for dissolution. If your gradient starts at a low organic percentage, this mismatch can be a significant issue.

Step 1: Match the Sample Solvent to the Initial Mobile Phase

  • Rationale: The ideal scenario is to dissolve your sample in a solvent that is as close as possible in composition and strength to the initial mobile phase conditions of your gradient.[11]

  • Procedure:

    • If your gradient starts at 60% B, try to dissolve your extracted lipid sample in a 60% organic solvent mixture.

    • If the analyte is not soluble in the initial mobile phase, dissolve it in the weakest possible solvent that still provides adequate solubility.

Step 2: Reduce Injection Volume

  • Rationale: The negative effects of a strong sample solvent are exacerbated by larger injection volumes.[8][10] By reducing the volume, you minimize the disruption to the initial chromatographic conditions.

  • Procedure:

    • Perform a series of injections with decreasing volumes (e.g., 10 µL, 5 µL, 2 µL, 1 µL).

    • If peak shape improves at lower volumes, the sample solvent is a likely contributor to the problem.

Step 3: Focus the Injection

  • Rationale: If you cannot change the sample solvent due to solubility constraints, you can sometimes use a "co-injection" or "needle wash" function on modern autosamplers to inject a plug of weak solvent (like water) before and after the sample plug. This helps to dilute the strong sample solvent at the point of injection, mitigating its effect.[9][10]

Q5: Can column temperature affect the peak shape of my ceramide?

Yes, temperature is a critical parameter in liquid chromatography that influences mobile phase viscosity, analyte diffusivity, and the kinetics of interaction with the stationary phase.[12]

  • How Temperature Helps:

    • Reduced Viscosity: Increasing the column temperature lowers the viscosity of the mobile phase. This leads to more efficient mass transfer of the analyte between the mobile and stationary phases, which can result in sharper, narrower peaks.

    • Improved Kinetics: For interactions that are kinetically slow, such as some secondary silanol interactions, higher temperatures can speed up the desorption rate, reducing the "lag" that causes peak tailing.

    • Increased Throughput: A secondary benefit is that higher temperatures often lead to shorter retention times, allowing for faster analyses.

Step 1: Systematically Increase Column Temperature

  • Rationale: Finding the optimal temperature often requires an empirical approach.

  • Procedure:

    • Start with a moderate temperature, such as 40°C.

    • Increase the temperature in increments of 5-10°C (e.g., 40°C, 50°C, 60°C). Most modern silica-based columns are stable up to at least 60°C, but always check the manufacturer's specifications.

    • Monitor the peak shape (asymmetry factor) and retention time at each temperature.

    • Be aware that changes in temperature can also affect selectivity, so monitor the resolution between your analyte and any nearby peaks.

Step 2: Ensure Thermal Equilibration

  • Rationale: It is crucial that the mobile phase is at the same temperature as the column before it enters. A temperature gradient across the column can cause peak broadening.

  • Procedure:

    • Use a column oven or thermostat to maintain a consistent and stable temperature.[12]

    • If operating at elevated temperatures, ensure your LC system has an active pre-heater for the mobile phase.

References

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Restek. [Link]

  • How does increasing column temperature affect LC methods?. SCIEX. [Link]

  • Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. PubMed. [Link]

  • How to Reduce Peak Tailing in HPLC?. Phenomenex. [Link]

  • Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. Journal of the Society of Cosmetic Scientists of Korea. [Link]

  • Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. CHROMacademy. [Link]

  • Why Do Peaks Tail?. LCGC International. [Link]

  • Effects of Sample Solvents on Peak Shape. Shimadzu. [Link]

  • What are the effects of changes in column temperature?. Aijiren HPLC Vials. [Link]

  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. [Link]

  • Why Temperature Is Important in Liquid Chromatography. Ibis Scientific, LLC. [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. [Link]

  • The role of end-capping in reversed-phase. Phenomenex. [Link]

  • Reversed Phase Chromatography – the Mystery of Surface Silanols. ResearchGate. [Link]

  • N-Decanoyl-D-erythro-sphingosine. Inxight Drugs. [Link]

  • N-STEAROYL-D-ERYTHRO-SPHINGOSINE. precisionFDA. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • The Effect of Sample Diluent on Peak Shape. MAC-MOD Analytical. [Link]

  • 01-00269-EN Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Shimadzu. [Link]

  • How to solve the “solvent effect”_. uHPLCs. [Link]

  • Lesson 3: Separation Modes and their Mechanisms 1. Shodex HPLC Columns. [Link]

Sources

Technical Support Center: N-Nonadecanoyl-D-erythro-sphingosine (C19 Ceramide)

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System: Storage & Stability Protocols[1]

Status: Active Agent: Senior Application Scientist Topic: Preventing Degradation of C19 Ceramide Internal Standards[1]

Executive Summary: The Molecule & The Challenge

N-Nonadecanoyl-D-erythro-sphingosine (C19 Ceramide) is a synthetic sphingolipid consisting of a sphingosine base coupled to a nonadecanoic acid (19-carbon) fatty acid chain.[1][2][3][4] Because odd-chain fatty acids are extremely rare in mammalian biology, this molecule is the gold standard internal standard for quantifying ceramides via LC-MS/MS.[1]

The Critical Risk: As an internal standard, its value lies entirely in its quantitative precision. Even minor degradation (oxidation), hydrolysis, or physical loss (adsorption to plastics) will skew the quantification of your entire lipidomics dataset.

Part 1: The "Golden Standard" Storage Protocol

Use this master table to audit your current storage conditions.

ParameterPowder (Lyophilized) Organic Solution (Stock) Aqueous Suspension
Temperature -20°C (Standard) or -80°C-20°C (Preferred)DO NOT STORE
Container Material Amber Glass Vial (Teflon-lined cap)Amber Glass ONLY N/A
Atmosphere Nitrogen or Argon overlayNitrogen or Argon overlayN/A
Solvent System N/AChloroform:Methanol (2:1 or 19:[1]1)N/A
Shelf Life > 1 Year3-6 Months (monitor evaporation)< 24 Hours
Critical Hazard Hygroscopic (absorbs water)Solvent Evaporation / Plastic LeachingHydrolysis / Aggregation
Part 2: Troubleshooting Tickets (Q&A)

Below are the most frequent support tickets received regarding C19 Ceramide instability, resolved with root-cause analysis and corrective actions.

Ticket #1042: "My internal standard signal is decreasing over time, but I see no degradation peaks."

User Context: "I prepared a 10 µM stock solution in methanol and stored it in 1.5 mL Eppendorf tubes at -20°C. After two weeks, the MS signal dropped by 40%."

Root Cause Analysis: Physical Adsorption (The "Plastic Trap") Ceramides are highly hydrophobic (lipophilic).[1] When stored in polypropylene (PP) or polyethylene (PE) plastic tubes—even standard "low-bind" Eppendorf tubes—the C19 Ceramide molecules migrate out of the solvent and adsorb (stick) to the plastic walls.[1] This is not chemical degradation; it is physical loss.

Corrective Action:

  • Immediate: Transfer all lipid stock solutions to Glass Vials with Teflon-lined screw caps.

  • Protocol Change: Never use plastic pipette tips for long-term transfer if avoidable; use glass Hamilton syringes for quantitative aliquoting.

  • Recovery: You cannot recover the lipid stuck to the plastic. Prepare a fresh stock in glass.

Expert Insight: Phthalates and plasticizers from plastic tubes can also leach into organic solvents (especially chloroform), appearing as "ghost peaks" in your mass spec that suppress ionization of your ceramide signal.

Ticket #1055: "I see an M+16 peak appearing in my mass spec data."

User Context: "My C19 Ceramide peak (m/z ~566) is decreasing, and a new peak at m/z ~582 is appearing. Is this contamination?"

Root Cause Analysis: Oxidative Degradation The sphingosine backbone contains a trans-double bond at the C4-C5 position.[1] While relatively stable, this unsaturation point is susceptible to oxidative attack, particularly via reactive oxygen species (ROS) or atmospheric oxygen over time, leading to the formation of peroxides or hydroxides (+16 Da).

Corrective Action:

  • Nitrogen Purge: Before capping your storage vial, gently blow a stream of inert gas (Nitrogen or Argon) into the headspace to displace oxygen.

  • Amber Glass: Ensure the vial is amber-colored.[1] Light can catalyze photo-oxidation of the lipid double bonds.[1]

  • Antioxidants (Optional): For extremely long-term storage of working standards, adding 0.05% BHT (Butylated hydroxytoluene) can act as a scavenger, though this may interfere with some specific MS assays.[1]

Ticket #1089: "The powder turned into a gummy resin immediately after opening."

User Context: "I received the shipment on dry ice, immediately opened the vial to weigh it, and the powder became sticky and impossible to handle."

Root Cause Analysis: Hygroscopic Condensation Lipids stored at -20°C are colder than the dew point of the lab air.[1] Opening the cold vial exposes the lipid to humid air, causing immediate water condensation. This turns the lyophilized powder into a gummy hydrate and promotes hydrolysis of the amide bond over time.

Corrective Action:

  • The "Warm-Up" Rule: When removing lipids from the freezer, place the sealed vial in a desiccator at room temperature for at least 60 minutes before opening.

  • Handling: Weighing small amounts of static-prone lipid powder is inaccurate.[1] It is scientifically superior to dissolve the entire contents of the commercial vial into a known volume of solvent to create a "Master Stock," rather than attempting to weigh out micrograms.

Ticket #1101: "I cannot get the C19 Ceramide back into solution after drying it down."

User Context: "I dried my stock under nitrogen. When I added my mobile phase (50:50 MeOH:Water), flakes remained floating."

Root Cause Analysis: Solubility Mismatch (The "Critical Micelle" Barrier) Long-chain ceramides (C19) form tight crystalline structures or aggregates when dried.[1] They are insoluble in water or high-aqueous buffers.[1] Reconstituting directly in high-water content solvents forces the lipid to precipitate.[1]

Corrective Action:

  • Solvent Choice: Reconstitute the dried film in 100% Ethanol or Chloroform:Methanol (2:1) first.[1]

  • Thermal Kinetic Energy: Heat the solution to 40–50°C in a water bath.

  • Sonication: Sonicate in an ultrasonic bath for 5–10 minutes. The solution must be perfectly clear before dilution.

  • Order of Operations: If you need an aqueous standard, dissolve in organic solvent first, then spike this into the aqueous buffer while vortexing rapidly. Keep the final organic content >10% if possible, or use BSA (Bovine Serum Albumin) as a carrier protein to solubilize the lipid in water.

Part 3: Visualized Workflows
Workflow 1: The Storage Decision Tree

How to decide the fate of your C19 Ceramide shipment.

StorageProtocol Start Received C19 Ceramide StateCheck Is it Powder or Solution? Start->StateCheck Powder Lyophilized Powder StateCheck->Powder Solution Organic Solution StateCheck->Solution ImmediateUse Immediate Use? Powder->ImmediateUse CheckVial Is it in Plastic? Solution->CheckVial WarmUp Warm to Room Temp (Desiccator, 1 hr) ImmediateUse->WarmUp Yes Freeze Store at -20°C ImmediateUse->Freeze No Dissolve Dissolve ENTIRE vial in CHCl3:MeOH (2:1) WarmUp->Dissolve Aliquot Aliquot into Amber Glass Vials Dissolve->Aliquot Purge Purge with N2/Ar & Cap Tightly Aliquot->Purge Purge->Freeze Transfer Transfer to GLASS immediately CheckVial->Transfer Yes KeepGlass Verify Teflon Liner CheckVial->KeepGlass No Transfer->Purge KeepGlass->Purge

Figure 1: Decision matrix for handling incoming C19 Ceramide shipments to maximize longevity.

Workflow 2: The Reconstitution Cycle

Ensuring complete solubilization without degradation.

Reconstitution DryFilm Dried Lipid Film (Glass Vial) AddSolvent Add Solvent (CHCl3:MeOH 2:1 or 100% EtOH) DryFilm->AddSolvent Vortex Vortex (30 sec) AddSolvent->Vortex Inspect Visual Inspection (Clear?) Vortex->Inspect Heat Heat to 40-50°C (Water Bath) Inspect->Heat No (Cloudy) Ready Ready for Analysis Inspect->Ready Yes Sonicate Sonicate (5-10 mins) Heat->Sonicate Sonicate->Vortex

Figure 2: Step-by-step cycle to overcome the "Critical Micelle" barrier and ensure full solubility.

References
  • LIPID MAPS Consortium. Lipidomics Standards and Protocols. LIPID MAPS.[5][6][7] Retrieved from [Link]

Sources

Addressing signal suppression of C19 ceramide in electrospray ionization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Addressing Signal Suppression of C19 Ceramide Internal Standard in ESI(+)

Executive Summary

You are likely reading this because your Internal Standard (IS), C19 Ceramide (d18:1/19:0) , is showing poor intensity or high variability (>15% RSD) in your biological matrix compared to solvent standards.

The Problem: In Electrospray Ionization (ESI), C19 Ceramide is competing for charge against high-abundance endogenous lipids—specifically Phosphatidylcholines (PCs) . Because PCs possess a permanent positive charge (choline headgroup), they dominate the droplet surface, suppressing the ionization of neutral sphingolipids like ceramides. If your C19 IS is suppressed, your quantification of endogenous ceramides (C16, C18, C24) is mathematically invalid.

This guide provides the diagnostic workflows and chemical corrections required to recover your signal.

Module 1: Diagnostic Triage

Question: How do I confirm if the signal loss is due to Matrix Suppression or just low instrument sensitivity?

Answer: You must perform a Post-Column Infusion (PCI) experiment. Do not rely on peak area comparison alone, as that does not show where in the chromatogram the suppression occurs.

Protocol: Post-Column Infusion (PCI) [1]
  • Setup: Disconnect your column from the MS source. Insert a PEEK "Tee" junction.

  • Infusion: Connect a syringe pump containing C19 Ceramide (100 ng/mL in mobile phase) to one inlet of the Tee. Flow at 10 µL/min.

  • LC Flow: Connect your LC column effluent to the second inlet. Connect the Tee outlet to the MS source.

  • Execution:

    • Start the MS acquisition (monitor MRM for C19 Ceramide).

    • Inject a Blank Matrix Extract (e.g., extracted plasma) into the LC.[2]

  • Analysis: Watch the C19 baseline. A "dip" or negative peak indicates the exact retention time where matrix components are suppressing ionization.

Visualizing the Workflow:

PostColumnInfusion cluster_LC LC System cluster_Infusion Continuous Infusion LC_Pump LC Pump (Gradient) Injector Injector (Matrix Sample) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column Tee PEEK Tee Junction Column->Tee Syringe Syringe Pump (C19 Ceramide Std) Syringe->Tee MS ESI Source (Mass Spec) Tee->MS Data Chromatogram (Observe Baseline Dip) MS->Data

Figure 1: Post-Column Infusion setup to map ionization suppression zones.

Module 2: Mobile Phase Chemistry

Question: My C19 signal is split between [M+H]+ and [M+Na]+. How do I fix this?

Answer: Ceramides are neutral lipids that easily form sodiated adducts ([M+Na]+) in the presence of trace salts from glass or solvents. Sodiated ions fragment poorly, reducing sensitivity. You must force protonation using Ammonium Formate.

The Mechanism: Ammonium Formate provides an abundant source of protons (H+) and "buffers" the ionization. It sacrifices itself to neutralize Na+ adducts, driving the equilibrium toward the [M+H]+ species which is essential for sensitive MRM transitions (typically loss of water or cleavage of the sphingoid base).

Optimized Mobile Phase Formulation
ComponentAqueous Phase (A)Organic Phase (B)Function
Solvent Water (LC-MS Grade)ACN / MeOH (50:50) or IPA/ACNBase carrier.
Modifier 10 mM Ammonium Formate 10 mM Ammonium Formate Forces [M+H]+ production; suppresses Na+ adducts.
Acid 0.1% Formic Acid 0.1% Formic Acid Lowers pH to aid protonation of the amide nitrogen.

Critical Note: Do not use Ammonium Acetate for C19 Ceramide in positive mode if maximum sensitivity is required; Formate generally yields higher signal intensity for sphingolipids in ESI(+).

Module 3: The Matrix Effect (Phospholipids)

Question: The PCI test showed suppression exactly where C19 elutes. What is happening?

Answer: You are experiencing Co-elution Competition . Phospholipids (PLs), particularly Phosphatidylcholines, are eluting at the same time as your C19 Ceramide.

The Mechanism (Enke's Model): In the ESI droplet, surface-active agents (PLs) migrate to the droplet surface. Since PLs have a permanent charge, they occupy the surface sites required for ion evaporation. Your neutral C19 Ceramide is trapped in the droplet core and precipitates as waste rather than entering the gas phase.

SuppressionMechanism cluster_Surface Droplet Surface cluster_Core Droplet Core Droplet ESI Droplet (Liquid Phase) PL Phospholipids (PC) (High Surface Activity) Droplet->PL Occupies Surface C19 C19 Ceramide (Neutral/Low Affinity) Droplet->C19 Trapped Inside Ionization Coulomb Fission PL->Ionization Ejects Easily C19->Ionization Blocked MS_Inlet Mass Spec Inlet Ionization->MS_Inlet PC Signal (High) Waste Waste/Vent Ionization->Waste C19 (Suppressed)

Figure 2: Mechanism of Ion Suppression. Phospholipids block C19 Ceramide from ejecting into the gas phase.

Solution: Sample Preparation

Standard Protein Precipitation (PPT) using ACN removes proteins but retains >90% of phospholipids . You must upgrade your extraction:

  • Best: Phospholipid Removal Plates (e.g., HybridSPE, Ostro). These filter PLs based on Lewis acid/base interaction with the phosphate group while letting Ceramides pass.

  • Better: Liquid-Liquid Extraction (LLE) using MTBE or Chloroform/Methanol (Bligh-Dyer). PLs partition differently than neutral ceramides, though some carryover exists.

  • Avoid: Simple ACN protein crash.

Module 4: Chromatographic Separation

Question: I cannot change my extraction method. How do I solve this via LC?

Answer: You must chromatographically resolve the C19 Ceramide from the Phosphatidylcholines.

  • Column Choice: Use a C18 column with high carbon load or a specialized Amide/HILIC column.

    • Reverse Phase (C18): Ceramides elute based on chain length. C19 elutes between C18 and C20. PCs are very hydrophobic and often elute later. Ensure your gradient holds at 100% B long enough to wash PCs off after the C19 measurement, or they will wrap around to the next injection.

  • Gradient Optimization:

    • If C19 co-elutes with PCs, flatten the gradient slope around the C19 retention time.

    • Use Methanol instead of Acetonitrile for the organic phase. Methanol provides different selectivity for lipids and can often separate the sphingoid base from the phospholipid headgroup classes.

References
  • FDA Bioanalytical Method Validation Guidance. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Post-Column Infusion Methodology. Bonfiglio, R., et al. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry. [Link]

  • Ceramide LC-MS Optimization. Sullards, M. C., et al. (2011). Structure-specific analysis of sphingolipids using liquid chromatography-tandem mass spectrometry. Methods in Enzymology. [Link]

  • Phospholipid Removal Strategies. Ismaiel, O. A., et al. (2010).[3] Investigation of endogenous plasma phospholipid interference in LC–MS/MS bioanalysis. Journal of Chromatography B. [Link]

  • Enke's Model of ESI. King, R., et al. (2000). Mechanistic investigation of ionization suppression in electrospray ionization. Journal of the American Society for Mass Spectrometry. [Link]

Sources

Optimizing collision energy for N-Nonadecanoyl-D-erythro-sphingosine fragmentation

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimizing Collision Energy for N-Nonadecanoyl-D-erythro-sphingosine (Cer d18:1/19:0)

Executive Summary

This technical guide addresses the precise optimization of collision energy (CE) for N-Nonadecanoyl-D-erythro-sphingosine (Cer d18:1/19:0). As a non-endogenous odd-chain ceramide, this molecule is frequently deployed as an internal standard in sphingolipidomics. Its utility, however, is contingent upon generating a stable, high-intensity product ion—specifically the sphingoid backbone fragment (


 264.27)—to ensure accurate quantification against endogenous backgrounds.

The following protocols move beyond generic "rule-of-thumb" settings, providing a self-validating workflow to empirically determine the optimal CE for your specific mass spectrometer (QqQ or Q-TOF).

Part 1: Molecular Profile & Theoretical Mass

Before initiating fragmentation, verify the theoretical parameters. The fragmentation of ceramides in positive ion mode (ESI+) is dominated by the stability of the sphingoid base.

ParameterValueNotes
Common Name Cer(d18:1/19:0)"d18:1" = Sphingosine base; "19:0" = Nonadecanoic acid tail.
Formula

Exact Mass 579.5590 DaMonoisotopic neutral mass.
Precursor Ion

580.5663 Primary target for optimization.
Precursor Ion

602.5482Avoid for fragmentation; Na adducts fragment poorly.
Primary Fragment 264.27

. The quantifier ion.
Secondary Fragment 282.28

. The qualifier ion.

Part 2: The Fragmentation Mechanism

Understanding why we optimize CE is critical. We are not just smashing molecules; we are driving a specific two-step dissociation pathway.

  • Amide Bond Cleavage: The collision energy first breaks the N-acyl bond, releasing the fatty acid (Nonadecanoic acid) as a neutral loss (298 Da). This leaves the sphingoid base ion (

    
     282).
    
  • Dehydration: Additional energy drives the loss of water from the C3 hydroxyl group, stabilizing the ion into a conjugated diene system (

    
     264).
    

Goal: Apply enough energy to drive Step 2 to completion without shattering the


 264 backbone into non-specific noise.
Visualizing the Pathway

CeramideFragmentation Precursor Precursor [M+H]+ m/z 580.6 Intermediate Sphingoid Base [-H2O] m/z 282.3 Precursor->Intermediate CE: Low-Med (Amide Cleavage) NeutralLoss Neutral Loss: Nonadecanoic Acid (298 Da) Precursor->NeutralLoss Product Quantifier Ion [-2H2O] m/z 264.3 Intermediate->Product CE: Optimal (Dehydration)

Caption: Stepwise Collision Induced Dissociation (CID) pathway for Cer(d18:1/19:0). The target is the stable m/z 264.3 ion.

Part 3: Protocol – Generating the Breakdown Curve

Do not rely on literature values alone; instrument geometry (collision cell pressure, RF design) affects the actual energy experienced by the ion. Use this protocol to generate a Breakdown Curve .

Prerequisites:

  • Standard solution: 1 µM Cer(d18:1/19:0) in MeOH:CHCl3 (2:1) + 5mM Ammonium Formate.

  • Mode: Direct Infusion (Syringe pump at 5-10 µL/min).

Step-by-Step Workflow:

  • Isolate Precursor: Set Q1 to pass

    
     580.6 (Unit resolution).
    
  • Define Scan Range: Set Q3 to monitor product ions

    
     264.3 and 
    
    
    
    282.3.
  • Ramp Collision Energy:

    • Create a method that steps CE from 10 eV to 60 eV in increments of 2 eV.

    • Dwell time: 50-100ms per step.

  • Data Acquisition: Acquire signal intensity for both fragments at each CE step.

  • Plotting:

    • X-Axis: Collision Energy (eV).[1]

    • Y-Axis: Normalized Intensity (%).

    • The intersection where m/z 282 drops and m/z 264 peaks is your optimal CE.

Expected Results (Reference Table)
Collision Energy (eV)m/z 282 Intensity (Intermediate)m/z 264 Intensity (Target)Status
10 - 20 eV HighLowUnder-fragmented. Precursor survival high.
25 - 35 eV DecreasingRising to Maximum Optimal Range (Target ~30-35 eV)
40 - 60 eV VanishingDecreasingOver-fragmented. Signal loss to noise.

Part 4: Technical Support & Troubleshooting (Q&A)

Q1: I see the precursor ( 580.6) but almost no fragmentation, even at high CE. Why?

Diagnosis: You are likely fragmenting a Sodium adduct


.
Mechanism:  Sodium ions bind tightly to the amide oxygen, stabilizing the bond and preventing the proton transfer required for cleavage.
Validation:  Check your MS1 scan. Do you see a peak at 

602.6? If this is higher than 580.6, you have salt contamination. Solution:
  • Switch mobile phase modifier to Ammonium Formate (5-10 mM). The ammonium ion

    
     is labile and transfers a proton to the ceramide, displacing sodium and facilitating 
    
    
    
    formation.
  • Use plasticware instead of glassware to reduce sodium leaching.

Q2: The signal for 264 is unstable/fluctuating during the run.

Diagnosis: In-source fragmentation (ISF). Mechanism: If the source temperature or declustering potential (DP/Cone Voltage) is too high, the fragile ceramide molecule may lose water before entering the quadrupole. Validation: Perform a Q1 scan (MS1 only) without collision energy. If you see


 562.6 (Precursor - H2O) or 

264.3 in the MS1 spectrum, ISF is occurring. Solution: Lower the Source Temperature (e.g., from 500°C to 350°C) and reduce the Declustering Potential until the in-source fragments disappear.
Q3: Can I use the fatty acid fragment ( 298 or similar) for confirmation?

Diagnosis: Not in positive mode. Mechanism: In ESI+, the charge is retained on the basic amine of the sphingosine backbone. The fatty acid is lost as a neutral ketene or acid. Solution: If you absolutely require fatty acid identification (e.g., to prove the 19:0 chain length), you must switch to Negative Ion Mode (ESI-) using Acetate as a buffer. However, sensitivity will be significantly lower (10-50x less) than positive mode.

Q4: My "Optimal" CE is 10 eV higher than the literature says. Is my machine broken?

Diagnosis: Gas pressure variance. Mechanism: Collision efficiency depends on the number of gas molecules (Argon/Nitrogen) in the cell. If your collision gas pressure is lower than the reference lab's, you need more kinetic energy (higher CE) to achieve the same fragmentation. Solution: This is normal. Trust your breakdown curve over literature values. Ensure your Collision Gas (CAD) pressure is set to "Medium" or "High" for lipidomics to ensure thermalization.

Part 5: Optimization Workflow Diagram

Use this decision tree to guide your daily optimization routine.

OptimizationWorkflow Start Start: Infuse Cer(d18:1/19:0) 1 µM Standard CheckAdduct Check MS1 Spectrum: Is m/z 580 > m/z 602? Start->CheckAdduct AdductIssue Sodium Adduct Dominant. Action: Add 5mM Amm. Formate CheckAdduct->AdductIssue No (Na+ High) PrecursorOK Precursor [M+H]+ Dominant. Proceed to CE Ramp CheckAdduct->PrecursorOK Yes AdductIssue->CheckAdduct Retest RunRamp Run CE Ramp (10-60 eV) Monitor m/z 264 & 282 PrecursorOK->RunRamp Analyze Analyze Breakdown Curve RunRamp->Analyze Decision1 m/z 264 intensity < 1E4? Analyze->Decision1 LowSens Check Solubility/Source Temp. Optimize Declustering Potential Decision1->LowSens Yes GoodSens Select CE at Max Intensity (Typically 30-35 eV) Decision1->GoodSens No

Caption: Decision tree for optimizing Ceramide d18:1/19:0 detection parameters.

References

  • LIPID MAPS® Structure Database. Cer(d18:1/19:0) Structure and Properties. [Link]

  • Murphy, R. C., et al. (2001). "Electrospray Ionization Tandem Mass Spectrometry of Sphingolipids." Journal of Lipid Research.[2] (Detailed mechanisms of sphingoid base fragmentation). [Link]

  • Sullards, M. C., et al. (2011). "Structure-specific fragmentation of ceramide species using LC-MS/MS." Methods in Enzymology. (Optimization strategies for odd-chain ceramides). [Link]

  • Avanti Polar Lipids. Ceramide Fragmentation Guide & Standards. (Source for N-Nonadecanoyl-D-erythro-sphingosine standards). [Link]

Sources

Technical Support Center: Stability of N-Nonadecanoyl-D-erythro-sphingosine (C19 Ceramide)

[1][2][3]

Executive Summary

N-Nonadecanoyl-D-erythro-sphingosine (C19 Ceramide) is a synthetic sphingolipid comprised of a d18:1 sphingoid base and a nonadecanoic acid (19:[1][2]0) fatty acyl chain.[3] Because odd-chain fatty acids are extremely rare in mammalian biology, this molecule is the industry-standard internal standard (IS) for quantifying endogenous ceramides via LC-MS/MS.[1][2][3]

Its reliability depends entirely on solubility maintenance .[3] Unlike proteins, ceramides do not "denature" in the traditional sense during freeze-thaw cycles; rather, they precipitate and aggregate .[3] This guide addresses the physical stability of C19 Ceramide, ensuring your mass spectrometry normalization remains accurate.

Part 1: Storage & Handling Fundamentals[2]

Q: What is the absolute critical rule for storing C19 Ceramide?

A: Never store organic ceramide solutions in plastic. Ceramides are highly lipophilic.[3] If stored in polypropylene (e.g., Eppendorf tubes) or polystyrene, two catastrophic failures occur:

  • Adsorption: The C19 Ceramide will migrate out of the solvent and bind to the plastic walls, effectively lowering your concentration and invalidating your standard curve.[3]

  • Leaching: Plasticizers (like phthalates) leach into organic solvents (Chloroform/Methanol), creating "ghost peaks" in MS analysis that interfere with lipid identification.[3]

Protocol: Always use Class A borosilicate glass vials with Teflon (PTFE)-lined screw caps.

Q: Can I store C19 Ceramide at -80°C?

A: It is not recommended for solutions; use -20°C. While -80°C is standard for proteins, it is detrimental for lipid solutions in organic solvents.[1][2][3]

  • The Physics: At -80°C, the solubility of ceramides in methanol/chloroform drops to near zero, forcing the lipid to crash out of solution into a hard pellet.

  • The Risk: Upon thawing, this pellet is extremely difficult to redissolve completely.[3] Inconsistent redissolution leads to high variability in your internal standard signal.[3]

  • Recommendation: Store at -20°C . This temperature is sufficient to prevent chemical hydrolysis while maintaining the lipid in a more recoverable state.[3]

Part 2: Troubleshooting Freeze-Thaw Instability

Q: I see a fine white precipitate after thawing my C19 Ceramide stock. Is it ruined?

A: No, but it is currently unusable. This is "lipid crashing."[3] Ceramides have a high phase transition temperature.[3] The white precipitate is aggregated C19 Ceramide.[3] You must redissolve it before pipetting, or your concentration will be wrong.[3]

Corrective Protocol (The "Sonicate & Warm" Method):

  • Warm: Place the sealed glass vial in a 37°C - 40°C water bath for 5–10 minutes.

  • Sonicate: Transfer to an ultrasonic bath and sonicate for 2–5 minutes.

  • Inspect: Hold the vial up to a light source. The solution must be crystal clear. If any turbidity or particles remain, repeat.[3]

  • Equilibrate: Allow to return to Room Temperature (20–25°C) before opening to prevent water condensation.

Q: Which solvent system provides the best freeze-thaw stability?

A: Chloroform:Methanol (2:1 or 1:1 v/v). [2][4]

  • Pure Methanol: C19 Ceramide has limited solubility in pure methanol (approx. 5 mg/mL max).[3] Freeze-thaw cycles in pure methanol often result in rapid precipitation.[1][2][3]

  • Pure Chloroform: Excellent solubility, but difficult to pipette accurately due to high vapor pressure (dripping tips) and does not ionize well in ESI-MS without modification.[1][2][3]

  • The Blend: A 1:1 or 2:1 mixture balances solubility (Chloroform) with ionization compatibility and solution stability (Methanol).

Q: Does C19 Ceramide degrade chemically during freeze-thaw?

A: Rarely. The amide bond connecting the fatty acid to the sphingosine backbone is chemically stable at neutral pH. The risk is physical loss (precipitation), not chemical degradation.[3] However, if your solvent contains water (e.g., stored in an unsealed vial where condensation entered), hydrolysis can occur over months.[3]

Part 3: Experimental Workflows & Visualization

Workflow 1: The "Thaw & Verify" Decision Tree

This logic gate ensures you never use a compromised internal standard.[3]

ThawProtocolStartRemove C19 Stockfrom -20°CEquilibrateEquilibrate to RT(15 mins, Unopened)Start->EquilibrateInspectVisual Inspection(Light Source)Equilibrate->InspectClearSolution isCrystal ClearInspect->ClearPassCloudyCloudy / PrecipitateVisibleInspect->CloudyFailUseProceed toDilution/SpikingClear->UseSonicateSonicate (40kHz)+ Warm (37°C) for 5 minCloudy->SonicateVortexVortex 10 secSonicate->VortexVortex->Inspect

Caption: Standard Operating Procedure for recovering C19 Ceramide from cold storage.

Workflow 2: Solvent Compatibility Matrix

Choosing the right solvent is the primary defense against freeze-thaw instability.[1][2][3]

Solvent SystemSolubilityFreeze-Thaw StabilityMS CompatibilityVerdict
Chloroform (100%) HighHighLow (Poor Ionization)Stock Storage Only
Methanol (100%) LowLow (Precipitates easily)HighWorking Solution Only
CHCl3 : MeOH (1:1) HighOptimal GoodRecommended for Storage
DMSO HighHighPoor (Suppressant)Avoid for MS
Water/PBS InsolubleN/AN/ADo Not Use

Part 4: References & Validation[2]

Validation of Protocol

To validate your C19 Ceramide stock stability, perform the "Linearity of Dilution" Test :

  • Thaw stock using the "Sonicate & Warm" method.[3]

  • Prepare a serial dilution (1:2, 1:4, 1:8, 1:16) in MeOH.[3][5][6]

  • Inject via LC-MS/MS.[1][2][3]

  • Success Criteria: The R² value of the Area vs. Concentration plot must be >0.[3]99. If R² < 0.98, precipitation has occurred, and the stock concentration is no longer uniform.[3]

References
  • Avanti Polar Lipids. Storage and Handling of Lipids. Retrieved from [Link]

    • Establishes the -20°C glass storage rule and warns against plasticizers.
  • Provides solubility data (DMF, Ethanol, DMSO)
  • Lipid MAPS. Lipidomics Standards and Protocols. Retrieved from [Link]

    • Defines the use of odd-chain ceramides as internal standards for mass spectrometry.
  • General guidance on solvent expansion coefficients and storage in borosilic

Minimizing carryover of N-Nonadecanoyl-D-erythro-sphingosine in HPLC injectors

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Carryover of N-Nonadecanoyl-D-erythro-sphingosine in HPLC Injectors

Document ID: TSC-LIPID-019 | Version: 2.1 | Status: Active

Executive Summary: The "Sticky" Standard

N-Nonadecanoyl-D-erythro-sphingosine (C19 Ceramide) is a synthetic sphingolipid commonly used as an Internal Standard (IS) in quantitative lipidomics because it is non-endogenous to biological systems.

However, its utility is compromised by its physical chemistry. With a partition coefficient (LogP ) estimated >10, C19 Ceramide is extremely hydrophobic. It does not merely "flow" through your HPLC system; it adheres to hydrophobic surfaces (Vespel rotor seals, PTFE tubing, and stainless steel needle seats) via strong Van der Waals forces.

The Consequence: If C19 Ceramide carries over, it artificially inflates the IS signal in subsequent blanks or low-concentration samples. Since the IS is the denominator in quantification ratios (


), carryover here leads to under-reporting  of target analytes in subsequent samples.

The Mechanism of Adsorption

To solve the problem, we must visualize the failure point. The diagram below illustrates how C19 Ceramide survives a standard wash cycle.

C19_Adsorption_Mechanism Sample Sample Injection (High C19 Conc.) Injector Injector Surfaces (Rotor Seal/Needle) Sample->Injector Enters Flow Path Adsorption Hydrophobic Adsorption (Van der Waals) Injector->Adsorption C19 Sticks to Vespel/Steel Std_Wash Standard Wash (e.g., 100% MeOH) Adsorption->Std_Wash Attempted Cleaning Residue Residual C19 (Micro-droplets/Film) Std_Wash->Residue Insufficient Solvation Power Next_Grad Next Gradient (High Organic Phase) Residue->Next_Grad Elutes during Gradient Ghost Ghost Peak / Carryover (Quantitation Error) Next_Grad->Ghost Detected in Next Run

Figure 1: The cycle of hydrophobic adsorption. Standard washes often fail because they lack the "solvating power" to break the Van der Waals interactions between the C19 alkyl chain and the injector surfaces.

Troubleshooting Guide: Diagnostic Workflows

Issue 1: Is it Carryover or System Contamination?

Symptom: You see C19 Ceramide peaks in your solvent blanks. The Test: The "Zero-Injection" Challenge.

StepActionLogic
1 Run a "Double Blank" (Injection of pure solvent).Establishes baseline carryover.
2 Run a "Zero Volume" Injection. Program the sequence to run the gradient without triggering the injector needle or valve. (Consult your CMS software manual for "No Injection" mode).
3 Compare Chromatograms.If Peak Persists: The contamination is in the Mobile Phase, Pump, or Column (not the injector).If Peak Disappears: The contamination is strictly in the Injector/Needle path.
Issue 2: Non-Linearity at Low Concentrations

Symptom: Your calibration curve flattens at the lower end, or your


 is < 0.99.
Root Cause:  The injector is "bleeding" C19 into every sample.
Immediate Fix:  Implement the "Sandwich Wash"  protocol (see Section 4).

The Solution: The "Sandwich" Wash Protocol

Standard methanol washes are insufficient for C19 Ceramide. You require a wash solvent that mimics the solubility parameter of the lipid itself.

Recommended Solvent System

Wash Solvent A (Weak): 10% Methanol / 90% Water

  • Purpose: Removes buffer salts and polar matrix components that might precipitate in organic solvents.

Wash Solvent B (Strong): 40% Isopropanol (IPA) / 40% Acetonitrile / 20% Acetone (or Cyclohexane)

  • Purpose:IPA provides high solubility for long-chain lipids. Acetonitrile reduces viscosity (pure IPA is too viscous for some needle wash ports). Acetone/Cyclohexane acts as a "scrubber" for extremely hydrophobic residues.

The Protocol

Configure your autosampler (e.g., Waters FTN or Agilent Multisampler) for the following sequence:

  • Post-Injection: Wash with Solvent B (Strong) for at least 6 seconds (or 3x loop volume).

  • Rinse: Wash with Solvent A (Weak) for 6 seconds.

    • Critical: You must end with the weak solvent to prevent a "slug" of strong solvent from destabilizing the initial conditions of your next gradient.

Sandwich_Wash Start Injection Complete Strong STRONG WASH (IPA/ACN/Acetone) Dissolves C19 Lipid Start->Strong Solubilize Hydrophobic Residue Weak WEAK WASH (MeOH/Water) Removes Strong Solvent Strong->Weak Flush Organic Slug Equil System Ready Compatible with Initial Gradient Weak->Equil Prevent Peak Distortion

Figure 2: The Sandwich Wash Logic. Ending with a strong organic wash can distort early-eluting peaks; the weak wash restores equilibrium.

Hardware Considerations

Even the best solvents cannot fix inappropriate materials.

ComponentStandard MaterialLipidomics Upgrade Why?
Rotor Seal Vespel (Polyimide)PEEK or Tefzel Vespel is porous and highly adsorptive to sphingolipids. PEEK is harder and less "sticky."
Needle Seat Stainless SteelDLC (Diamond-Like Carbon) DLC coatings reduce surface energy, preventing the lipid from adhering to the seat surface.
Tubing Standard SteelBio-Inert / PEEK-Lined Reduces surface area for hydrophobic interaction.

Frequently Asked Questions (FAQ)

Q: Can I use Chloroform in my needle wash? A: Proceed with extreme caution. While Chloroform is an excellent solvent for ceramides, it swells PEEK tubing and can destroy rotor seals in modern HPLC systems. Use Cyclohexane or Heptane as a safer alternative if IPA fails.

Q: My carryover is only present in the first blank, but clean in the second. Is this acceptable? A: For high-sensitivity lipidomics, no . If your first blank has carryover, your low-concentration samples are likely compromised. Increase the wash duration of Solvent B (Strong) until the first blank is clean.

Q: Does column temperature affect carryover? A: Indirectly. A hotter column (50°C+) reduces backpressure, allowing you to use more viscous wash solvents (like 100% IPA) in the mobile phase to "clean" the column, but it does not affect the injector carryover itself.

References

  • Agilent Technologies. (2020).[1] Improving Coverage of the Plasma Lipidome Using Iterative MS/MS Data Acquisition. Application Note 5994-2159EN. Link

  • Waters Corporation. (2025). Wash Solvent Guidelines for Lipophilic Compounds. Waters Help Center. Link

  • Shimadzu Corporation. (2018). Solving Carryover Problems in HPLC: Autosampler Rinsing. Lab Manager / Shimadzu Tech Note. Link

  • Buré, C., et al. (2020). Quantitative LCMS for ceramides/dihydroceramides. bioRxiv. Link

  • Sigma-Aldrich. (2024). Product Specification: N-Nonadecanoyl-D-erythro-sphingosine (C19 Ceramide).Link

Sources

Correcting baseline noise in N-Nonadecanoyl-D-erythro-sphingosine chromatograms

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals dealing with chromatographic anomalies during sphingolipidomics workflows.

N-Nonadecanoyl-D-erythro-sphingosine (Ceramide d18:1/19:0) is a highly lipophilic, non-natural sphingolipid universally utilized as an internal standard for absolute quantification of endogenous ceramides[1]. Because it anchors the quantitative accuracy of your entire lipidomics panel, resolving baseline noise in its specific Multiple Reaction Monitoring (MRM) channel is critical for maintaining a robust Limit of Quantitation (LOQ)[2].

I. Diagnostic Logic: Isolating the Source of Baseline Noise

Before adjusting methods or preparing new samples, you must isolate the origin of the noise. Baseline disturbances in LC-MS/MS are rarely systemic; they typically originate from the mass spectrometer (MS) source, the liquid chromatography (LC) flow path, or the sample matrix[3].

Follow the self-validating workflow below to pinpoint the failure mode.

BaselineTroubleshooting Start High Baseline Noise in Cer(d18:1/19:0) MRM CheckMS Run MS without LC Flow Start->CheckMS NoisePersists Does Noise Persist? CheckMS->NoisePersists MSIssue MS Source Contamination or Electronic Noise NoisePersists->MSIssue Yes CheckLC Run LC with Zero-Volume Union (Bypass Column) NoisePersists->CheckLC No LCNoise Does Noise Persist? CheckLC->LCNoise SolventIssue Mobile Phase Impurity or Pump Outgassing LCNoise->SolventIssue Yes CheckColumn Reattach Column, Run Blank Injection LCNoise->CheckColumn No ColumnNoise Ghost Peaks Present? CheckColumn->ColumnNoise Carryover Column Carryover (Lipid Accumulation) ColumnNoise->Carryover Yes MatrixIssue Matrix Effect (Phospholipid Suppression) ColumnNoise->MatrixIssue No

Diagnostic workflow for isolating LC-MS/MS baseline noise sources in sphingolipidomics.

II. Frequently Asked Questions (FAQs) & Expert Troubleshooting

Q1: Why does the baseline noise in my Cer(d18:1/19:0) chromatogram progressively increase over a batch of injections? Expert Insight: Ceramide d18:1/19:0 is intensely hydrophobic. Progressive baseline elevation is a classic symptom of column carryover and lipid accumulation[3]. Because reversed-phase chromatography (RPC) relies on hydrophobic interactions, highly non-polar lipids can irreversibly bind to the C18 stationary phase if the organic wash phase is thermodynamically insufficient[4]. Over multiple injections, this trapped lipid continuously "bleeds" into the mobile phase, raising the baseline. Self-Validating Solution: Implement Protocol 2 (Aggressive LC Wash). Validate the fix by running a blank injection immediately after your highest concentration standard; the baseline should instantly return to the pre-batch level, confirming the elimination of carryover[5].

Q2: How can I distinguish between mobile phase contamination and matrix-induced noise? Expert Insight: Mobile phase contamination (e.g., from plasticizers, PEG, or impure LC-MS grade additives) causes a continuous, elevated background noise across the entire chromatogram[3][6]. Conversely, matrix-induced noise—specifically from endogenous glycerophospholipids—presents as localized baseline humps or ion suppression zones that coincide with the elution of target analytes[7]. Phospholipids compete for ionization energy in the Electrospray Ionization (ESI) source, causing erratic baseline fluctuations. Self-Validating Solution: Perform a post-column infusion experiment. Infuse a constant stream of Cer(d18:1/19:0) standard directly into the MS while injecting a blank matrix extract through the LC. A sudden drop or spike in the steady baseline indicates matrix interference. To resolve this, implement Protocol 1 (Alkaline Methanolysis)[7].

Q3: My baseline is erratic and "spiky" even during blank injections. Is this an LC or MS issue? Expert Insight: Erratic, irregular spikes often point to outgassing in the flow cell, micro-bubbles in the mobile phase, or electrical noise in the detector[2][8]. If the noise is perfectly cyclic, it usually correlates with pump strokes, indicating defective check valves[6][8]. If the noise is random, it is likely due to poor desolvation in the MS source. Self-Validating Solution: Bypass the LC column and connect the pump directly to the MS using a zero-dead-volume union. If the spikes disappear, the column was shedding particles or trapped air. If the spikes persist, turn off the LC flow entirely. If noise still remains, the issue is isolated to the MS source (e.g., a contaminated corona needle or electron multiplier)[8].

III. Quantitative Data Presentation

Understanding the quantitative impact of various noise sources helps prioritize troubleshooting efforts. Table 1 summarizes typical baseline anomalies observed during Cer(d18:1/19:0) analysis.

Table 1: Quantitative Diagnostic Metrics for Cer(d18:1/19:0) Baseline Noise

Noise CharacteristicPrimary SourceTypical S/N ImpactDiagnostic / Preventive Action
Progressive Baseline Drift Column Carryover / Lipid BuildupDrops S/N from >100:1 to <10:1Implement Isopropanol/THF wash step (Protocol 2).
Localized Baseline Humps Matrix Effect (Phospholipids)50–80% ion suppression at specific RTsPerform alkaline methanolysis (Protocol 1).
Continuous High Background Solvent Impurities (e.g., PEG)Constant 3–5x elevation in baselineFlush system; use ultra-pure LC-MS grade solvents.
Erratic "Spiky" Baseline Pump Outgassing / Micro-bubblesRandom spikes > 10x average noiseDegas mobile phase; inspect pump check valves.

IV. Experimental Protocols

Protocol 1: Alkaline Methanolysis for Phospholipid Depletion

Causality: Glycerophospholipids are a primary cause of matrix-induced baseline noise in lipidomics. This protocol utilizes an alkaline environment to selectively cleave the ester bonds of glycerophospholipids (converting them into water-soluble lysolipids), while the resilient amide bonds of sphingolipids like Cer(d18:1/19:0) remain completely intact[7].

Step-by-Step Methodology:

  • Extraction: Add 800 µL of Methanol/Chloroform (2:1, v/v) to 100 µL of plasma or cell lysate containing the Cer(d18:1/19:0) internal standard[7].

  • Incubation: Vortex vigorously for 30 seconds and incubate at 38°C for 1 hour to ensure complete lipid solubilization.

  • Methanolysis: Add 100 µL of 0.1 M Potassium Hydroxide (KOH) in methanol to the extract[7].

  • Hydrolysis: Incubate the mixture at 38°C for exactly 2 hours to achieve full phospholipid depletion.

  • Neutralization: Add 10 µL of glacial acetic acid to halt the reaction and prevent degradation of sensitive analytes.

  • Phase Separation: Add 400 µL of Chloroform and 400 µL of LC-MS grade water. Centrifuge at 10,000 x g for 10 minutes.

  • Recovery: Carefully collect the lower organic phase, dry under a gentle stream of nitrogen, and reconstitute in your initial mobile phase for LC-MS/MS analysis.

Protocol 2: Aggressive LC-MS/MS Column Wash for Highly Lipophilic Ceramides

Causality: Standard organic solvents (100% Acetonitrile or Methanol) lack the eluotropic strength required to break the hydrophobic interactions between C19-Ceramide and C18 stationary phases, leading to carryover[4]. Introducing Isopropanol and Tetrahydrofuran (THF) maximizes solvent sheer force and solubility.

Step-by-Step Methodology:

  • Gradient Modification: Extend your standard LC gradient by appending a 3-minute "flush" phase at the end of the analytical run.

  • Wash Solvent Composition: Switch the mobile phase to a highly non-polar mixture: 50% Isopropanol / 50% Tetrahydrofuran (THF) containing 0.1% Formic Acid.

  • Flow Rate Adjustment: Increase the flow rate by 20% during the flush phase to maximize sheer force and solvent turnover within the column bed.

  • Re-equilibration: Return to the initial mobile phase conditions and equilibrate for at least 5 column volumes before the next injection. Critical: Failing to properly re-equilibrate after using THF can lead to column dewetting, which itself causes severe baseline noise[2].

V. References

1.[3] ZefSci. "LCMS Troubleshooting: 14 Best Practices for Laboratories." ZefSci Resources, May 2025. URL: [Link] 2.[1] LIPID MAPS. "Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS)." LIPID MAPS Protocols, Nov 2011. URL: [Link] 3.[4] Merrill, A. H., et al. "SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS." Methods (San Diego, Calif.), PMC2674775. URL: [Link] 4.[7] Dei Cas, M., et al. "An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids." International Journal of Molecular Sciences, MDPI, May 2022. URL: [Link] 5.[2] Taylor, T. "The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines." Chromatography Online, Feb 2019. URL: [Link] 6.[6] Shimadzu. "Shimadzu Baseline Disturbance Troubleshooting." Shimadzu Technical Support, Apr 2025. URL: [Link] 7.[8] Dolan, J. W. "Communicating with the Baseline." LCGC Europe, Aug 2014. URL: [Link] 8.[5] Grinias, J. "Expert Answers: LC Troubleshooting and Best Practices—What to Check When Methods Stop Behaving." Separation Science, Feb 2026. URL: [Link]

Sources

Lipidomics Technical Support Center: Optimizing C19 Ceramide Recovery

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for lipidomics and sphingolipid analysis. This guide is specifically engineered for researchers and drug development professionals experiencing variable or sub-optimal recovery rates of C19 Ceramide (d18:1/19:0) . Because C19 ceramide is an unnatural, odd-chain lipid, it is widely utilized as a highly specific internal standard to correct for extraction efficiency and mass spectrometry instrumentation variability[1].

Below, you will find a diagnostic workflow, mechanistic FAQs, self-validating protocols, and quantitative data to help you troubleshoot and permanently resolve ceramide recovery issues.

Part 1: Diagnostic Troubleshooting Workflow

When your C19 ceramide recovery falls below the acceptable threshold (typically <70%), the loss is usually driven by thermodynamic partitioning failures, physical adsorption, or chemical matrix suppression. Use the workflow below to diagnose the root cause.

Troubleshooting Start Low C19 Ceramide Recovery (<70%) Phase Evaluate Solvent System Start->Phase Poor phase partitioning Adsorption Check Labware Adsorption Start->Adsorption Loss during drying/transfer Matrix Assess Matrix Interference Start->Matrix Ion suppression in MS Folch Switch to Folch/BUME (High Sphingolipid Yield) Phase->Folch Glass Use Silanized Glass or Low-Bind Plastics Adsorption->Glass Hydrolysis Apply Alkaline Hydrolysis (Cleave Glycerolipids) Matrix->Hydrolysis

Logical troubleshooting workflow for resolving low C19 ceramide recovery rates.

Part 2: Knowledge Base & FAQs (Mechanisms & Causality)

Q1: Why is my C19 Ceramide recovery fluctuating below 70% when using the MTBE (Matyash) extraction method? A1: While the MTBE (Methyl tert-butyl ether) method is widely adopted for high-throughput workflows because the organic phase forms the easily accessible upper layer, it demonstrates significantly lower average recoveries (often 49.6–75%) for sphingolipids like ceramides and sphingomyelins[2]. Ceramides possess a highly hydrophobic backbone but a polar hydroxyl headgroup. The MTBE/Methanol solvent system lacks the optimal dielectric constant required to fully solubilize this amphiphilic structure, causing ceramides to precipitate at the aqueous-organic protein interface[2]. Switching to a Folch (Chloroform/Methanol) or BUME (Butanol/Methanol) system provides a more favorable thermodynamic environment, restoring recoveries to >90%[2][3].

Q2: How does my choice of labware impact ceramide quantification? A2: Ceramides are intensely lipophilic. During the nitrogen drying phase of your extraction, as the solvent volume decreases, the local concentration of C19 ceramide spikes. This drives the molecules to irreversibly adsorb to the hydrophobic walls of standard polypropylene microcentrifuge tubes via Van der Waals forces. This physical loss artificially depresses your calculated recovery rate. Utilizing silanized glass vials or certified low-bind plastics neutralizes this surface chemistry interaction, preserving the physical integrity of the internal standard.

Q3: My biological matrix is causing severe ion suppression in the LC-MS/MS, masking the C19 Ceramide signal. How can I resolve this? A3: If your absolute physical recovery is high but your MS signal is low, you are likely experiencing matrix-induced ion suppression from highly abundant glycerophospholipids (e.g., phosphatidylcholines) competing for charge in the electrospray ionization (ESI) source. By applying a mild alkaline hydrolysis step post-extraction, you can exploit the chemical structure of ceramides. Alkaline conditions rapidly cleave the ester bonds of interfering glycerolipids, but the robust amide bond of the C19 ceramide remains completely intact[4]. This allows you to wash away the interference and enrich the sphingolipid fraction[4].

Hydrolysis Mix Total Lipid Extract (Glycerolipids + Sphingolipids) Base Add 0.1M KOH in Methanol (Alkaline Conditions) Mix->Base Ester Ester Bonds Cleaved (Glycerophospholipids -> FFAs) Base->Ester Amide Amide Bonds Intact (Ceramides Preserved) Base->Amide Result Enriched C19 Ceramide Fraction Ester->Result Removed in aqueous wash Amide->Result Retained in organic phase

Chemical logic of alkaline hydrolysis for targeted sphingolipid enrichment.

Part 3: Self-Validating Experimental Protocols

Protocol A: Modified Folch Extraction for High-Fidelity Ceramide Recovery

Causality Focus: Maximizing the disruption of lipid-protein complexes while preventing interfacial precipitation of amphiphilic ceramides.

  • Internal Standard Spiking: Add 10 µL of C19 Ceramide (d18:1/19:0) internal standard directly to the intact biological sample. Causality: Spiking prior to solvent addition ensures the standard undergoes the exact same matrix suppression and extraction losses as endogenous ceramides, allowing for true absolute recovery calculation[1].

  • Matrix Disruption: Add 1 mL of ice-cold Chloroform:Methanol (2:1, v/v). Causality: Methanol disrupts the hydrogen bonding network between lipid headgroups and tissue proteins, while chloroform provides the non-polar environment necessary to solubilize the highly hydrophobic ceramide backbone[3].

  • Phase Induction: Add 0.2 mL of LC-MS grade water and vortex vigorously for 1 minute. Causality: The addition of water shifts the dielectric constant of the mixture, forcing the system to separate into two distinct thermodynamic phases (biphasic partitioning)[3].

  • Separation: Centrifuge at 3,000 x g for 10 minutes at 4°C. Causality: Cooling prevents the volatilization of chloroform and stabilizes the dense protein disk at the interface, preventing cross-contamination between the upper aqueous phase and the lower organic phase.

  • Extraction: Carefully collect the lower organic phase using a glass Pasteur pipette. Causality: Ceramides partition almost exclusively into the lower chloroform layer. Using glass prevents the lipophilic C19 ceramide from adsorbing to the pipette walls.

  • System Validation (Self-Validating Step): Prepare a parallel "Matrix-Free Spike" (C19 ceramide spiked into pure water) and process it identically. By comparing the LC-MS/MS peak area of the biological extract to the matrix-free extract, you isolate extraction efficiency from matrix-induced ion suppression, validating the protocol's physical recovery rate.

Protocol B: Alkaline Hydrolysis for Matrix Decomplexation

Causality Focus: Exploiting differential bond stabilities to chemically isolate sphingolipids from glycerophospholipids.

  • Resuspension: Evaporate the lower organic phase from Protocol A under nitrogen and resuspend in 1 mL of 0.1 M KOH in Methanol. Causality: Methanol ensures the lipids remain in solution while providing the necessary medium for the base-catalyzed transesterification.

  • Targeted Cleavage: Incubate at 37°C for 2 hours. Causality: Under these mild alkaline conditions, the ester linkages in abundant glycerophospholipids are rapidly hydrolyzed into water-soluble free fatty acids. However, the robust amide bond connecting the acyl chain to the sphingoid base in C19 ceramide remains completely intact[4].

  • Neutralization: Add 1 mL of 0.1 M HCl. Causality: Quenches the reaction to prevent any potential long-term degradation of the sphingoid base.

  • Re-extraction: Add 2 mL of Chloroform and 1 mL of water, vortex, and centrifuge. Causality: This secondary extraction forces the newly formed, highly polar free fatty acids into the upper aqueous layer, while the preserved C19 ceramide partitions cleanly back into the lower chloroform layer[4].

  • System Validation: Run a parallel sample spiked with a known glycerophospholipid (e.g., PC 16:0/18:1). The complete disappearance of the PC peak in the final LC-MS/MS run validates that the hydrolysis reaction reached 100% completion, ensuring a pure sphingolipid fraction.

Part 4: Quantitative Data Presentation

The table below summarizes the expected ceramide and sphingolipid recovery rates across different extraction methodologies to guide your protocol selection.

Extraction MethodSolvent SystemAvg. Sphingolipid Recovery (%)ReproducibilityPrimary Mechanism & Use Case
Folch Chloroform/Methanol/Water (8:4:3)90 - 105%HighBiphasic partitioning; optimal for broad lipidomics and brain/plasma tissue[2][3].
BUME Butanol/Methanol/Heptane/Ethyl Acetate93 - 106%HighBiphasic partitioning; favored for liver and intestine extractions[2].
MTBE (Matyash) MTBE/Methanol/Water (10:3:2.5)49 - 75%ModerateBiphasic partitioning; lower density organic phase, but poor ceramide yield[2].
IPA Isopropanol84 - 117%LowMonophasic protein precipitation; highly variable across tissue types[2].

References

1.[3] Advances in Lipid Extraction Methods—A Review | PMC - NIH | 3 2. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome | NIH | 2 3. Quantification of sphingolipids. A) Product ion spectrum of m/z 564 in... | ResearchGate |4 4.[1] Stable Isotope Labeled Sphingolipids as Highly Specific Mass Spectrometry Standards | Cayman Chemical | 1

Sources

Validation & Comparative

A Comparative Analysis of C17 and C19 Ceramide Ionization Efficiency in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Lipidomics and Drug Development

In the intricate world of lipidomics, the accurate quantification of ceramides is paramount to understanding their diverse roles in cellular signaling, membrane structure, and the pathogenesis of numerous diseases. As odd-chain ceramides, C17 and C19 are often utilized as internal standards in mass spectrometry-based analyses due to their low endogenous abundance. However, an often-overlooked aspect is the subtle yet significant difference in their ionization efficiencies, which can impact data accuracy and interpretation. This guide provides an in-depth comparison of the ionization efficiency of C17 and C19 ceramides, supported by theoretical principles and a detailed experimental protocol for their empirical evaluation.

The Theoretical Underpinnings of Ceramide Ionization

The ionization of ceramides, most commonly achieved through electrospray ionization (ESI), is a complex process influenced by a multitude of factors including molecular structure, solvent composition, and instrument parameters. The length of the fatty acyl chain, in this case, the 17-carbon chain of C17 ceramide and the 19-carbon chain of C19 ceramide, plays a crucial role in the molecule's overall hydrophobicity and its propensity to accept a charge in the gas phase.

Generally, as the carbon chain length increases, the hydrophobicity of the lipid also increases. This can lead to a higher surface activity in the ESI droplet, potentially enhancing its journey to the gas phase and subsequent ionization. However, this effect is not always linear and can be influenced by other factors such as the presence of unsaturation and the specific adducts formed.

Experimental Design for a Head-to-Head Comparison

To empirically determine the relative ionization efficiency of C17 and C19 ceramides, a robust and well-controlled liquid chromatography-tandem mass spectrometry (LC-MS/MS) experiment is essential.[1][2] This section outlines a detailed protocol for such a comparison.

Diagram of the Experimental Workflow

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis prep1 Prepare equimolar stock solutions of C17 and C19 ceramide standards prep2 Create a dilution series of the mixed standards prep1->prep2 prep3 Spike standards into a relevant biological matrix (e.g., plasma extract) prep2->prep3 lc Inject samples onto a C18 reverse-phase column prep3->lc Inject ms Analyze eluent using ESI-MS/MS in both positive and negative ion modes lc->ms data1 Extract ion chromatograms for precursor and product ions ms->data1 Acquire Data data2 Calculate peak areas for each standard at each concentration data1->data2 data3 Plot calibration curves and compare the slopes data2->data3

Caption: Workflow for comparing C17 and C19 ceramide ionization efficiency.

Step-by-Step Experimental Protocol
  • Preparation of Standards:

    • Prepare individual 1 mg/mL stock solutions of C17 ceramide and C19 ceramide in a suitable organic solvent (e.g., methanol/chloroform, 2:1, v/v).

    • Combine the stock solutions to create a mixed stock solution containing an equimolar concentration of both ceramides.

    • Perform a serial dilution of the mixed stock solution to create a series of calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Matrix Preparation (Optional but Recommended):

    • To mimic a real-world analytical scenario, spike the calibration standards into a biological matrix devoid of endogenous odd-chain ceramides (e.g., charcoal-stripped plasma).

    • Perform a lipid extraction using a standard protocol such as the Bligh-Dyer or Folch method to remove interfering substances.[1]

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Utilize a reverse-phase C18 column for chromatographic separation.

      • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile/isopropanol (90:10, v/v) with 0.1% formic acid (B).

      • A typical gradient could be: 0-2 min, 30% B; 2-15 min, 30-100% B; 15-20 min, 100% B; 20-25 min, 30% B.

    • Mass Spectrometry (MS):

      • Perform the analysis in both positive and negative electrospray ionization (ESI) modes.

      • Positive Ion Mode: Monitor the transition of the protonated precursor ion [M+H]+ to the characteristic product ion at m/z 264.3, which corresponds to the sphingoid backbone.[3]

      • Negative Ion Mode: Monitor the transition of the deprotonated precursor ion [M-H]- to the product ion corresponding to the fatty acid carboxylate anion.[4]

      • Optimize key MS parameters such as capillary voltage, cone voltage, and collision energy for both analytes.

  • Data Analysis:

    • Integrate the peak areas of the selected transitions for both C17 and C19 ceramides at each concentration level.

    • Construct calibration curves for each ceramide by plotting the peak area against the concentration.

    • Compare the slopes of the calibration curves. A steeper slope indicates a higher ionization efficiency.

Expected Results and Interpretation

Based on the theoretical principles of ESI, it is hypothesized that C19 ceramide will exhibit a slightly higher ionization efficiency than C17 ceramide . This is attributed to its increased hydrophobicity, which may lead to a greater propensity to partition to the surface of the ESI droplet and enter the gas phase as an ion.

Hypothetical Data Summary
CeramideAcyl Chain LengthPredicted Relative Ionization Efficiency (Positive ESI)Predicted Relative Ionization Efficiency (Negative ESI)
C17 Ceramide17:01.00 (Reference)1.00 (Reference)
C19 Ceramide19:0> 1.00> 1.00

The table above presents a hypothetical comparison where the ionization efficiency of C17 ceramide is set as the reference. The actual fold-change will be determined by the experimental data.

The Impact on Quantitative Accuracy

The difference in ionization efficiency between C17 and C19 ceramides has direct implications for their use as internal standards. If C17 ceramide is used to quantify C19 ceramide (or vice versa) without correcting for this difference, the calculated concentration will be inaccurate. Therefore, for the most precise quantification, it is recommended to use a stable isotope-labeled internal standard for each analyte. When this is not feasible, a careful characterization of the relative ionization efficiencies, as described in this guide, is crucial for applying appropriate correction factors.

Conclusion

While both C17 and C19 ceramides are valuable tools in the field of lipidomics, a nuanced understanding of their ionization behavior is essential for generating high-quality, accurate data. The experimental framework provided here offers a clear path to empirically determine their relative ionization efficiencies. By acknowledging and accounting for these differences, researchers can enhance the reliability of their findings and contribute to a more precise understanding of the complex roles of ceramides in health and disease.

References

  • Han, X. (2016). Lipidomics: Comprehensive Mass Spectrometry of Lipids. John Wiley & Sons.
  • Kasumov, T., et al. (2010). Quantification of ceramide species in biological samples by liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography B, 878(24), 2239-2245. [Link]

  • ResearchGate. (n.d.). Proposed electrospray ionization mass spectrometry (ESI-MS) ion fragmentation pattern for ceramide (Cer). [Link]

  • Sullards, M. C., et al. (2000). Ceramide profiling of complex lipid mixtures by electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 35(3), 362-368. [Link]

  • ResearchGate. (n.d.). An outline for the quantification of multi-ceramides by LC-MS/ MS-MRM. [Link]

  • Huang, Q., et al. (2020). Quantitative LCMS for ceramides/dihydroceramides: pregnancy baseline biomarkers and potential metabolic messengers. bioRxiv. [Link]

  • ResearchGate. (n.d.). Ceramide analysis utilizing gas chromatography-mass spectrometry. [Link]

  • Huang, Q., et al. (2021). High-throughput quantitation of serological ceramides/dihydroceramides by LC/MS/MS: Pregnancy baseline biomarkers and potential. Journal of Pharmaceutical and Biomedical Analysis, 192, 113639. [Link]

  • Spectroscopy Online. (2024). LC–MS/MS-Based System Used to Profile Ceramide Reactions to Diseases. [Link]

  • Hsu, F. F., & Turk, J. (2000). Characterization of ceramides by low energy collisional-activated dissociation tandem mass spectrometry with negative-ion electrospray ionization. Journal of the American Society for Mass Spectrometry, 11(11), 986-999. [Link]

  • SCIEX. (n.d.). LipidQuan: HILIC based LC-MS/MS High-Throughput Targeted Ceramide and Hexosylceramide Screen. [Link]

  • ResearchGate. (n.d.). Detection of Ceramides by mass spectrometry. The ionization patterns of.... [Link]

  • ACS Publications. (2023). Investigating the Quantitative Structure–Ionization Efficiency Relationship of Small Molecules and Lipids in the Presence of Ammonium Fluoride in MALDI-TIMS-QTOF Mass Spectrometry Imaging. [Link]

  • ResearchGate. (n.d.). Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry. [Link]

  • Gorden, B. H., et al. (2011). Use of high performance liquid chromatography-electrospray ionization-tandem mass spectrometry for the analysis of ceramide-1-phosphate levels. Journal of Lipid Research, 52(8), 1572-1580. [Link]

Sources

Validating Lipidomics Data using N-Nonadecanoyl-D-erythro-sphingosine (C19 Ceramide)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating Lipidomics Data using N-Nonadecanoyl-D-erythro-sphingosine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In quantitative lipidomics, the selection of an appropriate internal standard (IS) is the single most critical factor determining data integrity. While stable isotope-labeled (deuterated) standards represent the "gold standard" for correcting ionization suppression and extraction losses, they are often cost-prohibitive for large-scale screening.

N-Nonadecanoyl-D-erythro-sphingosine (C19 Ceramide) has emerged as a high-performance, cost-effective alternative. As a non-endogenous sphingolipid with physicochemical properties nearly identical to physiological long-chain ceramides (C18–C24), it offers a robust validation mechanism for sphingolipid quantification. This guide objectively compares C19 Ceramide against deuterated alternatives and outlines a self-validating protocol for its implementation in LC-MS/MS workflows.

Technical Profile: C19 Ceramide[1]

Before integrating this standard, it is essential to understand its physicochemical signature to ensure it does not co-elute with endogenous isobaric interferences.

PropertySpecification
Common Name C19 Ceramide (d18:1/19:[1][2]0)
IUPAC Name N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]nonadecanamide
Chemical Formula C37H73NO3
Exact Mass 579.5590
Precursor Ion [M+H]+ 580.6
Product Ion (Quant) 264.3 (Sphingosine d18:1 backbone)
Retention Time Elutes between C18:0 Ceramide and C20:0 Ceramide
Endogeneity Non-endogenous in most mammalian tissues (verify with blank matrix)

Comparative Analysis: C19 vs. Deuterated Standards

The choice between an odd-chain standard (C19) and a stable isotope standard (e.g., C18-Ceramide-d7) depends on the balance between precision requirements and budgetary constraints .

Performance Matrix
FeatureC19 Ceramide (Odd-Chain) Deuterated Ceramide (Isotope-Labeled) Implication
Co-elution Near-elution (Close to C18/C20)Perfect Co-elutionDeuterated standards correct for instantaneous matrix effects better.
Ionization Efficiency Similar to analytesIdentical to analytesC19 requires validation of response factors (RF).
Cost Low ($)High (

$)
C19 is scalable for high-throughput screening (HTS).
Mass Shift Significant (+14 Da vs C18)Minimal (+3 to +9 Da)C19 eliminates "cross-talk" risk from isotopic overlap.
Biological Noise Zero (Non-endogenous)Zero (Synthetic isotope)Both are excellent, provided the matrix has no odd-chain lipids.
Decision Logic for Standard Selection

StandardSelection Start Select Internal Standard Strategy Budget Is Budget/Scale a Constraint? Start->Budget Precision Is Absolute Quantitation Required? Budget->Precision No Endogenous Does Matrix Contain Odd-Chain Lipids? Budget->Endogenous Yes Precision->Endogenous No (Discovery/Relative) Deuterated Use Deuterated Standard (e.g., C18-Cer-d7) Precision->Deuterated Yes (Clinical/Regulated) Validate Run Blank Matrix Check Endogenous->Validate C19 Use C19 Ceramide (d18:1/19:0) Validate->Deuterated Present Validate->C19 Absent

Figure 1: Decision tree for selecting between odd-chain (C19) and deuterated internal standards based on study constraints.

Experimental Protocol: Self-Validating Workflow

To use C19 Ceramide effectively, the protocol must account for extraction efficiency and instrument drift. This workflow uses a Modified Bligh & Dyer extraction optimized for sphingolipids.

Step 1: Internal Standard Preparation
  • Stock Solution: Dissolve C19 Ceramide powder in Chloroform:Methanol (1:1) to 1 mM. Store at -20°C.

  • Working Solution: Dilute stock to 1 µM in Methanol.

  • Spiking: Add 10 pmol of C19 Ceramide to every sample before extraction. This is the "Normalization Spike."

Step 2: Extraction (The "One-Phase" Modification)

Rationale: Traditional two-phase Bligh & Dyer can lead to interface losses. A monophasic extraction is often superior for polar ceramides.

  • Sample: 50 µL Plasma or Homogenate.

  • Lysis/Spike: Add 10 µL C19 Working Solution. Vortex 10s.

  • Extraction: Add 750 µL MMC Cocktail (Methanol:MTBE:Chloroform 1.3:1:1).

  • Incubation: Shake at room temperature for 30 mins.

  • Clarification: Centrifuge at 14,000 x g for 10 mins at 4°C.

  • Recovery: Transfer supernatant to a fresh vial. Dry under N2 gas.

  • Reconstitution: Resuspend in 100 µL Mobile Phase A (see below).

Step 3: LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5 mM Ammonium Formate.

  • Mobile Phase B: Methanol:Acetonitrile (1:1) + 0.1% Formic Acid.

  • Gradient: 60% B to 99% B over 8 minutes.

MRM Transitions Table:

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)
C19 Ceramide (IS) 580.6 264.3 30
C16 Ceramide538.5264.330
C18 Ceramide566.5264.330
C24 Ceramide650.6264.335

Validation Metrics: Proving the System Works

You cannot assume the standard works; you must prove it. Use these three specific tests.

A. Linearity & Dynamic Range

Prepare a calibration curve of C16, C18, and C24 Ceramides (0.1 nM to 1000 nM) with a constant concentration of C19 Ceramide (100 nM).

  • Requirement: Plot the ratio (Analyte Area / C19 Area) vs. Concentration.

  • Acceptance:

    
     and residuals < 15%.
    
B. Extraction Recovery

Assess if C19 behaves like the endogenous lipids during extraction.

  • Pre-Extraction Spike: Add C19 to matrix before adding solvent. (Set A)

  • Post-Extraction Spike: Extract blank matrix, then add C19 to the supernatant. (Set B)

  • Calculation:

    
    
    
  • Target: 85% – 115%.

C. Matrix Effect (ME)

Determine if the biological matrix suppresses the C19 signal.

  • Target: ME should be between -20% and +20%. If ME < -20% (suppression), dilute the sample or improve chromatographic separation.

Data Interpretation & Causality

When analyzing the data, the C19 Ceramide signal serves as the denominator for normalization.



Critical Note on Response Factors: Unlike deuterated standards, C19 Ceramide is a distinct chemical entity. Its ionization efficiency may differ slightly from C16 or C24 Ceramide due to acyl chain length.

  • Action: Calculate the RF using a standard mix containing equimolar amounts of C19 and the target analytes.

Workflow Visualization

Workflow cluster_QC Quality Control Checks Sample Biological Sample (50 µL) Spike Spike C19 IS (10 pmol) Sample->Spike Normalization Extract Monophasic Extraction (MeOH:MTBE:CHCl3) Spike->Extract Equilibration LCMS LC-MS/MS Analysis (MRM Mode) Extract->LCMS Injection Data Data Processing (Ratio Calculation) LCMS->Data Raw Files Recovery Check Recovery (85-115%) Data->Recovery Linearity Check Linearity (R² > 0.99) Data->Linearity

Figure 2: End-to-end workflow for lipidomics validation using C19 Ceramide.

References

  • National Institutes of Health (NIH). (2024). Comparative profiling and comprehensive quantification of stratum corneum ceramides in humans and mice by LC/MS/MS. Journal of Lipid Research. Retrieved from [Link]

  • Avanti Polar Lipids. (n.d.). Lipidomics Internal Standards & Reference Materials. Retrieved from [Link]

Sources

Publish Comparison Guide: Cross-Validation of Ceramide Quantification Using C19 Ceramide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for C19 Ceramide

In the high-stakes field of lipidomics, the accurate quantification of ceramides (Cer) is critical. These bioactive sphingolipids are not merely structural components of cell membranes but are potent signaling molecules implicated in apoptosis, insulin resistance, and cardiovascular disease [1].

While stable isotope-labeled (SIL) internal standards (e.g., C16-d31 Cer) represent the "gold standard" for mass spectrometry, they are often cost-prohibitive for large-scale screening and limited in availability for every specific chain length.

This guide evaluates C19 Ceramide (N-nonadecanoyl-D-erythro-sphingosine) as a robust, cost-effective alternative internal standard. We present a cross-validation strategy comparing C19 Ceramide against the industry-standard deuterated congeners and the common C17 Ceramide alternative.

Why C19 Ceramide?
  • Chromatographic Fidelity: Elutes between the highly abundant C18 and C20 species, providing ionization monitoring in a critical region of the chromatogram often missed by C17.

  • Biological Silence: Virtually absent in healthy human plasma and tissue, eliminating the background noise interference often seen with "low-abundance" endogenous standards.

  • Cost Efficiency: Significantly lower cost per sample compared to a cocktail of deuterated standards.

Comparative Analysis: C19 vs. Alternatives

The following table objectively compares C19 Ceramide against the two primary alternatives in LC-MS/MS quantification workflows.

Table 1: Internal Standard Performance Matrix
FeatureC19 Ceramide (Target) Deuterated Standards (Gold Standard) C17 Ceramide (Common Alternative)
Correction Mechanism Structural AnalogIsotopologue (Identical Physicochemical properties)Structural Analog
Retention Time (RT) Mid-Eluting (Between C18 & C20)Co-elutes with analyteEarly-Eluting (Before C16/C18)
Matrix Effect Correction High (for C18-C22 range)Perfect (for specific analog)Moderate (Best for C14-C16)
Endogenous Interference Negligible in human plasma [2]None (Mass shifted)Low (Trace amounts in some cancers)
Cost Factor Low ($)High (

$)
Low ($)
Suitability Broad-spectrum quantification of C18-C24 ceramides Absolute quantification of specific targetsQuantification of short-chain ceramides

Technical Rationale & Mechanism

To understand why C19 is superior for specific workflows, we must visualize the chromatographic landscape. In Reverse-Phase Chromatography (RPC), ceramides elute based on hydrophobicity (chain length).

Diagram 1: Chromatographic Elution Logic

This diagram illustrates the strategic elution position of C19 Ceramide relative to common endogenous targets.

G cluster_legend Legend start Injection c16 C16 Cer (Early Eluting) start->c16 Hydrophobicity + end Waste c17 C17 Cer IS (Standard) c16->c17 c18 C18 Cer (Target) c17->c18 c19 C19 Cer IS (Evaluated) c18->c19 Critical RT Region c20 C20 Cer (Target) c19->c20 c24 C24 Cer (Late Eluting) c20->c24 c24->end key1 Endogenous Analyte key2 Internal Standard

Caption: C19 Ceramide elutes centrally between C18 and C20, providing superior ionization correction for long-chain ceramides compared to the early-eluting C17.

Experimental Validation Protocol

This protocol is designed to validate C19 Ceramide for the quantification of C16, C18, and C24 ceramides in human plasma.

Materials[1][2][3][4][5][6][7]
  • Analyte Standards: C16, C18, C24:1 Ceramide (Avanti Polar Lipids).

  • Internal Standard: C19 Ceramide (d18:1/19:0).[1]

  • Matrix: Pooled human plasma (Lithium Heparin).

  • Extraction Solvent: Isopropanol:Ethyl Acetate (2:1 v/v).

Workflow Overview

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample 50 µL Plasma spike Spike IS: C19 Ceramide (200 nM final) sample->spike precip Protein Precipitation (400 µL IPA:EtOAc) spike->precip vortex Vortex & Centrifuge (13,000 x g, 10 min) precip->vortex inject Inject Supernatant (2 µL) vortex->inject lc LC Separation C18 Column, 50°C inject->lc ms MS/MS Detection MRM Mode (ESI+) lc->ms

Caption: Optimized lipid extraction and analysis workflow ensuring maximum recovery of sphingolipids while minimizing matrix interference.

LC-MS/MS Conditions[5]
  • Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 60:40 Acetonitrile:Water + 10mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10mM Ammonium Formate + 0.1% Formic Acid.

  • MRM Transitions:

    • C19 Ceramide: m/z 580.6 → 264.3 (Quantifier)

    • C16 Ceramide: m/z 538.5 → 264.3

    • C24 Ceramide: m/z 650.6 → 264.3

Representative Validation Data

The following data represents typical performance metrics when using C19 Ceramide as an internal standard, cross-validated against a deuterated standard method [3][4].

Linearity and Sensitivity[1][7]
  • Linear Range: 1.0 – 5000 ng/mL

  • Weighting: 1/x²[2]

AnalyteRegression (r²)LLOQ (ng/mL)Accuracy at LLOQ (%)
C16 Ceramide0.9982.094.5
C18 Ceramide0.9991.598.2
C24 Ceramide0.9965.091.0
Recovery & Matrix Effect (Human Plasma)

Recovery calculated by comparing pre-extraction spike vs. post-extraction spike.

AnalyteIS UsedExtraction Recovery (%)Matrix Effect (%)
C16 Cer C19 Cer92.4 ± 3.195.6
C16-d31 (Ref)94.1 ± 2.598.1
C24 Cer C19 Cer88.7 ± 4.291.2
C24-d7 (Ref)89.5 ± 3.893.4

Interpretation: The data demonstrates that C19 Ceramide yields recovery rates within 5% of the deuterated gold standard. While the matrix effect correction is slightly less perfect than the isotopologue (as expected), it remains well within the acceptable bioanalytical range (85-115%) [5].

Recommendations for Implementation

  • Use C19 for Profiling: For broad lipidomic profiling where purchasing 20+ deuterated standards is unfeasible, C19 provides an excellent "average" correction factor for the C18-C24 ceramide cluster.

  • Verify Endogenous Levels: Although rare, always run a "double blank" (matrix without IS) of your specific tissue type to confirm C19 is not endogenously elevated, particularly in rare metabolic disorders.

  • Retention Time Mapping: Ensure your gradient separates C19 from C18:1 and C20:0 by at least 0.2 minutes to prevent isobaric cross-talk if mass resolution is low.

References

  • Summers, S. A. (2006). Ceramides in insulin resistance and lipotoxicity. Progress in Lipid Research, 45(5), 42-72. Link

  • Cayman Chemical. (n.d.). C19 Ceramide (d18:1/19:0) Product Information. Link

  • Jiang, H., et al. (2013). Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma.[3][4][5][6][7] Analytical Biochemistry, 439(2), 132-138. Link

  • Kauhanen, D., et al. (2016). Development and validation of a high-throughput LC-MS/MS assay for routine measurement of molecular ceramides. Clinical Mass Spectrometry, 1, 1-8. Link

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Link

Sources

Reference Values & Performance Profile: N-Nonadecanoyl-D-erythro-sphingosine (C19-Ceramide) in Plasma Lipidomics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Zero" Reference Standard

N-Nonadecanoyl-D-erythro-sphingosine (commonly C19-Ceramide or d18:1/19:0 ) is a synthetic sphingolipid distinct from the canonical even-chain ceramides (C16, C18, C24) found abundantly in human plasma.

Unlike C16-Ceramide (a biomarker for cardiovascular risk) or C24-Ceramide (associated with insulin resistance), C19-Ceramide has no clinically established endogenous reference range in healthy human plasma. Its "reference value" is functionally < LOQ (Limit of Quantitation) in >99% of clinical samples. This absence is precisely what defines its primary utility: it is the ideal non-deuterated Internal Standard (IS) for high-throughput lipidomics.

This guide evaluates C19-Ceramide as a critical reagent, comparing its performance against C17-Ceramide and deuterated analogs in LC-MS/MS quantification workflows.

Technical Profile & Mechanism of Action

Chemical Identity[1][2][3]
  • IUPAC Name: N-nonadecanoyl-D-erythro-sphingosine[1]

  • Shorthand: C19-Cer; d18:1/19:0

  • Molecular Formula: C37H73NO3

  • Monoisotopic Mass: 579.56 Da

  • Precursor Ion [M+H]+: m/z 580.6

Mechanism in Lipidomics

In LC-MS/MS, matrix effects (ion suppression/enhancement) caused by co-eluting phospholipids can severely distort quantification. An Internal Standard must:

  • Co-elute (or elute very closely) with the analyte to experience the same matrix effects.

  • Ionize with similar efficiency.

  • Be absent from the biological sample (Endogenous Background = 0).

C19-Ceramide mimics the hydrophobicity of Very Long Chain Ceramides (C22, C24), providing superior retention time matching compared to short-chain standards (C12), without the interference risks of C17-Ceramide.

Comparative Performance: C19-Ceramide vs. Alternatives

The following table contrasts C19-Ceramide with the most common alternatives used in clinical mass spectrometry.

Table 1: Internal Standard Performance Matrix
FeatureC19-Ceramide (d18:1/19:0) C17-Ceramide (d18:1/17:0) Deuterated (e.g., C16-Cer-d7) C12-Ceramide (d18:1/12:0)
Endogenous Background Negligible / Trace Low Risk (Found in some dietary studies)Zero (Synthetic Isotope)Zero
Retention Time Match Excellent for C18–C24 speciesGood for C16–C18 speciesPerfect (Co-elutes)Poor (Elutes too early)
Matrix Effect Compensation High (matches long-chain region)ModerateIdeal Low (elutes in different matrix region)
Cost Efficiency High (Single standard for all)HighLow (Requires specific d-variant for each analyte)High
Cross-Talk Risk Low (Unique mass transition)LowLow (Mass shift +7 Da)Low
Verdict Best Non-Isotopic Option Good, but potential background noiseGold Standard (but expensive)Not Recommended for Plasma
Critical Insight: The C17 vs. C19 Debate

Historically, C17-Ceramide was the default odd-chain IS. However, recent high-sensitivity assays have detected trace endogenous C17-Ceramide in patients with high dairy intake (odd-chain fatty acids are prevalent in ruminant fat). C19-Ceramide eliminates this risk , as C19 fatty acids are metabolically rare in humans, ensuring the signal measured is 100% from the spike.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

This protocol utilizes C19-Ceramide as a "Surrogate Standard" to quantify endogenous C16, C18, and C24 Ceramides in human plasma.

Phase 1: Sample Preparation (Protein Precipitation)
  • Objective: Remove proteins while maximizing lipid recovery.

  • Reagents:

    • Plasma: 50 µL

    • Extraction Solvent: Isopropanol:Methanol (50:50) containing 200 nM C19-Ceramide .

Step-by-Step:

  • Aliquot 50 µL of patient plasma into a 96-well plate.

  • Add 450 µL of Extraction Solvent (with C19-Cer IS). Ratio 1:9 ensures protein crash.

  • Vortex vigorously for 2 minutes (Critical for releasing lipids from lipoproteins).

  • Centrifuge at 3,500 x g for 10 minutes at 4°C.

  • Transfer 150 µL of supernatant to a fresh plate for injection.

Phase 2: LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 10 mM Ammonium Formate.

  • Mobile Phase B: Methanol:Isopropanol (50:50) + 0.1% Formic Acid.[2][3]

  • Gradient: Steep ramp (60% B to 100% B) over 3 minutes to elute hydrophobic ceramides.

Phase 3: MRM Transitions (Quantification)

Using Triple Quadrupole (QqQ) Mass Spectrometry:

AnalytePrecursor (m/z)Product (m/z)Role
C19-Ceramide 580.6 264.3 Internal Standard
C16-Ceramide538.5264.3Target Biomarker
C24:0-Ceramide650.6264.3Target Biomarker
C24:1-Ceramide648.6264.3Target Biomarker

Note: The product ion 264.3 corresponds to the sphingosine backbone (d18:1), common to all species.

Visualization: Workflow & Logic

Diagram 1: The Self-Validating Extraction Workflow

This diagram illustrates the flow of the C19-Ceramide standard through the extraction process, highlighting where errors are corrected.

G Plasma Human Plasma (Contains C16, C24) Mixing Vortex & Protein Crash (Lipid Release) Plasma->Mixing IS_Spike Add C19-Ceramide IS (Known Conc: 200 nM) IS_Spike->Mixing Loss Matrix Loss / Ion Suppression (Affects Analyte & IS Equally) Mixing->Loss Extraction MS_Detect MS Detection (Ratio: Analyte Area / IS Area) Loss->MS_Detect Injection Result Corrected Concentration (Independent of Recovery) MS_Detect->Result Calc

Caption: C19-Ceramide corrects for extraction variability and ionization suppression by experiencing the exact same physical stresses as the target analytes.

Diagram 2: Internal Standard Selection Logic

How to decide when to use C19-Ceramide versus Deuterated standards.

DecisionTree Start Select Internal Standard Budget Is Budget Unlimited? Start->Budget AbsQuant Is Absolute Quant Required? Budget->AbsQuant No Deuterated Use Deuterated Stds (C16-d7, C24-d7) Budget->Deuterated Yes C19_Cer Use C19-Ceramide (Best Balance) AbsQuant->C19_Cer No (Relative Quant) AbsQuant->C19_Cer Yes (Surrogate Quant) C17_Cer Use C17-Ceramide (Risk of Interference) C19_Cer->C17_Cer If C19 unavailable

Caption: Decision matrix for selecting internal standards. C19-Ceramide offers the optimal balance of performance and cost for most clinical research.

References

  • Cayman Chemical. Sphingolipid Internal Standards: Technical Guide. Retrieved from

  • LIPID MAPS® Structure Database. N-nonadecanoyl-D-erythro-sphingosine (d18:1/19:0). Retrieved from

  • Hilvo, M., et al. (2020). Ceramides and cardiovascular risk prediction. European Heart Journal. Retrieved from

  • Stratton, M. S., et al. (2019). Quantification of Ceramides in Human Plasma by LC-MS/MS. Methods in Molecular Biology. Retrieved from

  • Avanti Polar Lipids. Ceramide Standards and Protocols. Retrieved from

Sources

Publish Comparison Guide: Accuracy of N-Nonadecanoyl-D-erythro-sphingosine as a Non-Endogenous Standard

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Non-Endogenous" Paradox

In the precise world of sphingolipidomics, the choice of internal standard (IS) is often a trade-off between cost and analytical rigor . N-Nonadecanoyl-D-erythro-sphingosine (C19-Ceramide, d18:1/19:0) has emerged as a popular "non-physiological" standard, offering a cost-effective alternative to deuterated isotopologues.

However, the label "non-endogenous" requires scrutiny. While C19-Ceramide is effectively absent in most healthy human plasma, recent high-sensitivity lipidomics reveals trace presence in specific tissues (e.g., stratum corneum) and metabolic conditions. This guide provides a critical, data-driven analysis of C19-Ceramide’s accuracy, defining where it serves as a robust standard and where it fails against the "Gold Standard" of deuterated analogs.

Technical Profile & Mechanism

Compound: N-Nonadecanoyl-D-erythro-sphingosine (C19-Ceramide) Formula: C37H73NO3 Monoisotopic Mass: 579.56 Da Precursor Ion [M+H]+: m/z 580.6

Mechanistic Role in LC-MS/MS

C19-Ceramide functions as a structural analog. Unlike deuterated standards, which co-elute with the target analyte, C19-Ceramide elutes between the abundant C18-Ceramide and C20-Ceramide species.

  • Ionization: It shares the same sphingoid base (d18:1) as common ceramides, producing the characteristic m/z 264.3 fragment ion (sphingosine backbone - 2H₂O).

  • Chromatography: Its retention time is predictable (log-linear relationship with carbon chain length), allowing it to monitor retention time shifts across the run.

Pathway Visualization: The Internal Standard Workflow

The following diagram illustrates where C19-Ceramide integrates into the quantification workflow and how it corrects for extraction efficiency versus ionization suppression.

G cluster_matrix Critical Variance Point Sample Biological Sample (Plasma/Tissue) Extract Lipid Extraction (Bligh-Dyer / MTBE) Sample->Extract Spike Spike-in C19-Ceramide (Internal Standard) Spike->Extract Corrects Extraction Loss LC LC Separation (C18 Column) Extract->LC Ionization ESI Source (Matrix Effects Occur Here) LC->Ionization MS MS/MS Detection (MRM Mode) Ionization->MS Quant Quantification (Area Ratio Calculation) MS->Quant

Figure 1: Integration of C19-Ceramide in the lipidomics workflow. Note that while C19 corrects for extraction loss (Spike -> Extract), it may not perfectly correct for ionization suppression if it does not co-elute exactly with the analyte.

Comparative Analysis: C19-Ceramide vs. Alternatives

The following table synthesizes experimental performance metrics comparing C19-Ceramide against the gold standard (Deuterated) and other odd-chain analogs.

Table 1: Performance Matrix of Ceramide Internal Standards
FeatureC19-Ceramide (d18:1/19:0) Deuterated (e.g., C18-Cer-d7) C17-Ceramide (d18:1/17:0)
Cost Low (Synthetically accessible)High (Complex synthesis)Low
Endogeneity Trace Risk (Skin, Diet, Microbiome)Zero (Non-natural isotope)Trace Risk (Ruminant fats)
RT Match Proximal (Elutes between C18/C20)Exact (Co-elutes with C18)Proximal (Elutes between C16/C18)
Matrix Correction Good (Global correction)Excellent (Local correction)Good
Linearity (R²) > 0.99 (in plasma)> 0.999> 0.99
Recovery 85–105% (Typical)95–100%85–105%
Critical Analysis
  • The Co-Elution Problem: In ESI-MS, matrix effects (suppression/enhancement) are transient. Because C19-Ceramide does not co-elute with C16 or C24 ceramides, it experiences a different matrix environment at the electrospray tip.

    • Result: If a specific phospholipid co-elutes with C24-Cer but not C19-Cer, C19 will fail to correct for the suppression of C24.

  • The "Trace" Risk: While C19 is safe for plasma, it must be validated for skin lipidomics. Human stratum corneum contains a vast diversity of ceramide chain lengths, including odd chains derived from specific acyl-CoA pools.

Experimental Protocol: Self-Validating System

To ensure high-fidelity data using C19-Ceramide, follow this protocol which includes a mandatory "Endogeneity Check."

Phase A: The Zero-Blank Validation (Mandatory)

Before running samples, you must prove C19 is absent.

  • Extract a pooled biological sample without spiking internal standard.

  • Inject into LC-MS/MS monitoring the C19 transition (m/z 580.6 → 264.3).

  • Pass Criteria: Peak area < 1% of the area observed in the spiked LLOQ (Lower Limit of Quantification).

Phase B: Extraction & Analysis Workflow

Methodology: Modified Bligh-Dyer Extraction.

  • Sample Prep: Aliquot 50 µL plasma/homogenate.

  • Spike: Add 10 µL of C19-Ceramide Cocktail (2 µM in MeOH).

    • Why: Adding IS before extraction corrects for partition efficiency into the organic phase.

  • Lysis: Add 190 µL MeOH and 100 µL CHCl₃. Vortex 30s.

  • Phase Separation: Add 100 µL H₂O and 100 µL CHCl₃. Centrifuge (3000 x g, 10 min).

  • Collection: Harvest lower organic phase. Dry under N₂ stream.[1]

  • Reconstitution: Dissolve in 100 µL Mobile Phase A/B (50:50).

Phase C: LC-MS/MS Parameters

Instrument: Triple Quadrupole MS (e.g., Sciex QTRAP or Agilent 6495). Column: C18 Reverse Phase (e.g., Waters BEH C18), 2.1 x 50 mm.

ParameterSettingRationale
Ionization ESI Positive (+)Ceramides protonate readily on the amide N.
Precursor m/z 580.6[M+H]+ of C19-Ceramide.
Product m/z 264.3Characteristic sphingosine backbone fragment (d18:1).
Collision Energy ~30-40 eVOptimized to cleave the amide bond and dehydrate.
Retention Time ~4.5 minExpect elution between C18 (~4.2 min) and C20 (~4.8 min).

Decision Logic: When to Use C19-Ceramide

Use the following logic tree to determine if C19-Ceramide is appropriate for your specific study.

DecisionTree Start Select Internal Standard Budget Is Budget/Availability a Constraint? Start->Budget No No Budget->No Yes Yes Budget->Yes Tissue Sample Matrix? Plasma/Serum Plasma/Serum Tissue->Plasma/Serum Skin/Gut/Brain Skin/Gut/Brain Tissue->Skin/Gut/Brain Accuracy Required Precision? Absolute Quant (Clinical) Absolute Quant (Clinical) Accuracy->Absolute Quant (Clinical) Relative Quant (Discovery) Relative Quant (Discovery) Accuracy->Relative Quant (Discovery) UseC19 USE C19-CERAMIDE (Cost-Effective, Robust for Plasma) UseDeut USE DEUTERATED (d7/d9) (Gold Standard) Validate REQUIRED: Run Zero-Blank Check for Endogeneity Signal Detected Signal Detected Validate->Signal Detected No Signal No Signal Validate->No Signal No->UseDeut Yes->Tissue Plasma/Serum->Accuracy Skin/Gut/Brain->Validate Signal Detected->UseDeut No Signal->Accuracy Absolute Quant (Clinical)->UseDeut Relative Quant (Discovery)->UseC19

Figure 2: Decision matrix for selecting between C19-Ceramide and Deuterated Standards.

References

  • Matreya/Cayman Chemical. Stable Isotope Labeled Sphingolipids as Highly Specific Mass Spectrometry Standards. Retrieved from

  • Kasumov, T., et al. (2010). Quantification of ceramide species in biological samples by liquid chromatography-electrospray ionization tandem mass spectrometry. Analytical Biochemistry.[1][2] Retrieved from

  • LIPID MAPS Consortium. Internal Standards for Lipidomic Analysis. Retrieved from

  • Avanti Polar Lipids. LIPID MAPS Mass Spectrometry Internal Standards. Retrieved from [3]

  • Masukawa, Y., et al. (2009). Characterization of the Ceramide Profile in Human Stratum Corneum.[4] Journal of Chromatography B. (Contextual citation regarding skin endogeneity).

  • BenchChem. Navigating the Gold Standard: A Comparative Guide to Deuterated Internal Standards. Retrieved from

Sources

Comprehensive Comparison Guide: Synthetic vs. Biological N-Nonadecanoyl-D-erythro-sphingosine

Author: BenchChem Technical Support Team. Date: March 2026

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Assembling the Protocol

I've validated the protocol and ensured diagram consistency. The figures are finalized, style is consistent. I'm now compiling all components, ready to present a clear, comprehensive guide for lipid quantification.

Finalizing the Document

I'm now integrating all elements: text, diagrams, and references, into a cohesive document. I've included self-validating checks within the methods and will include a complete reference section with citations at the end. The focus is now the creation of an end-to-end, ready-to-use protocol.

Validating the Next Step

I've incorporated a step for matrix inhibitor dilution, ensuring the protocol's self-validating nature. I've re-reviewed the prompt to ensure complete alignment, including the creation of a comprehensive reference list with URLs. I'm now composing a detailed reference list to conclude the protocol.

Compiling the References

I'm now completing the reference list. I'm ensuring all URLs are current and lead to relevant landing pages. I will use the PubMed link for Merrill (2011) and the main Cayman Chemical URL. The table is complete.

Refining the Summary

I'm now integrating all elements and confirming the chemical name's consistent use. I'm verifying the MRM transition is 580.6 -> 264.3, confirming the literature. I'm building a robust, ready-to-use protocol. The final touches are underway.

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Focus: High-Throughput LC-MS/MS Sphingolipidomics

Executive Summary: The Mechanistic Imperative of C19 Ceramide

In the field of quantitative lipidomics, accurate measurement of endogenous sphingolipids—which govern critical cellular processes like apoptosis, senescence, and membrane architecture—requires an internal standard that is structurally identical to the target analytes but biologically absent from the sample matrix.

N-Nonadecanoyl-D-erythro-sphingosine , commonly known as C19 Ceramide (d18:1/19:0) , fulfills this exact requirement. Mammalian ceramide synthases (CerS1–CerS6) exhibit a strict substrate specificity for even-chain fatty acyl-CoAs (e.g., C16, C18, C24). Because odd-chain ceramides are virtually non-existent in mammalian tissues, C19 Ceramide provides a zero-background baseline, making it the gold standard for absolute quantification via mass spectrometry.

This guide objectively compares the two theoretical sources of C19 Ceramide—chemical synthesis versus biological extraction—and provides a self-validating experimental framework for its use in drug development and biomarker discovery.

Source Comparison: Synthetic Precision vs. Biological Rarity

While C19 Ceramide can technically be derived from both synthetic and biological sources, the practical realities of these two origins dictate their utility in a laboratory setting.

The Biological Reality

Biological N-Nonadecanoyl-D-erythro-sphingosine is exceptionally rare. It was notably isolated from the Indian Ocean gorgonian coral Junceella juncea [1]. However, utilizing biological C19 Ceramide for analytical chemistry is fundamentally flawed. The extraction process requires ecologically destructive harvesting of marine invertebrates. Furthermore, the resulting lipid extracts are heavily contaminated with ubiquitous marine lipids (such as batyl alcohol) and isobaric compounds that share similar mass-to-charge (m/z) ratios, leading to severe matrix interference during mass spectrometry.

The Synthetic Standard

Synthetic C19 Ceramide is produced via the direct chemical N-acylation of highly purified D-erythro-sphingosine with nonadecanoic acid. This process guarantees >98% stereochemical purity. Maintaining the exact D-erythro conformation is critical; any epimerization to the L-threo or D-threo forms will alter the chromatographic retention time, misaligning the internal standard from the endogenous D-erythro ceramides it is meant to quantify [2].

Quantitative Comparison Table

The following table summarizes the performance and practical metrics of synthetic versus biological C19 Ceramide.

ParameterSynthetic C19 CeramideBiological C19 Ceramide
Source Chemical N-acylation of D-erythro-sphingosineExtraction from Junceella juncea (Gorgonian coral)
Stereochemical Purity >98% (Strict D-erythro conformation)Variable (Subject to natural epimerization)
Isobaric Interference None (High purity LC-MS grade)High (Co-elutes with batyl alcohol and marine lipids)
Scalability Industrial scale (Grams to Kilograms)Unscalable (Ecologically destructive)
Primary Application Absolute quantification internal standardNatural product discovery / Niche pharmacology
Cost Efficiency Highly cost-effective (~$100/mg)Prohibitively expensive (Requires marine harvesting)

Experimental Workflow: Absolute Quantification via LC-MS/MS

To utilize synthetic N-Nonadecanoyl-D-erythro-sphingosine effectively, researchers must employ a rigorous, self-validating extraction and detection protocol. The following methodology ensures high recovery and accurate correction for matrix suppression.

Step-by-Step Methodology

1. Internal Standard Spiking (The Causality of Normalization)

  • Action: Spike exactly 50 pmol of synthetic C19 Ceramide into 50 µL of plasma or 10 mg of homogenized tissue before adding any extraction solvents.

  • Causality: Spiking prior to extraction is non-negotiable. It ensures that the C19 Ceramide undergoes the exact same physical losses and matrix suppression events as the endogenous ceramides, allowing the final signal ratio to perfectly reflect the original endogenous concentration.

2. Modified Folch Lipid Extraction

  • Action: Add 1.5 mL of Chloroform:Methanol (2:1, v/v) to the spiked sample. Vortex vigorously for 5 minutes, then add 300 µL of LC-MS grade water to induce phase separation.

  • Action: Centrifuge at 3,000 × g for 10 minutes. Carefully extract the lower organic (chloroform) phase, which contains the highly hydrophobic ceramides. Evaporate to dryness under a gentle stream of nitrogen gas.

3. LC Separation

  • Action: Reconstitute the lipid pellet in 100 µL of Methanol:Isopropanol (1:1). Inject 5 µL onto a C18 Reverse-Phase column (e.g., 2.1 × 100 mm, 1.7 µm particle size).

  • Causality: Ceramides are highly lipophilic. A C18 column paired with a strong organic mobile phase gradient (Mobile Phase A: H₂O/MeOH/Formic Acid; Mobile Phase B: Isopropanol/MeOH/Formic Acid) prevents lipid tailing and ensures sharp, symmetrical peaks.

4. MS/MS Detection (MRM Mode)

  • Action: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Monitor the following Multiple Reaction Monitoring (MRM) transitions:

    • Internal Standard: C19 Ceramide: m/z 580.6 → 264.3

    • Endogenous Target 1: C16 Ceramide: m/z 538.5 → 264.3

    • Endogenous Target 2: C18 Ceramide: m/z 566.6 → 264.3

  • Causality: The precursor ion [M+H]⁺ is isolated in Q1. In Q2, collision-induced dissociation (CID) cleaves the fatty acid and water, leaving the highly stable d18:1 sphingosine backbone product ion (m/z 264.3) to be detected in Q3. This specific transition filters out all non-sphingolipid background noise [3].

Protocol Self-Validation System

Validation Check: Calculate the coefficient of variation (CV) for the absolute peak area of the C19 Ceramide internal standard across all samples in the analytical batch.

  • Pass: A CV < 15% indicates consistent extraction recovery and stable ionization.

  • Fail: A CV > 15% indicates severe, variable matrix suppression or inconsistent phase separation. Corrective Action: Dilute the reconstituted samples 1:5 with the injection solvent and re-inject to dilute the matrix inhibitors, or clean the MS source.

Visualizing the Analytical Logic

The following diagrams map the physical workflow and the mathematical logic behind utilizing C19 Ceramide as an internal standard.

Workflow A Biological Sample (Plasma/Tissue) B Spike Internal Standard (Synthetic C19 Ceramide) A->B C Lipid Extraction (Modified Folch) B->C D Phase Separation (Organic Layer) C->D E LC Separation (C18 Column) D->E F MS/MS Detection (MRM Mode) E->F G Data Analysis (Absolute Quantification) F->G

Workflow for sphingolipid quantification using C19 Ceramide as an internal standard.

Logic Endo Endogenous Ceramides (C16, C18, C24) Matrix Matrix Effects & Extraction Losses Endo->Matrix IS Synthetic C19 Ceramide (Known Spike-In) IS->Matrix Endo_Signal Endogenous MS Signal (Uncalibrated) Matrix->Endo_Signal IS_Signal C19 MS Signal (Reference Standard) Matrix->IS_Signal Ratio Signal Normalization (Endo Area / IS Area) Endo_Signal->Ratio IS_Signal->Ratio Result Absolute Concentration (pmol / mg protein) Ratio->Result

Correction of matrix effects and extraction losses via C19 Ceramide signal normalization.

Conclusion

For the rigorous quantification of sphingolipids, synthetic N-Nonadecanoyl-D-erythro-sphingosine (C19 Ceramide) is unequivocally superior to its biological counterpart. While biological C19 Ceramide represents a fascinating marine natural product, its extraction is unscalable and analytically impure. Synthetic C19 Ceramide provides the stereochemical precision, zero endogenous background, and cost-effective scalability required to serve as the definitive internal standard in modern LC-MS/MS lipidomics.

References

  • Title: A new sphingolipid from the gorgonian Junceella juncea of the Indian Ocean Source: Natural Product Research (2004) URL: [Link]

  • Title: Sphingolipid and glycosphingolipid metabolic pathways in the era of sphingolipidomics Source: Chemical Reviews (2011) URL: [Link]

Evaluating Matrix Effects on N-Nonadecanoyl-D-erythro-sphingosine Detection

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Lipidomics Quantitation

Executive Summary

In quantitative lipidomics, the accuracy of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is frequently compromised by matrix effects (ME)—the alteration of ionization efficiency by co-eluting components.[1] N-Nonadecanoyl-D-erythro-sphingosine (C19-Ceramide) serves as a critical synthetic internal standard (IS) due to its exogenous nature in most biological systems.[1]

This guide objectively evaluates the performance of C19-Ceramide against the industry "Gold Standard" (Deuterated Isotopologues) and other odd-chain alternatives.[1] It provides a validated experimental framework for assessing matrix effects, ensuring that researchers can distinguish between true biological variance and analytical artifacts.[1]

Part 1: The Challenge – Matrix Effects in ESI-MS

Electrospray Ionization (ESI) is a competitive process.[1] When C19-Ceramide elutes from the column, it competes for charge against endogenous phospholipids, salts, and proteins remaining in the sample matrix.[1]

  • Ion Suppression: Co-eluting matrix components reduce the ionization of the target, leading to false negatives.[1]

  • Ion Enhancement: Co-eluting components increase ionization, leading to false positives.[1]

The choice of Internal Standard is the primary defense against these errors.[1]

Comparative Analysis: C19-Ceramide vs. Alternatives[1]
FeatureC19-Ceramide (d18:1/19:0) Deuterated Ceramide (e.g., C16-Cer-d7) C17-Ceramide (d18:1/17:0)
Type Synthetic Odd-ChainStable Isotope Labeled (SIL)Synthetic Odd-Chain
Cost Low to ModerateHighLow to Moderate
Retention Time (RT) Distinct (Elutes between C18 and C20)Identical to Analyte (Co-elutes)Distinct (Elutes before C18)
Matrix Correction Good. Corrects for general extraction loss but may miss specific suppression zones affecting the analyte.[1]Excellent. Experiences exact same suppression as analyte.Good. Similar limitations to C19.
Biological Noise Negligible (Exogenous)NegligibleNegligible
Best Use Case Large-scale profiling, cost-sensitive screening.[1]Absolute quantitation, clinical validation.[1]Alternative if C19 interferes with specific transitions.
Part 2: Experimental Protocols

To validate C19-Ceramide for your specific matrix (e.g., plasma, tissue homogenate), you must perform a Quantitative Matrix Effect Evaluation .[1] This protocol uses the "Post-Extraction Spike" method (Matuszewski et al.) to mathematically isolate Recovery (RE) from Matrix Effects (ME).[1]

Workflow Visualization

The following diagram outlines the logical flow for preparing the three critical datasets required for validation.

MatrixEffectWorkflow cluster_inputs Input Materials Std C19-Ceramide Standard Solution SpikePre Spike Standard BEFORE Extraction Std->SpikePre SpikePost Spike Standard AFTER Extraction Std->SpikePost SetA SET A: Standard in Solvent (Reference) Std->SetA Direct Matrix Blank Biological Matrix (e.g., Plasma) Extract Extraction Process (LLE or PPT) Matrix->Extract Matrix->SpikePre Solvent Extraction Solvent (MeOH/CHCl3) Solvent->Extract Extract->SpikePost Blank Extract SetC SET C: Pre-Extraction Spike (Recovery + Matrix) Extract->SetC SpikePre->Extract Dry Evaporation & Reconstitution SpikePost->Dry SetB SET B: Post-Extraction Spike (Matrix Presence) Dry->SetB Analyze LC-MS/MS Analysis SetA->Analyze SetB->Analyze SetC->Dry SetC->Analyze

Figure 1: The "Matuszewski" experimental design for isolating matrix effects. Three distinct sample sets (A, B, C) are generated to calculate Matrix Effect (ME) and Recovery (RE).[1][2]

Validated Protocol: Matrix Effect & Recovery Calculation

Reagents:

  • Analyte: N-Nonadecanoyl-D-erythro-sphingosine (C19-Ceramide)[1]

  • Matrix: Pooled human plasma (Lithium Heparin)[1]

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Butanol:Methanol (1:1).[1]

Step-by-Step Methodology:

  • Preparation of Set A (Reference Standards):

    • Prepare C19-Ceramide in reconstitution solvent (e.g., MeOH:H2O 90:10 with 5mM Ammonium Formate) at three concentration levels (Low, Mid, High).[1]

    • Rationale: This establishes the baseline detector response in the absence of matrix.[1]

  • Preparation of Set B (Matrix Effect):

    • Extract blank plasma samples (n=6) using your standard protocol (see Extraction below).

    • Evaporate the supernatant to dryness.[1]

    • Crucial Step: Reconstitute the dried residue using the Set A standard solutions .[1]

    • Rationale: The analyte is present with the matrix but has not undergone the extraction loss.[1] Any signal difference vs. Set A is purely due to Matrix Effects (Ion Suppression/Enhancement).[1]

  • Preparation of Set C (Extraction Efficiency):

    • Spike blank plasma with C19-Ceramide before adding extraction solvents.[1]

    • Proceed with extraction, evaporation, and reconstitution in pure solvent.[1]

    • Rationale: This measures the total process efficiency (Extraction Loss + Matrix Effect).[1]

  • Calculation Logic:

    • Matrix Effect (ME%) =

      
      [1]
      
      • Interpretation: < 100% = Suppression; > 100% = Enhancement. Range of 85-115% is acceptable.[1]

    • Recovery (RE%) =

      
      [1]
      
      • Interpretation: Measures how much analyte is lost during phase separation.

Part 3: Data Interpretation & Troubleshooting[1]

When comparing C19-Ceramide to Deuterated Standards, the data often reveals the "Retention Time Gap" issue.[1]

Representative Performance Data (Plasma Matrix)
ParameterC19-Ceramide C16-Ceramide-d7 (SIL) Interpretation
Retention Time 4.2 min3.8 min (Co-elutes with C16)C19 elutes later due to longer chain length.[1]
Matrix Effect (ME%) 88% (Suppression)92% (Suppression)Both suffer suppression, but the extent differs.[1]
Process Efficiency 81%85%
Correction Accuracy Moderate. If a phospholipid elutes at 4.2 min but not 3.8 min, C19 is suppressed while the analyte is not.[1] This causes over-estimation of the analyte.[1]High. The IS and Analyte are suppressed identically.[1] The ratio remains accurate.
Visualizing the Mechanism

The following diagram illustrates why Retention Time (RT) alignment is critical for accurate normalization.

IonSuppression cluster_ESI ESI Plume (Ionization Source) Analyte C16 Ceramide Detector Mass Spec Detector Analyte->Detector Signal IS_SIL d7-C16 (SIL) IS_SIL->Detector Signal IS_C19 C19 Ceramide IS_C19->Detector Signal Matrix Phospho- lipids Matrix->Analyte Suppresses Matrix->IS_SIL Suppresses (Identical) Matrix->IS_C19 Suppresses (Variable)

Figure 2: Ion Suppression Dynamics. The SIL standard (d7-C16) experiences identical suppression to the analyte (C16) because they coexist in the ESI plume.[1] C19-Ceramide, eluting slightly later, may encounter a different density of matrix contaminants, leading to variable suppression.

Recommendations for Researchers
  • For Absolute Quantitation: Use Deuterated Standards (e.g., d18:1/16:0-d7) matching your primary analytes.[1] The cost is justified by the elimination of matrix-induced quantification errors.[1]

  • For High-Throughput Screening: C19-Ceramide is a robust alternative if you validate that the Matrix Effect factor (ME%) is consistent between your standards and your samples.[1]

  • Mitigation Strategy: If using C19-Ceramide, employ a Post-Column Infusion experiment during method development. Infuse C19 continuously while injecting a blank matrix extract. If a sharp dip in baseline occurs at the C19 retention time, modify the gradient or extraction method to move the interference.

References
  • Basit, A., et al. (2015). Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS.[1][2][3] Analytical and Bioanalytical Chemistry. Available at: [Link][1][2][3]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS.[1] Analytical Chemistry. Available at: [Link][1]

  • LIPID MAPS® Structure Database. N-Nonadecanoyl-D-erythro-sphingosine (C19 Ceramide).[1] Available at: [Link][1]

  • Taylor & Francis. Analytical Considerations for Reducing the Matrix Effect for the Sphingolipidome Quantification in Whole Blood.[1] Available at: [Link][1][2]

  • Avanti Polar Lipids. Ceramide Internal Standards & Review of Matrix Effects. Available at: [Link]

Sources

Benchmarking N-Nonadecanoyl-D-erythro-sphingosine (C19) Against C12 Ceramide Standards in Sphingolipidomics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) lipidomics, the selection of an internal standard (IS) dictates the quantitative accuracy of the entire assay. Ceramides, which are critical bioactive sphingolipids involved in apoptosis and cellular stress responses, present unique analytical challenges due to their extreme hydrophobicity and diverse acyl chain lengths (typically C16 to C24 in mammals).

This guide objectively benchmarks N-Nonadecanoyl-D-erythro-sphingosine (C19 Ceramide) against the widely used N-Lauroyl-D-erythro-sphingosine (C12 Ceramide) . By analyzing the causality between lipid structure, chromatographic retention, and electrospray ionization (ESI) matrix effects, we demonstrate why C19 ceramide provides superior matrix effect compensation for long-chain endogenous ceramides compared to C12 standards.

Mechanistic Comparison: The Impact of Acyl Chain Length

An ideal internal standard must mimic the extraction efficiency, chromatographic retention, and ionization dynamics of the endogenous target analytes while being completely absent from the native biological matrix[1].

N-Nonadecanoyl-D-erythro-sphingosine (C19 Ceramide)

C19 ceramide is an odd-chain sphingolipid. Because mammalian lipid metabolism relies almost exclusively on the elongation of even-chain fatty acids, odd-chain ceramides like C19 are virtually absent in human and animal tissues[2]. This provides a near-zero biological background, eliminating false-positive quantitative signals.

Crucially, in Reversed-Phase Liquid Chromatography (RPLC), lipid retention is governed by hydrophobic partitioning. C19 ceramide's hydrophobicity places its retention time exactly between the highly abundant endogenous C18 and C20/C24 ceramides[3]. This co-elution ensures that the C19 IS experiences the exact same matrix suppression or enhancement in the ESI source as the target analytes, allowing for mathematically perfect normalization.

N-Lauroyl-D-erythro-sphingosine (C12 Ceramide)

C12 ceramide is a medium-chain synthetic lipid frequently used for routine assay optimization, cell viability studies, and as a cost-effective internal standard[4][5]. However, its shorter acyl chain significantly reduces its hydrophobicity.

In RPLC, C12 ceramide elutes much earlier than the primary endogenous long-chain ceramides (C16–C24). Because the composition of the mobile phase and the co-eluting matrix components change dramatically over the chromatographic gradient, the ESI matrix effects experienced by the early-eluting C12 ceramide will differ substantially from those experienced by a late-eluting C24 ceramide[1]. Consequently, using C12 to normalize C24 can introduce quantitative bias.

ChainLength cluster_0 C12 Ceramide (Even, Medium-Chain) cluster_1 C19 Ceramide (Odd, Long-Chain) C12 Early Elution C12_Matrix Different Matrix Suppression vs Endogenous C12->C12_Matrix Endogenous Endogenous Ceramides (C16, C18, C24) C12_Matrix->Endogenous Suboptimal Match C19 Late Elution (Co-elutes with C16-C24) C19_Matrix Identical Matrix Suppression to Endogenous C19->C19_Matrix C19_Matrix->Endogenous Ideal Match

Figure 1: Logical relationship between ceramide chain length, RPLC elution time, and resulting matrix effect compensation.

Quantitative Benchmarking Data

The following tables synthesize the physical properties and expected LC-MS/MS performance metrics of both standards based on established lipidomics frameworks.

Table 1: Physical and Chemical Properties Comparison

PropertyN-Nonadecanoyl-D-erythro-sphingosine (C19)N-Lauroyl-D-erythro-sphingosine (C12)
Formula C37H73NO3C30H59NO3
Molecular Weight ~580.0 g/mol 481.8 g/mol
Endogenous Presence Absent / Ultra-trace (Odd-chain)Trace / Low (Even-chain)
RPLC Retention Time Co-elutes closely with C16-C24Elutes significantly earlier than C16-C24
Primary Utility High-precision lipidomics quantificationRoutine optimization, biological assays

Table 2: Performance Metrics in LC-MS/MS Workflows

MetricC19 CeramideC12 Ceramide
Matrix Effect Compensation Excellent (Matches long-chain targets)Moderate (Diverges from long-chain targets)
Extraction Recovery Match 92-98% (Identical to C16-C24)85-90% (Slightly higher solubility)
Background Interference < 0.1%1.0 - 3.0%
Cost / Availability High / SpecializedLow / Widely Available

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure scientific trustworthiness, the following MTBE-based lipid extraction protocol is designed as a self-validating system . It incorporates specific control steps (Matrix Blanks and Post-Extraction Spikes) to autonomously verify absolute recovery and rule out background interference during the run.

Step 1: Standard & Control Preparation
  • Working IS Solution : Prepare a 1 µM solution of C19 Ceramide in MS-grade methanol.

  • Matrix Blank : Aliquot 50 µL of MS-grade water (or stripped plasma) to serve as a negative control. This validates that no endogenous C19 is present in the system or reagents.

Step 2: Sample Spiking (Pre-Extraction)
  • Aliquot 50 µL of the biological sample (e.g., plasma or tissue homogenate) into a glass vial.

  • Spike 10 µL of the 1 µM C19 IS solution directly into the sample.

    • Causality : Spiking before the addition of extraction solvents ensures the IS undergoes the exact same physical and chemical stresses (e.g., protein binding, phase partitioning) as the endogenous ceramides, allowing it to correct for physical losses[1].

Step 3: MTBE Liquid-Liquid Extraction
  • Add 200 µL of methanol and vortex for 30 seconds to disrupt lipid-protein complexes.

  • Add 1 mL of Methyl tert-butyl ether (MTBE) and incubate at room temperature for 15 minutes on an orbital shaker.

  • Add 250 µL of MS-grade water to induce phase separation. Centrifuge at 10,000 x g for 10 minutes.

    • Causality : MTBE is strictly preferred over traditional chloroform (Bligh-Dyer method) because the lipid-rich organic layer forms the upper phase. This prevents the pipette tip from passing through the precipitated protein disk during transfer, drastically minimizing contamination and subsequent ion suppression in the mass spectrometer.

Step 4: Post-Extraction Spike (Recovery Validation)
  • In a separate, parallel Matrix Blank that was extracted without the IS, spike 10 µL of the 1 µM C19 IS into the final recovered organic phase.

    • Self-Validation Logic : By comparing the peak area of the Pre-Extraction Spike (Step 2) to this Post-Extraction Spike, the system calculates the absolute extraction recovery percentage, validating the efficiency of Step 3.

Step 5: Drying and LC-MS/MS Analysis
  • Transfer the upper organic phases to new glass vials and evaporate under a gentle stream of nitrogen.

  • Reconstitute in 100 µL of starting mobile phase (e.g., Acetonitrile/Isopropanol/Water).

  • Detection : Analyze via Positive Electrospray Ionization (+ESI) Multiple Reaction Monitoring (MRM), monitoring the transition from the [M+H]+ precursor to the m/z 264.3 product ion (the common sphingosine backbone fragment)[3].

G Sample Biological Sample (Plasma/Tissue) Spike Spike Internal Standard (C19 Ceramide) Sample->Spike Extraction MTBE Liquid-Liquid Extraction (Upper Phase) Spike->Extraction Ensures recovery tracking LC Reversed-Phase LC (C18 Column Separation) Extraction->LC Organic phase injection MS Tandem Mass Spectrometry (MRM Detection) LC->MS Elution based on acyl chain length Data Quantification & Matrix Normalization MS->Data Peak area ratio (Analyte / IS)

Figure 2: Self-validating LC-MS/MS lipidomics workflow utilizing C19 ceramide as an internal standard.

Conclusion

While C12 ceramide remains a highly accessible and useful tool for general biochemical assays and method development[4], it falls short of the rigorous demands required for absolute quantification of long-chain endogenous ceramides. N-Nonadecanoyl-D-erythro-sphingosine (C19) is the superior benchmark for LC-MS/MS lipidomics. Its odd-chain structure guarantees an absence of biological background[2], and its extended hydrophobicity ensures it co-elutes with target analytes, perfectly neutralizing the dynamic matrix effects inherent to gradient liquid chromatography[3].

References

  • Sigma-Aldrich. C12 Ceramide (d18:1/12:0) powder Avanti Polar Lipids. 4

  • Cayman Chemical. Deuterated Odd Chain Fluorescent Standards for Sphingolipidomics. 2

  • MDPI. Myristic Acid Remodels Sphingolipid Metabolism via Dual Pathways: Canonical d18-Sphingolipid Regulation and Non-Canonical d16-Sphingolipid Synthesis. 5

  • Taylor & Francis. Analytical Considerations for Reducing the Matrix Effect for the Sphingolipidome Quantification in Whole Blood. 1

  • ResearchGate. Quantification of sphingolipids. Non-targeted profiling of lipids during kainate-induced neuronal injury. 3

Sources

Safety Operating Guide

N-Nonadecanoyl-D-erythro-sphingosine (C19 Ceramide) Operational & Disposal Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Operational Context

N-Nonadecanoyl-D-erythro-sphingosine, commonly known as C19 Ceramide (d18:1/19:0), is a synthetic, odd-chain sphingolipid. In mammalian biology, ceramide synthases predominantly generate even-chain ceramides (e.g., C16:0, C18:0, C24:0). Because odd-chain ceramides are virtually absent in natural biological samples, C19 Ceramide is universally leveraged as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) lipidomics[1]. By spiking samples with C19 Ceramide prior to lipid extraction, researchers can accurately quantify endogenous sphingolipids, correcting for matrix effects and extraction losses[2].

Physicochemical Profile & Safety Classification

Expertise & Causality: The core safety paradox of C19 Ceramide is that the molecule itself is biologically benign and remains unclassified under the Globally Harmonized System (GHS). However, due to its extreme hydrophobicity, it must be reconstituted in highly toxic, flammable organic solvents (e.g., chloroform, methanol)[3]. Therefore, the safety and disposal protocols for C19 Ceramide are entirely dictated by its solvent matrix, not the lipid itself.

Table 1: Physicochemical & Safety Data Summary

PropertySpecification
Chemical Name N-Nonadecanoyl-D-erythro-sphingosine
Synonyms C19 Ceramide, Cer(d18:1/19:0)
CAS Number 67492-17-5
Molecular Weight 580.0 g/mol [3]
Solubility Chloroform (Soluble), Methanol (Warmed), Ethanol (Warmed)[3]
GHS Classification Not classified as hazardous (Health = 0, Fire = 0, Reactivity = 0)
Storage Logistics -20°C (Powder: up to 3 years; In solvent: up to 1 month)[4]

Standard Operating Procedure: Reconstitution & Handling

Expertise & Causality: Ceramides lack highly polar headgroups, making them insoluble in aqueous buffers. Chloroform is required to disrupt lipid-lipid interactions, while methanol disrupts lipid-protein interactions during extraction.

Step-by-Step Methodology: Preparation of C19 Ceramide Internal Standard

  • Equilibration: Remove the C19 Ceramide powder vial from -20°C storage and allow it to reach room temperature in a desiccator for 30 minutes. Why: This prevents condensation, which can introduce water into the organic matrix, altering the precise weight and degrading the lipid[4].

  • Solvent Preparation: Inside a certified chemical fume hood, prepare a reconstitution matrix of Chloroform:Methanol (2:1, v/v). Ensure appropriate PPE (nitrile gloves, lab coat, safety goggles) is worn[5].

  • Reconstitution: Add the solvent directly to the vial to achieve the desired stock concentration (typically 1 mM). Vortex gently. If the lipid does not fully dissolve, warm the solution slightly (do not exceed 40°C) and sonicate in a water bath[3].

  • Aliquoting & Storage: Transfer working aliquots into amber glass vials with PTFE-lined caps to prevent solvent evaporation and UV degradation. Store at -20°C[5].

Comprehensive Disposal Protocols

Because C19 Ceramide is handled in organic solvents, disposal must strictly comply with institutional Environmental Health and Safety (EHS) regulations.

Protocol A: Liquid Waste Management

  • Segregation: Never mix halogenated and non-halogenated waste.

  • Halogenated Waste: Any C19 Ceramide dissolved in chloroform-containing mixtures (e.g., Folch or Bligh-Dyer extraction solvents) must be disposed of in a designated Halogenated Organic Waste container.

  • Non-Halogenated Waste: If the ceramide is dissolved purely in ethanol or methanol, it must be routed to a Non-Halogenated Organic Waste container.

  • Labeling: Clearly label the waste container with all constituents (e.g., "Chloroform 66%, Methanol 33%, Trace C19 Ceramide").

Protocol B: Solid Waste Management

  • Contaminated Consumables: Pipette tips, microcentrifuge tubes, and gloves that have come into contact with the ceramide/solvent mixture should be left inside the fume hood until the solvent fully evaporates.

  • Disposal: Once dry, these solid items can be disposed of as standard chemical solid waste[5].

  • Empty Glass Vials: Uncleaned packaging and empty stock vials must be disposed of via glass disposal boxes or designated chemical solid waste, not general trash.

Protocol C: Spill Response & Decontamination Expertise & Causality: Because ceramides are waxy and highly hydrophobic, water is completely ineffective for cleaning spills.

  • Powder Spills: Pick up mechanically using a static-free brush or damp paper towel to avoid dust aerosolization. Place in a solid waste container.

  • Liquid Spills: Absorb the solvent solution with finely-powdered liquid-binding material (e.g., diatomite or universal lab binders)[5].

  • Surface Decontamination: Scrub the affected surfaces and equipment thoroughly with an alcohol (isopropanol or ethanol) to dissolve and remove any residual lipid film[5]. Do not allow the wash to enter drains or sewers.

Workflow & Disposal Logic Visualization

G A C19 Ceramide Powder (Storage: -20°C) B Reconstitution (Chloroform/Methanol) A->B Add Solvent G Solid Chemical Waste (Tips, Vials, Diatomite) A->G Empty Vials C Lipidomics Extraction (Sample + Internal Standard) B->C Spike into Sample E Halogenated Liquid Waste (Chloroform mixtures) B->E Excess Chloroform B->G Contaminated Tips D LC-MS/MS Analysis C->D Organic Phase C->E Extraction Waste F Non-Halogenated Liquid Waste (Methanol/Ethanol) C->F Aqueous/MeOH Phase H Regulated Incineration / EHS Disposal E->H F->H G->H

Logical workflow for C19 Ceramide preparation, extraction, and safety-compliant disposal.

References

  • Quantification of sphingolipids / Non-targeted profiling of lipids during kainate-induced neuronal injury Source: ResearchGate URL
  • C19 Ceramide (d18:1/19:0)
  • Safety Data Sheet - C19-Ceramide Source: MedChemExpress URL
  • Deuterated Odd Chain Fluorescent Standards for Sphingolipidomics Source: Cayman Chemical URL
  • C19 Ceramide (d18:1/19:0)
  • Certificate of Analysis - C19-Ceramide Source: MedChemExpress URL

Sources

Personal Protective Equipment & Handling Guide: N-Nonadecanoyl-D-erythro-sphingosine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context

N-Nonadecanoyl-D-erythro-sphingosine (C19 Ceramide; d18:1/19:0) is a synthetic sphingolipid containing a non-natural 19-carbon fatty acyl chain. Because this odd-chain lipid is rarely found in mammalian biological matrices, it serves as a critical Internal Standard (IS) for the quantification of endogenous ceramides via LC-MS/MS [1].

While often classified as "Not Hazardous" under GHS criteria due to limited toxicity data, this compound is a bioactive lipid . The primary operational risks are sample degradation (oxidation) and solvent exposure during preparation. This guide prioritizes data integrity and researcher safety.

Risk Assessment & Hazard Identification

Signal Word: WARNING (Precautionary)

Hazard CategoryRisk LevelDescription
Acute Toxicity LowNo specific H-codes assigned; treat as a chemical with unknown chronic effects.
Bioactivity ModerateCeramides are potent signaling molecules involved in apoptosis and cell differentiation. Avoid skin contact and inhalation.[1][2][3][4][5][6]
Solvent Hazard High This lipid is typically solubilized in Chloroform or Methanol . The solvent poses the immediate physical threat (carcinogenicity, flammability).
Stability HighHygroscopic. Susceptible to hydrolysis and oxidation if stored improperly.

Personal Protective Equipment (PPE) Matrix

Rationale: PPE must protect against the lipid powder AND the organic solvents used for reconstitution.

PPE TypeSpecificationRationale
Hand Protection Double Nitrile Gloves (0.11 mm min. thickness)Outer Layer: Protects against lipid contamination.Inner Layer: Barrier against incidental solvent splashes (Chloroform penetrates nitrile rapidly; change immediately upon splash).
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Essential during sonication and vortexing to prevent solvent injury to eyes.
Body Protection Flame-Resistant Lab Coat (Cotton/Nomex)Required due to the use of flammable solvents (Methanol/Ethanol) during solubilization.
Respiratory Fume Hood (Face Velocity > 100 fpm)Mandatory for all powder weighing and solvent handling to prevent inhalation of aerosols or solvent vapors.

Operational Handling Protocol (Step-by-Step)

Phase A: Receipt & Storage
  • Inspection: Upon arrival, verify the vial is sealed. The product should be a white to off-white solid.

  • Storage: Store immediately at -20°C .

    • Expert Insight: Ceramides are stable for >4 years if kept frozen and desiccated. Moisture is the enemy of lipid standards [2].

Phase B: Solubilization (Critical Workflow)

Goal: Create a stable stock solution without degrading the lipid.

  • Equilibration: Remove vial from freezer and allow it to reach Room Temperature (20-25°C) inside a desiccator before opening.

    • Why? Opening a cold vial causes condensation, introducing water that promotes hydrolysis.

  • Solvent Selection:

    • Preferred: Chloroform:Methanol (2:1 v/v) or pure Methanol (warm).

    • Alternative: Ethanol (warm).[6]

    • Note: Water solubility is negligible. Do not attempt to dissolve directly in aqueous buffers.

  • Dissolution:

    • Add solvent to the vial.

    • Vortex vigorously for 1 minute.

    • If solid remains, Sonicate in a water bath at 40°C for 5-10 minutes.

    • Visual Check: Solution must be crystal clear. Cloudiness indicates incomplete solubilization.

  • Aliquot & Preservation:

    • Transfer stock solution to amber glass vials (Teflon-lined caps).

    • Inert Gas Purge: Gently stream Nitrogen or Argon over the solution to displace oxygen before capping.

    • Why? Prevents oxidative degradation of the double bond in the sphingosine backbone.

Phase C: Experimental Use
  • Dilution: Dilute the organic stock into your experimental buffer (e.g., PBS + BSA) immediately prior to use.

    • Kinetic Limit: Ceramides may precipitate in aqueous media over time. Prepare fresh.

Visual Workflow: Handling & Solubilization

The following diagram illustrates the logical flow from storage to experimental readiness, emphasizing critical control points (CCPs).

G Start Start: C19 Ceramide (Solid, -20°C) Equilibrate Equilibrate to RT (Desiccator, 30 mins) Start->Equilibrate Prevent Condensation Weigh Weighing (Analytical Balance, Fume Hood) Equilibrate->Weigh Solvent Add Solvent (Chloroform:MeOH 2:1 or warm MeOH) Weigh->Solvent Dissolve Vortex & Sonicate (40°C Bath, 5-10 mins) Solvent->Dissolve Check Visual Check: Crystal Clear? Dissolve->Check Aliquot Aliquot Stock Solution (Amber Glass Vials) Check->Aliquot Yes Redissolve Repeat Sonication Check->Redissolve No (Cloudy) Purge Purge with N2/Argon (Prevent Oxidation) Aliquot->Purge Store Store at -20°C (Stable >1 year) Purge->Store Redissolve->Dissolve

Caption: Operational workflow for C19 Ceramide reconstitution. Yellow nodes indicate critical decision points for sample integrity.

Disposal & Spill Management

Adhere strictly to local EHS regulations. The following are baseline best practices.

Waste Stream Segregation
Waste TypeCompositionDisposal Method
Solid Waste Contaminated gloves, paper towels, empty vials.Hazardous Solid Waste bin (Incineration recommended).
Liquid Waste A Stock solutions in Chloroform/DCM.Halogenated Organic Solvent waste container.
Liquid Waste B Stock solutions in Methanol/Ethanol.Non-Halogenated Organic Solvent waste container.
Aqueous Waste Diluted experimental buffers (<1% solvent).Check local sewer codes; generally requires collection if bioactive concentration is high.
Spill Cleanup Procedure
  • Evacuate: If a large volume of solvent (Chloroform) is spilled, evacuate the immediate area.

  • PPE: Don double nitrile gloves and goggles.

  • Contain: Use absorbent pads or vermiculite to encircle the spill.

  • Clean: Wipe area with acetone followed by soap and water.

  • Dispose: Place all cleanup materials in a sealed hazardous waste bag labeled "Solvent Contaminated Debris."

References

  • Avanti Polar Lipids. (2023). Lipid Storage and Handling: Technical Guide. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.